Potassium hydrogen tartrate
説明
Structure
3D Structure of Parent
特性
Key on ui mechanism of action |
Potassium bitartrate is a carbon dioxide-releasing laxative that works by forming carbon dioxide gas, which creates a mechanical distension against the intestinal wall and induces bowel contractions. Rectal suppositories of carbon dioxide-releasing type of laxative were demonstrated to be useful and safe in the treatment of patients at risk for electrolyte disorders such as the elderly or patients with renal or cardiovascular disorders. |
|---|---|
CAS番号 |
868-14-4 |
分子式 |
C4H5O6K C4H5KO6 |
分子量 |
188.18 g/mol |
IUPAC名 |
potassium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1/t1-,2-;/m1./s1 |
InChIキー |
KYKNRZGSIGMXFH-ZVGUSBNCSA-M |
SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O.[K+] |
正規SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[K+] |
Color/Form |
COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER SLIGHTLY OPAQUE CRYSTALS |
密度 |
1.984 @ 18 °C |
他のCAS番号 |
868-14-4 |
物理的記述 |
White crystalline or granulated powder |
溶解性 |
1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C |
同義語 |
KOOCCH(OH)CH(OH)COOH, Butanedioic acid-2.3-dihydroxy monopota |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Laboratory Synthesis and Purification of Potassium Hydrogen Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical synthesis and subsequent purification of potassium hydrogen tartrate (KHT), also known as cream of tartar, for laboratory applications. It includes detailed experimental protocols, quantitative data for solubility and purity, and process visualizations to ensure clarity and reproducibility.
Introduction
This compound (C₄H₅KO₆), the monopotassium salt of L-(+)-tartaric acid, is a white crystalline powder.[1] It is a byproduct of the winemaking process, where it crystallizes as a sediment known as argol or tartar.[2] In laboratory settings, it is valued as a primary standard for calibrating pH meters, as a component in buffer solutions, and in various chemical syntheses.[3] Its limited solubility in cold water, which increases significantly with temperature, is the key property exploited for its purification.[4] This guide details two primary methods for obtaining pure KHT in a laboratory environment: direct synthesis via acid-base neutralization and purification from a crude natural source.
Synthesis of this compound
For laboratory purposes, the most direct synthesis method is the partial neutralization of tartaric acid with a potassium base, such as potassium hydroxide (B78521). This reaction takes advantage of the low solubility of this compound to drive its precipitation from the solution.
Chemical Reaction Pathway
The synthesis involves the reaction of one mole of L-(+)-tartaric acid with one mole of potassium hydroxide.
Experimental Protocol: Synthesis by Neutralization
This protocol details the synthesis of this compound from tartaric acid and potassium hydroxide.[5]
-
Preparation of Reactant Solutions:
-
Prepare a saturated solution of L-(+)-tartaric acid in deionized water at room temperature.
-
Prepare a standardized 1 M solution of potassium hydroxide (KOH).
-
-
Reaction:
-
In a beaker equipped with a magnetic stirrer, place 100 mL of the saturated tartaric acid solution.
-
Slowly add the 1 M KOH solution dropwise to the tartaric acid solution while stirring continuously.
-
A white precipitate of this compound will begin to form as the neutralization proceeds.
-
-
Monitoring and Completion:
-
Isolation of Crude Product:
-
Allow the mixture to stir for an additional 30 minutes to ensure maximum precipitation.
-
Isolate the precipitated KHT crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter with a small amount of cold deionized water to remove any unreacted starting materials, followed by a wash with ethanol (B145695) to facilitate drying.
-
Dry the crude KHT in a desiccator or a low-temperature oven (below 105°C).[1]
-
Purification of this compound
The most effective method for purifying KHT is recrystallization from water. This technique leverages the significant difference in KHT's solubility in hot versus cold water. Purity levels greater than 99.5% can be achieved with this method.[2]
Quantitative Data: Solubility
The efficiency of recrystallization is directly related to the solubility profile of the compound.
| Temperature (°C) | Solubility (g / 100 mL of H₂O) | Reference |
| 20 | 0.52 | [1] |
| 25 | 0.6 | [4] |
| 100 | 6.1 | [2][4] |
Experimental Protocol: Recrystallization
This protocol is suitable for purifying either crude synthesized KHT or commercially available crude tartar from wine production.[7][8]
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask.
-
For every 6.1 grams of crude KHT, add 100 mL of deionized water. This ratio is based on the solubility at 100°C to ensure complete dissolution.[2][4]
-
Heat the suspension to boiling on a hot plate with constant stirring until all the KHT has dissolved.
-
-
Hot Filtration (Impurity Removal):
-
While the solution is still hot, perform a gravity filtration using a pre-heated funnel and fluted filter paper to remove any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of crystallized KHT.
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold deionized water to rinse off the residual mother liquor.
-
Dry the crystals completely in an oven at 105°C for 4 hours or in a desiccator under vacuum.[1]
-
Purification Workflow Visualization
The following diagram illustrates the logical steps of the recrystallization process.
Purity Assessment
The purity of the final product can be assessed using several analytical methods.
-
Titration: A known mass of the purified KHT can be titrated against a standardized sodium hydroxide solution. This provides an acidimetric purity value.[9]
-
pH Measurement: A saturated solution of the purified KHT at a specific temperature (e.g., 25°C) should yield a precise and reproducible pH value, which can be compared against literature standards.[3]
-
Spectroscopy: Techniques like flame photometry or atomic absorption spectroscopy can be used to quantify specific ionic impurities, such as sodium or iron.[1]
Expected Purity and Yield
Following the protocols described, the expected purity of the this compound should be high.
| Parameter | Expected Value | Reference |
| Purity | > 99.5% | [2][10] |
| Assay | 99.0 - 101.0% | [11] |
The yield from recrystallization will depend on the initial purity of the crude material and careful adherence to the protocol, particularly minimizing the amount of solvent used for dissolution and washing.
References
- 1. This compound | OIV [oiv.int]
- 2. ams.usda.gov [ams.usda.gov]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. bakerpedia.com [bakerpedia.com]
- 5. molecular gastronomy - Can I create cream of tartar with tartaric acid and potassium hydroxide? - Seasoned Advice [cooking.stackexchange.com]
- 6. CN101736040A - Method for preparing L (+) this compound - Google Patents [patents.google.com]
- 7. ispiceyou.com [ispiceyou.com]
- 8. Study of this compound Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 9. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. carlroth.com [carlroth.com]
- 11. laballey.com [laballey.com]
An In-depth Technical Guide to Potassium Hydrogen Tartrate Crystal Growth: Mechanisms and Morphology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the crystal growth of potassium hydrogen tartrate (KHT), a compound of significant interest in the food, beverage, and pharmaceutical industries. This document delves into the core mechanisms of nucleation and crystal growth, explores the multifaceted influences on crystal morphology, and presents detailed experimental protocols for the study and control of KHT crystallization.
Core Mechanisms of this compound Crystallization
The formation of this compound crystals from a supersaturated solution is a two-step process involving nucleation and subsequent crystal growth.[1] Understanding these fundamental stages is critical for controlling the size, shape, and purity of the final crystalline product.
Nucleation: The Genesis of Crystals
Nucleation is the initial formation of stable crystalline nuclei from a supersaturated solution. This process can occur through two primary pathways:
-
Primary Nucleation: This occurs in the absence of any existing crystals.
-
Homogeneous Nucleation: The spontaneous formation of nuclei directly from the solute molecules in a highly supersaturated solution. This requires a significant energy barrier to be overcome.
-
Heterogeneous Nucleation: Nucleation initiated by the presence of foreign particles, such as dust, impurities, or imperfections on the container surface. These foreign surfaces lower the energy barrier for nucleation, making it a more common pathway.
-
-
Secondary Nucleation: This is induced by the presence of existing KHT crystals in the supersaturated solution. It is the dominant mechanism in seeded crystallizations and can be initiated by collisions between crystals, with the stirrer, or with the vessel walls.
The rate of nucleation is a critical parameter that dictates the number and initial size of the crystals formed.
Crystal Growth: From Nuclei to Macroscopic Crystals
Once stable nuclei are formed, they grow by the successive addition of solute molecules from the supersaturated solution onto their surfaces. The rate of crystal growth is influenced by several factors, including:
-
Supersaturation: The primary driving force for crystal growth.[1] A higher degree of supersaturation generally leads to a faster growth rate.[2] However, excessively high supersaturation can favor nucleation over growth, resulting in a larger number of smaller crystals.[2]
-
Mass Transfer: The transport of solute molecules from the bulk solution to the crystal surface.
-
Surface Integration: The incorporation of solute molecules into the crystal lattice.
The relative rates of growth on different crystal faces determine the final morphology of the crystal.
Factors Influencing Crystal Growth and Morphology
The morphology of this compound crystals, which can range from small, boat-shaped crystals to large crystalline aggregates resembling shards of glass, is highly dependent on the crystallization conditions. Key influencing factors are detailed below.
Physicochemical Factors
Temperature: Temperature has a dual effect on KHT crystallization. Lowering the temperature reduces the solubility of KHT, thereby increasing the supersaturation and promoting crystallization.[3] However, it also slows down molecular diffusion, which can hinder the growth rate.
pH: The pH of the solution influences the speciation of tartaric acid. The bitartrate (B1229483) anion (HT⁻), which combines with potassium ions to form KHT, is the predominant species in the typical pH range of wine (around 3-4).[1] A saturated solution of this compound in water has a pH of approximately 3.5-3.7 at 20-25°C.[4]
Ethanol (B145695) Concentration: this compound is less soluble in aqueous ethanol solutions than in pure water. Therefore, an increase in ethanol concentration leads to a decrease in solubility and promotes crystallization.
Supersaturation: As the primary driving force, the level of supersaturation significantly impacts both nucleation and growth rates, and consequently, the final crystal size distribution.[1][2]
Role of Impurities and Additives
Impurities and additives present in the solution can have a profound impact on the crystallization process, often by adsorbing onto the crystal surfaces and inhibiting or modifying growth.
Polysaccharides:
-
Carboxymethylcellulose (CMC): CMC is a well-known inhibitor of KHT crystallization. Its negatively charged molecules are thought to interact with the electropositive surfaces of KHT crystals, thereby hindering their growth.[5] CMC can also complex with potassium ions, reducing the number of free ions available for crystal formation.[5]
-
Mannoproteins: These polysaccharides, often derived from yeast, can also inhibit KHT crystallization by adsorbing onto the crystal surface and preventing further growth.
The presence of these substances can lead to the formation of smaller, more rounded crystals.
Quantitative Data on KHT Crystallization
The following tables summarize key quantitative data related to the solubility and crystallization of this compound.
Table 1: Solubility of this compound in Water at Different Temperatures
| Temperature (°C) | Solubility (g/L) |
| 20 | 5.2[6] |
| 100 | 61[6] |
Table 2: Effect of Seeding on Tartaric Acid and Potassium Concentration in Wine
| KHT Seed (g/L) | Tartaric Acid Reduction (g/L) | Potassium Reduction (mg/L) |
| 4 | 0.67 | Not Specified |
| 12 | 0.74 | Not Specified |
Data derived from a study on wine stabilization.
Experimental Protocols for Studying KHT Crystallization
This section provides detailed methodologies for key experiments used to investigate the crystal growth of this compound.
Monitoring KHT Crystallization by Conductivity Measurement
This method is based on the principle that the electrical conductivity of a KHT solution is proportional to the concentration of free ions (K⁺ and HT⁻). As crystallization occurs, these ions are removed from the solution, leading to a decrease in conductivity.
Materials and Equipment:
-
Conductivity meter with a temperature probe
-
Jacketed glass vessel
-
Magnetic stirrer and stir bar
-
Thermostatic water bath
-
This compound
-
Solvent (e.g., deionized water, water-ethanol mixture)
Procedure:
-
Prepare a supersaturated solution of KHT in the chosen solvent at a specific temperature.
-
Transfer a known volume of the solution to the jacketed glass vessel maintained at the desired experimental temperature by the thermostatic water bath.
-
Place the conductivity probe and a magnetic stir bar into the solution.
-
Begin stirring at a constant rate.
-
If seeding, add a known mass of finely ground KHT seed crystals to the solution.
-
Record the conductivity of the solution at regular time intervals until a stable reading is obtained, indicating that equilibrium has been reached.[7]
-
The change in conductivity over time can be used to determine the rate of crystallization. A drop in conductivity of 5% or more is often considered an indicator of instability.[8]
Determination of Crystal Size Distribution by Laser Diffraction
Laser diffraction is a widely used technique for measuring the size distribution of particles in a suspension.
Materials and Equipment:
-
Laser diffraction particle size analyzer
-
Wet dispersion unit
-
Dispersant (a liquid in which KHT is insoluble and that does not alter the crystals, e.g., a saturated KHT solution or a suitable organic solvent)
-
KHT crystal sample
Procedure:
-
Prepare a suspension of the KHT crystals in the dispersant. The concentration should be optimized to achieve an appropriate obscuration level as recommended by the instrument manufacturer.
-
Introduce the suspension into the wet dispersion unit of the laser diffraction analyzer.
-
Apply appropriate stirring and/or sonication to ensure the sample is well-dispersed and to break up any agglomerates.
-
Perform the measurement according to the instrument's software instructions. The instrument measures the angular distribution of scattered light from the particles and uses a mathematical model (e.g., Mie theory) to calculate the particle size distribution.[9]
-
The results are typically presented as a volume-based distribution, showing the percentage of particles within different size ranges.[10]
Visualizing Crystallization Pathways and Influences
The following diagrams, generated using the DOT language, illustrate key relationships in the KHT crystallization process.
Caption: The fundamental pathway of this compound crystallization.
Caption: Experimental workflow for monitoring KHT crystallization via conductivity.
Caption: Key factors influencing the morphology of KHT crystals.
References
- 1. researchgate.net [researchgate.net]
- 2. mt.com [mt.com]
- 3. Rapid Assessment of Crystal Nucleation and Growth Kinetics: Comparison of Seeded and Unseeded Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | OIV [oiv.int]
- 7. enology.fst.vt.edu [enology.fst.vt.edu]
- 8. awri.com.au [awri.com.au]
- 9. pharmtech.com [pharmtech.com]
- 10. cif.iastate.edu [cif.iastate.edu]
Solubility of Potassium Hydrogen Tartrate in Ethanol-Water Mixtures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of potassium hydrogen tartrate (KHT), a compound of significant interest in the pharmaceutical and food industries, within ethanol-water mixtures. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Introduction
This compound (KHC₄H₄O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is a sparingly soluble salt.[1] Its solubility is a critical parameter in various applications, including drug formulation, where it can be used as an excipient, and in the wine industry, where its precipitation is a key factor in wine stability.[2][3] The solubility of KHT is significantly influenced by the composition of the solvent system, particularly in ethanol-water mixtures, which are common in both pharmaceutical preparations and alcoholic beverages. Understanding the solubility profile of KHT in these mixtures is essential for process optimization, quality control, and ensuring product stability. This guide synthesizes available data and methodologies to provide a practical resource for professionals working with this compound.
Quantitative Solubility Data
The solubility of this compound decreases with increasing ethanol (B145695) concentration and decreasing temperature. The following table summarizes the solubility of KHT in various ethanol-water mixtures at different temperatures, based on data from Berg and Keefer (1958).
| Temperature (°C) | Ethanol Concentration (% v/v) | Solubility (g/L) |
| 0 | 0 | 2.25 |
| 10 | 1.26 | |
| 12 | 1.11 | |
| 14 | 0.98 | |
| 20 | 0.68 | |
| 5 | 0 | 2.66 |
| 10 | 1.58 | |
| 12 | 1.40 | |
| 14 | 1.24 | |
| 20 | 0.86 | |
| 10 | 0 | 3.42 |
| 10 | 2.02 | |
| 12 | 1.79 | |
| 14 | 1.58 | |
| 20 | 1.10 | |
| 15 | 0 | 4.31 |
| 10 | 2.55 | |
| 12 | 2.26 | |
| 14 | 2.00 | |
| 20 | 1.39 | |
| 20 | 0 | 5.39 |
| 10 | 3.19 | |
| 12 | 2.82 | |
| 14 | 2.50 | |
| 20 | 1.74 | |
| 25 | 0 | 6.65 |
| 10 | 3.94 | |
| 12 | 3.48 | |
| 14 | 3.08 | |
| 20 | 2.14 | |
| 30 | 0 | 8.14 |
| 10 | 4.82 | |
| 12 | 4.26 | |
| 14 | 3.77 | |
| 20 | 2.62 |
Data sourced from Berg and Keefer (1958) as cited in a report by the Australian Wine Research Institute.
Experimental Protocols for Solubility Determination
The solubility of this compound can be determined using several methods. The most common are the isothermal shake-flask method followed by titration, and the polythermal method.
Isothermal Shake-Flask Method
This method involves creating a saturated solution of KHT at a constant temperature and then determining the concentration of the dissolved salt.
Materials:
-
This compound (KHT), analytical grade
-
Ethanol, absolute
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostatic water bath or incubator
-
Erlenmeyer flasks with stoppers
-
Magnetic stirrer and stir bars
-
Filtration apparatus (funnel, filter paper)
-
Volumetric flasks, pipettes, and burette
Procedure:
-
Preparation of Ethanol-Water Mixtures: Prepare a series of ethanol-water mixtures with the desired volume/volume percentages (e.g., 10%, 20%, 30% ethanol).
-
Preparation of Saturated Solution:
-
Add an excess amount of KHT to an Erlenmeyer flask containing a known volume of the ethanol-water mixture. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic water bath set to the desired temperature and stir the suspension vigorously using a magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Filtration:
-
Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.
-
Carefully filter the supernatant through a dry filter paper to separate the saturated solution from the excess solid KHT. It is crucial to perform the filtration at the same temperature as the equilibration to avoid changes in solubility.
-
-
Titration:
-
Accurately pipette a known volume of the clear, saturated filtrate into a clean Erlenmeyer flask.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the solution with a standardized NaOH solution until a faint, persistent pink color is observed.
-
Record the volume of NaOH used.
-
-
Calculation of Solubility:
-
The concentration of the hydrogen tartrate ion (HT⁻) in the saturated solution can be calculated from the titration data using the stoichiometry of the reaction: HT⁻(aq) + OH⁻(aq) → T²⁻(aq) + H₂O(l)
-
The molar solubility of KHT is equal to the concentration of the hydrogen tartrate ion.
-
Convert the molar solubility to grams per liter (g/L) to express the solubility in the desired units.
-
Polythermal Method
The polythermal method involves determining the temperature at which a solution of known composition becomes saturated. This method is particularly useful for generating solubility data over a range of temperatures.
Principle: A suspension of the solute in the solvent with a known composition is heated at a controlled rate until all the solid dissolves. The temperature at which the last crystal disappears is considered the saturation temperature for that specific concentration.
General Procedure:
-
Sample Preparation: Prepare a series of samples with known concentrations of KHT in the desired ethanol-water mixture in sealed containers.
-
Heating and Observation:
-
Heat the samples at a slow, controlled rate while stirring.
-
Visually or instrumentally (e.g., using a turbidity sensor) monitor the disappearance of the solid phase.
-
-
Determination of Saturation Temperature: The temperature at which the solution becomes clear (i.e., the last crystal dissolves) is recorded as the solubility temperature for that concentration.
-
Data Analysis: By repeating this process for different concentrations, a solubility curve as a function of temperature can be constructed.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows.
Caption: Isothermal solubility determination workflow.
Caption: Factors influencing KHT solubility.
References
A Technical Guide to the Spectroscopic Analysis of Potassium Hydrogen Tartrate using FTIR and Raman Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of potassium hydrogen tartrate (KHT), a compound of significant interest in the pharmaceutical and food industries. By leveraging the complementary techniques of Fourier Transform Infrared (FTIR) and Raman spectroscopy, researchers can gain detailed insights into the molecular structure and vibrational properties of KHT. This guide offers detailed experimental protocols, presents quantitative spectral data in a clear, tabular format, and illustrates key workflows and concepts through diagrams.
Introduction to this compound and Spectroscopic Analysis
This compound (KHT), also known as potassium bitartrate, is the monopotassium salt of L-(+)-tartaric acid. Its crystalline nature and specific chemical functionalities make it an ideal candidate for vibrational spectroscopy. FTIR and Raman spectroscopy are powerful, non-destructive analytical techniques that probe the vibrational modes of molecules.
-
FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information on functional groups and molecular structure. It is particularly sensitive to polar bonds such as O-H and C=O.
-
Raman spectroscopy involves the inelastic scattering of monochromatic light (laser). It provides complementary information to FTIR and is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as C-C backbones.
Together, these techniques offer a holistic view of the vibrational characteristics of KHT, enabling its identification, purity assessment, and characterization in various matrices.
Experimental Protocols
The following sections detail the methodologies for conducting FTIR and Raman analysis of this compound.
A common and effective method for analyzing solid samples like KHT using FTIR is the Potassium Bromide (KBr) pellet technique.[1][2][3]
Materials and Equipment:
-
This compound (solid sample)
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
FTIR spectrometer (e.g., Bruker IFS 85 or JASCO FT/IR-4100)[1][4]
Procedure:
-
Sample Preparation:
-
Dry the KBr powder in an oven to remove any moisture, which can interfere with the IR spectrum.
-
Weigh approximately 1-2 mg of the KHT sample and 100-200 mg of the dried KBr powder. The sample concentration in KBr should be around 0.2% to 1%.[2]
-
Thoroughly grind the KHT sample and KBr powder together in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[3]
-
-
Pellet Formation:
-
Transfer the ground mixture into a pellet die.
-
Place the die in a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[3]
-
-
Data Acquisition:
-
Place the KBr pellet containing the sample into the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.
-
An alternative method is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation. The solid KHT sample is simply placed onto the ATR crystal, and pressure is applied to ensure good contact before analysis.[3][4]
Raman analysis of solid KHT can be performed directly on the crystalline powder.
Materials and Equipment:
-
This compound (solid sample)
-
Microscope slide or sample holder
-
Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).[5][6]
Procedure:
-
Sample Preparation:
-
Place a small amount of the KHT powder onto a clean microscope slide.
-
For Raman imaging, gently press the powder with a clean, flat surface to create a more uniform plane for focusing.[7]
-
-
Data Acquisition:
-
Place the slide on the spectrometer stage.
-
Focus the laser onto the sample using the integrated microscope.
-
Acquire the Raman spectrum, ensuring an appropriate integration time and laser power to obtain a good signal-to-noise ratio without causing sample degradation. Water does not cause significant interference in Raman spectroscopy, making it advantageous for aqueous samples or samples with residual moisture.[5][8]
-
Data Presentation: Spectral Analysis of KHT
The following tables summarize the characteristic vibrational frequencies observed in the FTIR and Raman spectra of this compound.
Table 1: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3600-3100 | Broad, Strong | O-H stretching (from carboxylic acid and hydroxyl groups, and water of crystallization)[9] |
| ~2980-2800 | Medium-Weak | C-H stretching |
| ~1730 | Strong | C=O stretching (from the protonated carboxylic acid group) |
| ~1600 | Strong | C=O stretching (from the carboxylate group)[9] |
| ~1450 | Medium | O-H in-plane bending |
| ~1200-1300 | Medium | C-O stretching and O-H bending |
| ~1120 | Strong | C-C stretching |
| ~1060 | Strong | C-O-H bending |
| ~950-630 | Medium-Weak | O-H out-of-plane deformation[9] |
Table 2: Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2980-2900 | Medium | C-H stretching |
| ~1730 | Weak | C=O stretching (protonated carboxylic acid) |
| ~1610 | Medium | C=O stretching (carboxylate)[5] |
| ~1450 | Strong | C-H bending |
| ~1120 | Strong | C-C stretching |
| ~1071 | Strong | C-O stretching |
| ~990 | Medium | C-C stretching[10] |
| ~889 | Medium | C-C stretching[10] |
| Below 400 | Strong | Lattice vibrations |
Visualization of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the fundamental principles of the spectroscopic analysis of KHT.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Potassium hydrogentartrate | C4H5KO6 | CID 23666342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Forensic Chemistry: Raman versus FTIR Spectroscopy- An Undergraduate Study to Engage in Technology [article.sapub.org]
- 6. hou.usra.edu [hou.usra.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. plus.ac.at [plus.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
The Thermal Decomposition Pathway of Solid Potassium Hydrogen Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen tartrate (KHC₄H₄O₆), a common salt in the pharmaceutical and food industries, undergoes a multi-stage thermal decomposition process when subjected to increasing temperatures. Understanding this pathway is critical for ensuring product stability, optimizing manufacturing processes, and ensuring safety. This technical guide provides an in-depth analysis of the thermal decomposition of solid this compound, detailing the key decomposition stages, intermediate products, and gaseous byproducts. The information presented herein is a synthesis of available thermoanalytical data and related literature, offering a comprehensive overview for researchers and professionals in relevant fields.
Introduction
This compound, also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid. Its thermal stability is a crucial parameter in various applications, from its use as a leavening agent in baking to its role as an excipient in pharmaceutical formulations. The application of heat can initiate a series of chemical changes, leading to the complete degradation of the compound. This guide outlines the sequential breakdown of this compound, based on findings from thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) of tartrates and related compounds.
Experimental Protocols
The data and pathways described in this guide are primarily derived from studies employing the following analytical techniques. The described protocols are based on typical experimental setups for the thermal analysis of organic salts.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
A simultaneous thermal analyzer (STA), capable of performing both TGA and DSC, is the primary instrument for studying the thermal decomposition of this compound.
-
Apparatus: A calibrated simultaneous thermal analyzer (e.g., Shimadzu STA, TA Instruments Q600).
-
Sample Preparation: A small, uniform sample of solid this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The decomposition is typically studied under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass change (TGA) and the differential heat flow between the sample and a reference (DSC) as a function of temperature.
Evolved Gas Analysis (EGA)
To identify the gaseous products released during decomposition, the STA is often coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).
-
Coupling: The gas outlet of the STA is connected to the inlet of the MS or FTIR via a heated transfer line (typically maintained at ~200-250°C) to prevent condensation of the evolved gases.
-
Mass Spectrometry (MS): The MS detector continuously analyzes the gaseous stream, providing real-time data on the mass-to-charge ratio of the evolved species. This allows for the identification of gases such as water, carbon monoxide, and carbon dioxide.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The evolved gases pass through a gas cell in the FTIR spectrometer, which records their infrared absorption spectra. This technique is particularly useful for identifying functional groups and, thus, the molecular structure of the gaseous products.
Thermal Decomposition Pathway
The thermal decomposition of solid this compound can be described as a multi-step process. The following sections detail each stage, including the approximate temperature ranges, observed mass loss, and the chemical transformations occurring.
Logical Flow of Decomposition
The decomposition initiates with intramolecular dehydration, followed by a series of decarboxylation and rearrangement reactions, ultimately leading to the formation of a stable inorganic salt.
Caption: Logical flow of the thermal decomposition of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data associated with each stage of the thermal decomposition of this compound, based on analogous data for related tartrate compounds.
Table 1: Stages of Thermal Decomposition of this compound
| Stage | Temperature Range (°C) | Key Events | Solid Product(s) |
| I | ~180 - 250 | Intramolecular dehydration | Anhydrous Potassium Tartrate Intermediate |
| II | ~250 - 500 | Decarboxylation and decomposition of organic moiety | Mixture of Potassium Carbonate and Carbonaceous Residue |
| III | > 500 | Oxidation of the carbonaceous residue | Potassium Carbonate (K₂CO₃) |
Table 2: Mass Loss and Evolved Gas Analysis
| Stage | Approximate Mass Loss (%) | Evolved Gaseous Products |
| I | ~9.6% | Water (H₂O) |
| II | ~30-40% | Carbon Monoxide (CO), Carbon Dioxide (CO₂), Organic Fragments |
| III | Variable | Carbon Dioxide (CO₂) |
Note: The mass loss percentages are theoretical calculations and may vary based on experimental conditions.
Detailed Description of Decomposition Stages
Stage I: Intramolecular Dehydration
In the initial stage of thermal decomposition, typically occurring between approximately 180°C and 250°C, this compound undergoes an intramolecular dehydration reaction. This involves the elimination of a water molecule from the tartrate structure, leading to the formation of an anhydrous intermediate. This process is endothermic, as reflected by a corresponding peak in the DSC curve.
Reaction: KHC₄H₄O₆(s) → K(C₄H₂O₅)⁻(s) + H₂O(g)
Stage II: Decomposition of the Organic Moiety
Following dehydration, the anhydrous intermediate becomes unstable and undergoes a complex series of decomposition reactions in the temperature range of approximately 250°C to 500°C. This stage is characterized by a significant mass loss and the evolution of multiple gaseous products. The primary reactions are decarboxylation, where carboxyl groups are eliminated as carbon dioxide, and the fragmentation of the carbon chain, which can produce carbon monoxide and other volatile organic compounds. The solid residue at this stage is a mixture of potassium carbonate and a carbonaceous material. Some studies on the pyrolysis of tartaric acid suggest the formation of intermediates like pyrotartaric acid and pyruvic acid during this phase.[1]
Primary Gaseous Products: CO, CO₂
Stage III: Formation of Potassium Carbonate
At temperatures above 500°C, the carbonaceous residue from the previous stage can be oxidized, especially in the presence of any residual air, to form additional carbon dioxide. The final, stable solid product of the thermal decomposition of this compound is potassium carbonate (K₂CO₃).[1] This final product is stable at high temperatures, with a melting point of 891°C.
Final Solid Product: K₂CO₃
Experimental Workflow and Signaling Pathways
Experimental Workflow for Thermoanalytical Investigation
The following diagram illustrates a typical experimental workflow for the comprehensive analysis of the thermal decomposition of this compound.
Caption: Experimental workflow for TGA-DSC-EGA analysis.
Conclusion
The thermal decomposition of solid this compound is a complex, multi-step process that begins with dehydration, followed by the breakdown of the organic structure, and culminates in the formation of potassium carbonate. A thorough understanding of this pathway, facilitated by techniques such as TGA, DSC, and EGA, is essential for professionals in the pharmaceutical and chemical industries. This knowledge aids in the development of stable formulations, the optimization of manufacturing processes involving heat, and the implementation of appropriate safety measures. While the general pathway is understood, further research utilizing coupled techniques like TGA-MS and TGA-FTIR specifically on this compound would provide more precise details on the intermediate products and the kinetics of each decomposition step.
References
Physicochemical Properties of Potassium Hydrogen Tartrate at Different Temperatures: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of potassium hydrogen tartrate (KHC₄H₄O₆), a compound of significant interest in the pharmaceutical and food industries. This document focuses on the temperature-dependent nature of these properties, offering valuable data and methodologies for research and development applications.
Solubility and Solubility Product Constant (Ksp)
The solubility of this compound in water is a critical parameter, particularly in processes such as crystallization, formulation, and stability testing. Solubility increases significantly with temperature.
Solubility Data
| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Solubility Product Constant (Ksp) |
| 20 | 293.15 | 0.57 | 0.0303 | 9.18 x 10⁻⁴ |
| 25 | 298.15 | 0.61 | 0.0324 | 1.05 x 10⁻³ |
| 30 | 303.15 | 0.80 | 0.0425 | 1.81 x 10⁻³ |
| 100 | 373.15 | 6.10 | 0.324 | 1.05 x 10⁻¹ |
Note: Ksp is calculated as [K⁺][HC₄H₄O₆⁻] ≈ (Molar Solubility)². Data compiled from various sources.
Experimental Protocol: Determination of Solubility and Ksp by Titration
This method relies on the titration of a saturated solution of this compound with a standardized strong base to determine the concentration of the hydrogen tartrate ion (HC₄H₄O₆⁻).
Materials:
-
This compound (KHT) solid
-
Distilled or deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Erlenmeyer flasks (250 mL)
-
Volumetric pipettes (25 mL or 50 mL)
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Water bath or heating plate for temperature control
-
Filtration apparatus (funnel, filter paper)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid KHT (e.g., 2-3 g) to a known volume of distilled water (e.g., 100 mL) in an Erlenmeyer flask.
-
Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 30-60 minutes) to ensure equilibrium is reached.
-
Place the flask in a water bath set to the desired temperature and allow it to equilibrate, stirring occasionally.
-
-
Filtration:
-
Once the solution has reached thermal equilibrium, filter the solution to remove the undissolved solid KHT. It is crucial to perform the filtration at the same temperature to prevent changes in solubility. This can be achieved by pre-heating or pre-cooling the filtration apparatus.
-
-
Titration:
-
Accurately pipette a known volume (e.g., 25.00 mL) of the clear, saturated filtrate into a clean Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein indicator to the flask.
-
Titrate the KHT solution with the standardized NaOH solution until a faint, persistent pink endpoint is observed.[1]
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times for precision.
-
-
Calculations:
-
Calculate the moles of NaOH used in the titration (moles = Molarity × Volume).
-
From the stoichiometry of the reaction (KHC₄H₄O₆ + NaOH → KNaC₄H₄O₆ + H₂O), the moles of NaOH are equal to the moles of HC₄H₄O₆⁻ in the titrated sample.
-
Calculate the molar solubility (S) of KHT: S = [HC₄H₄O₆⁻] = moles of HC₄H₄O₆⁻ / Volume of KHT solution titrated.
-
Since the dissociation of KHT is KHC₄H₄O₆ ⇌ K⁺ + HC₄H₄O₆⁻, [K⁺] = [HC₄H₄O₆⁻] = S.
-
Calculate the solubility product constant: Ksp = [K⁺][HC₄H₄O₆⁻] = S².
-
Workflow for Ksp Determination
Caption: Experimental workflow for determining the Ksp of KHT.
Dissociation Constant (pKa) and pH
This compound is the salt of a weak acid (tartaric acid). The hydrogen tartrate ion (HC₄H₄O₆⁻) can further dissociate. The pH of a saturated solution is an important characteristic.
pH of Saturated Solutions
| Temperature (°C) | Temperature (K) | pH of Saturated Solution |
| 20 | 293.15 | ~3.7 |
| 25 | 298.15 | 3.56 |
| 30 | 303.15 | ~3.5 |
Note: The pH of a saturated solution of this compound is relatively stable with temperature but does show a slight decrease as temperature and solubility increase.[2]
Experimental Protocol: Determination of pKa by Potentiometric Titration
This method involves monitoring the pH of a this compound solution as a strong base is added. The pKa can be determined from the resulting titration curve.
Materials:
-
This compound solution of known concentration
-
Standardized sodium hydroxide (NaOH) solution
-
Calibrated pH meter with a combination electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Setup:
-
Pipette a known volume of the this compound solution into a beaker.
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.
-
-
Titration:
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.5 mL or 1.0 mL).
-
After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.
-
Continue adding titrant well past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Logical Flow for pKa Determination
Caption: Logical flow for pKa determination via potentiometric titration.
Density, Refractive Index, and Viscosity
Density
The density of a saturated KHT solution at 25°C is approximately 1.0036 g/mL.[2]
Experimental Protocol: Density Measurement
-
Pycnometry: A pycnometer (a glass flask with a precise volume) is accurately weighed empty, then filled with the KHT solution at a controlled temperature and weighed again. The density is calculated by dividing the mass of the solution by the volume of the pycnometer. This procedure is repeated at different temperatures.
Refractive Index
Experimental Protocol: Refractive Index Measurement
-
Refractometry: An Abbe refractometer is commonly used. A few drops of the KHT solution are placed on the prism of the calibrated refractometer. The temperature of the prism is controlled, and the refractive index is read directly from the instrument's scale. Measurements are taken at various temperatures.
Viscosity
Experimental Protocol: Viscosity Measurement
-
Viscometry: A capillary viscometer (e.g., an Ostwald or Ubbelohde viscometer) can be used. The time it takes for a known volume of the KHT solution to flow through a capillary tube under the influence of gravity is measured at a controlled temperature. The viscosity is then calculated relative to a reference liquid of known viscosity (e.g., water) at the same temperature.
Workflow for Measuring Physical Properties
References
Unveiling the Chirality of L-(+)-Potassium Hydrogen Tartrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of chirality as exemplified by L-(+)-potassium hydrogen tartrate. This naturally occurring salt of tartaric acid has played a pivotal role in the history of stereochemistry and continues to be a valuable tool in modern chemistry, particularly in the realm of asymmetric synthesis and the development of chiral pharmaceuticals. This document provides a comprehensive overview of its stereochemistry, physicochemical properties, and the experimental determination of its optical activity.
The Foundation of Chirality: A Historical Perspective
The story of L-(+)-potassium hydrogen tartrate is intrinsically linked to the groundbreaking work of Louis Pasteur in the mid-19th century. While studying the salts of tartaric acid, a byproduct of winemaking, Pasteur made a remarkable observation. He noticed that crystals of sodium ammonium (B1175870) tartrate existed in two distinct, mirror-image forms.[1] Meticulously separating these crystals by hand, he discovered that solutions of each crystal type rotated plane-polarized light in opposite directions.[1] This seminal experiment provided the first tangible evidence for the existence of enantiomers – molecules that are non-superimposable mirror images of each other – and laid the groundwork for the field of stereochemistry.[1][2]
L-(+)-potassium hydrogen tartrate, the monopotassium salt of the naturally occurring L-(+)-tartaric acid, is a key player in this narrative.[3] Its chirality stems from the presence of two stereogenic centers in the tartaric acid backbone.
Stereochemistry and Nomenclature
The tartaric acid molecule (2,3-dihydroxybutanedioic acid) possesses two chiral centers, leading to the possibility of four stereoisomers:
-
(2R,3R)-tartaric acid: This is the naturally occurring enantiomer, designated as L-(+)-tartaric acid. The "L" refers to its configuration relative to glyceraldehyde, a historical convention, while the "(+)" indicates its dextrorotatory nature, meaning it rotates plane-polarized light to the right.
-
(2S,3S)-tartaric acid: The enantiomer of the natural form, known as D-(-)-tartaric acid. It is levorotatory, rotating plane-polarized light to the left.
-
(2R,3S)-tartaric acid (meso): This is a diastereomer of the other two forms. It is achiral due to an internal plane of symmetry and is therefore optically inactive.
-
Racemic mixture (DL-tartaric acid): An equal mixture of the L-(+) and D-(-) enantiomers, which is also optically inactive due to the cancellation of the opposing rotations.
L-(+)-potassium hydrogen tartrate is the potassium salt of the (2R,3R)-tartaric acid enantiomer.
Physicochemical Properties of L-(+)-Potassium Hydrogen Tartrate
A summary of the key physicochemical properties of L-(+)-potassium hydrogen tartrate is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | KC₄H₅O₆ | [4][5] |
| Molecular Weight | 188.18 g/mol | [4] |
| Appearance | White crystalline powder or colorless crystals | [6][7] |
| Melting Point | >250 °C (decomposes) | [6][8] |
| Density | 1.954 g/mL at 25 °C | [8] |
| Solubility in Water | Slightly soluble | [6][7] |
| Specific Optical Rotation ([α]D²⁰) | +8.0° to +9.2° | [6] |
Experimental Determination of Chirality: Polarimetry
The chirality of L-(+)-potassium hydrogen tartrate is experimentally confirmed by measuring its ability to rotate plane-polarized light using a technique called polarimetry.
Principle of Polarimetry
A polarimeter measures the angle of rotation of plane-polarized light as it passes through a solution of a chiral substance. The observed rotation (α) is dependent on the concentration of the sample (c), the path length of the light through the sample (l), the temperature, and the wavelength of the light used. The specific rotation ([α]) is a characteristic physical property of a chiral compound and is calculated using Biot's Law:
[α] = α / (l * c)
Where:
-
[α] is the specific rotation in degrees.
-
α is the observed rotation in degrees.
-
l is the path length in decimeters (dm).
-
c is the concentration in g/mL.
Detailed Experimental Protocol for the Polarimetric Analysis of L-(+)-Potassium Hydrogen Tartrate
Objective: To determine the specific rotation of a sample of L-(+)-potassium hydrogen tartrate.
Materials and Equipment:
-
L-(+)-potassium hydrogen tartrate sample
-
Distilled or deionized water
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Analytical balance
-
Polarimeter
-
Polarimeter cell (e.g., 1 dm)
-
Spatula and weighing paper
-
Pipettes
-
Beakers
Procedure:
-
Instrument Preparation:
-
Turn on the polarimeter and the light source (typically a sodium lamp, 589 nm). Allow the instrument to warm up for at least 10-15 minutes to ensure a stable light output.
-
Clean the polarimeter cell thoroughly with distilled water and then rinse it with the solvent to be used (in this case, distilled water). Ensure there are no air bubbles in the cell.
-
-
Blank Measurement:
-
Fill the clean polarimeter cell with distilled water.
-
Place the cell in the polarimeter.
-
Take a reading to zero the instrument. This corrects for any rotation caused by the solvent or the cell itself.
-
-
Sample Preparation:
-
Accurately weigh a known mass of L-(+)-potassium hydrogen tartrate (e.g., 0.1 to 0.5 g) using an analytical balance.
-
Quantitatively transfer the weighed sample to a volumetric flask of a known volume (e.g., 10 mL).
-
Add a portion of distilled water to the flask and dissolve the sample completely by gentle swirling.
-
Carefully add more distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Calculate the concentration (c) of the solution in g/mL.
-
-
Sample Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution two to three times.
-
Fill the cell with the sample solution, again ensuring no air bubbles are present.
-
Place the filled cell in the polarimeter.
-
Measure the optical rotation (α) of the sample. Record the value. It is good practice to take multiple readings and average them.
-
-
Calculation of Specific Rotation:
-
Using the recorded observed rotation (α), the known path length of the cell (l), and the calculated concentration (c), calculate the specific rotation ([α]) using Biot's Law.
-
-
Reporting:
-
Report the calculated specific rotation along with the temperature and wavelength used for the measurement (e.g., [α]D²⁰).
-
Visualizing the Concepts of Chirality and its Determination
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Applications in Drug Development and Asymmetric Synthesis
The inherent chirality of L-(+)-potassium hydrogen tartrate and its parent acid makes them invaluable in the pharmaceutical industry. Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. L-(+)-tartaric acid and its derivatives are widely used as chiral resolving agents to separate racemic mixtures of drug intermediates into their constituent enantiomers.[9]
Furthermore, they serve as versatile chiral building blocks in asymmetric synthesis, allowing for the stereoselective construction of complex molecules with specific three-dimensional arrangements.[9] This control over stereochemistry is crucial for the development of safe and effective drugs.
Conclusion
L-(+)-potassium hydrogen tartrate is more than just a byproduct of winemaking; it is a cornerstone in the understanding and application of chirality. Its historical significance, well-defined stereochemistry, and practical utility in polarimetry and asymmetric synthesis underscore its continued importance in chemical research and pharmaceutical development. This guide has provided a technical overview of its chiral properties, from its fundamental stereochemistry to its experimental determination, offering valuable insights for scientists and researchers in the field.
References
- 1. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 2. Polarimetry Experiments – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 3. Tartaric acid - Wikipedia [en.wikipedia.org]
- 4. Potassium hydrogentartrate | C4H5KO6 | CID 23666342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Potassium hydrogen tartrate, 99% | 868-14-4 | www.ottokemi.com [ottokemi.com]
- 6. 868-14-4 CAS | this compound | Inorganic Salts | Article No. 05375 [lobachemie.com]
- 7. This compound | OIV [oiv.int]
- 8. L(+)-Potassium hydrogen tartrate | CAS#:868-14-4 | Chemsrc [chemsrc.com]
- 9. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Occurrence and Extraction of Potassium Hydrogen Tartrate from Grapes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen tartrate (KHT), a salt of L-(+)-tartaric acid, is a naturally occurring crystalline deposit found in grapes and, consequently, in wine. This technical guide provides a comprehensive overview of the formation of KHT in grapes, its chemical properties, and detailed methodologies for its extraction and purification from winery byproducts. Furthermore, it outlines key analytical techniques for the quantification of tartrates. This document is intended to serve as a detailed resource for professionals in research, development, and quality control who are interested in the chemistry and processing of this versatile organic compound.
Natural Occurrence in Vitis vinifera
This compound, commonly known as cream of tartar, is a primary byproduct of the winemaking process.[1][2] Its precursor, tartaric acid, is one of the main organic acids present in grapes (Vitis vinifera), alongside malic acid.[3]
The formation of KHT is a result of the chemical interaction between tartaric acid and potassium, both of which are naturally present in grapes.[4] During the ripening process, the concentration of tartaric acid decreases while the uptake of potassium from the soil into the grape berries increases.[3][5] This leads to the formation of potassium salts of tartaric acid.[6]
The concentration of both tartaric acid and potassium can vary significantly depending on the grape variety, geographical region, climate, and viticultural practices.[6] Within the grape berry itself, potassium is not uniformly distributed; the skin has a significantly higher concentration of potassium compared to the pulp.[1]
The solubility of KHT is influenced by several factors, including temperature, pH, and alcohol concentration.[7] As grapes ferment and wine is produced, the increasing alcohol content and lower temperatures reduce the solubility of KHT, leading to its precipitation as crystalline deposits, often referred to as "wine diamonds."[2][4] These crystals can be found on the inside of wine barrels, tanks, and bottles.[8]
Physicochemical Properties and Quantitative Data
The following tables summarize key quantitative data related to this compound.
Table 1: Concentration of Key Components in Grapes and Wine
| Component | Concentration Range in Grape Must | Concentration Range in Wine | Notes |
| Tartaric Acid | 2 - 10 g/L[6] | Up to 6.5 g/L | Varies with grape variety and maturity.[6][9] |
| Potassium | 600 - 2500 mg/L[6] | Variable | Influenced by soil, rootstock, and viticultural practices.[6] |
| This compound | Supersaturated solution | Precipitates upon fermentation and aging | Solubility is dependent on various factors. |
Table 2: Solubility of this compound
| Solvent | Temperature | Solubility | Reference |
| Water | 25°C | 0.61 g/100 mL | [9] |
| Water | 100°C | 6.1 g/100 mL | [9] |
| Aqueous Ethanol (B145695) | Decreases with increasing ethanol concentration | Qualitative | [10] |
| Wine | Complex, influenced by pH, colloids, and other components | Supersaturated state often exists | [10] |
Extraction and Purification from Winery Byproducts
The primary raw materials for the industrial extraction of this compound are wine lees (sediment consisting of dead yeast cells and grape matter) and argol (the crude crystalline deposit that forms in wine vats).[9] The traditional and most common extraction method is based on the differential solubility of KHT in hot and cold water.
Conventional Extraction and Crystallization Protocol
This method leverages the increased solubility of KHT in hot water.
Methodology:
-
Harvesting: The crude argol is scraped from the walls of fermentation tanks and barrels. Wine lees are collected after racking the wine.
-
Dissolution: The collected raw material is placed in a large vat with water and heated to boiling.[11] This dissolves the this compound.
-
Hot Filtration: The hot solution is filtered to remove insoluble impurities such as grape skins, seeds, and yeast cells.[8][11]
-
Cooling and Crystallization: The clear, hot filtrate is then allowed to cool. As the temperature decreases, the solubility of KHT drops significantly, causing it to crystallize out of the solution.[8]
-
Separation: The crystallized KHT is separated from the mother liquor by filtration or centrifugation.
-
Washing and Drying: The crystals are washed with cold water to remove any remaining soluble impurities and then dried to obtain the purified this compound.[8]
Advanced Purification Techniques
For higher purity, additional steps or alternative methods can be employed.
If the crude KHT is colored from wine pigments, a decolorization step can be included.
Methodology:
-
After the initial dissolution step, activated carbon is added to the hot solution.[12]
-
The solution is stirred to allow the activated carbon to adsorb the color pigments.
-
The carbon is then removed by filtration before the cooling and crystallization stage.
This method can be used to produce a highly purified tartaric acid solution from KHT.
Methodology:
-
A saturated solution of purified KHT is prepared.
-
The solution is passed through a strong acid cation exchange resin.[12]
-
The resin exchanges the potassium ions (K⁺) for hydrogen ions (H⁺), converting the this compound into a solution of tartaric acid.[12]
-
The tartaric acid solution can then be concentrated and crystallized.
Experimental Protocols for Analysis
Accurate quantification of tartaric acid and its salts is crucial for quality control in the wine and food industries.
High-Performance Liquid Chromatography (HPLC) for Organic Acid Analysis
HPLC is a widely used method for the simultaneous determination of several organic acids in grape must and wine.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A common choice is a strong cation exchange resin column, such as an Aminex HPX-87H column.[6] Alternatively, a reverse-phase C18 column can be used.[13][14]
-
Mobile Phase: An isocratic mobile phase of dilute sulfuric acid or a phosphate (B84403) buffer at a low pH (e.g., pH 2.1) is typically employed.[6][13][14]
-
Detection: The organic acids are detected by UV absorbance at 210 nm.[6]
-
Sample Preparation:
-
White wine or must samples can often be analyzed after simple filtration through a 0.45 µm membrane filter.[6]
-
Red wine samples may require a cleanup step to remove phenolic compounds that can interfere with the analysis. This can be achieved using a solid-phase extraction (SPE) cartridge (e.g., C18).[6][13]
-
-
Quantification: The concentration of tartaric acid is determined by comparing the peak area of the sample with that of a known standard.
Enzymatic Assay for L-Tartrate
This method offers high specificity for the L-isomer of tartaric acid.
Methodology:
-
Principle: The assay utilizes the secondary activity of D-malate dehydrogenase (D-MDH) to oxidize L-tartrate. The resulting production of NADH is monitored spectrophotometrically at 340 nm.[10][15][16]
-
Reagents:
-
Glycylglycine buffer (pH 9.0)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Manganese chloride
-
D-dithiothreitol (DTT)
-
D-malate dehydrogenase (D-MDH) enzyme solution
-
-
Procedure:
-
A reaction mixture containing the buffer, NAD⁺, manganese chloride, DTT, and the sample is prepared in a cuvette.
-
The reaction is initiated by the addition of the D-MDH enzyme solution.
-
The increase in absorbance at 340 nm due to the formation of NADH is measured over time until the reaction is complete (typically around 30 minutes).[10][15]
-
The concentration of L-tartrate is calculated from the change in absorbance, with reference to a standard curve.
-
Visualizations
References
- 1. Cream of tartar: From winery byproduct to baking essential | Simply Nutritious, Quick and Delicious | Illinois Extension | UIUC [extension.illinois.edu]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. US919049A - Process of purifying potassium bitartrate. - Google Patents [patents.google.com]
- 4. Colorimetric Determination of Tartaric Acid in Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 5. Analytical Determination of Tartrate Stability in Wine. II. Calcium Tartrate | American Journal of Enology and Viticulture [ajevonline.org]
- 6. A Rapid HPLC Method for Separation and Determination of Major Organic Acids in Grape Musts and Wines | American Journal of Enology and Viticulture [ajevonline.org]
- 7. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 8. ispiceyou.com [ispiceyou.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic Quantification of L-Tartrate in Wines and Grapes by Using the Secondary Activity of D-Malate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. EP0965576A1 - Process for the preparation of tartaric acid from a raw material containing this compound - Google Patents [patents.google.com]
- 13. mjcce.org.mk [mjcce.org.mk]
- 14. ftb.com.hr [ftb.com.hr]
- 15. academic.oup.com [academic.oup.com]
- 16. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on the Thermodynamic Properties and Enthalpy of Formation of Potassium Hydrogen Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of potassium hydrogen tartrate (KHC₄H₄O₆), a compound of interest in various scientific and industrial fields, including its relevance in drug development as an excipient and in understanding biomineralization processes. This document collates available data on its enthalpy of formation, solubility, and other thermodynamic parameters. Detailed experimental protocols for the determination of these properties are also presented to aid in the replication and validation of these findings.
Introduction
This compound (KHT), also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid. Its occurrence as a crystalline precipitate in wine has led to extensive study of its crystallization and solubility in aqueous and ethanolic solutions. Beyond its role in oenology, KHT is utilized in the food industry and has applications in pharmaceuticals as a component in formulations. A thorough understanding of its thermodynamic properties is crucial for controlling its crystallization, predicting its behavior in various solutions, and for the calculation of reaction enthalpies in systems where it is a reactant or product.
Thermodynamic Properties
The thermodynamic properties of this compound are fundamental to understanding its chemical and physical behavior. Key parameters include its standard enthalpy of formation, solubility product constant, and the Gibbs free energy, enthalpy, and entropy changes associated with its dissolution and precipitation.
Enthalpy of Formation
Calculation from Enthalpy of Combustion:
The standard enthalpy of formation can be calculated from the experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law. The balanced chemical equation for the combustion of solid this compound is:
KHC₄H₄O₆(s) + 4O₂(g) → ½K₂O(s) + 4CO₂(g) + 2.5H₂O(l)
The standard enthalpy of formation is then calculated using the following equation:
ΔHf°(KHC₄H₄O₆, s) = [½ΔHf°(K₂O, s) + 4ΔHf°(CO₂, g) + 2.5ΔHf°(H₂O, l)] - ΔHc°(KHC₄H₄O₆, s)
The standard enthalpies of formation for the products are well-established:
-
ΔHf°(CO₂, g) = -393.5 kJ/mol
-
ΔHf°(H₂O, l) = -285.8 kJ/mol
-
ΔHf°(K₂O, s) = -363.6 kJ/mol
An experimental value for the ΔHc° of this compound is required to complete this calculation.
Solubility and Dissolution Thermodynamics
The dissolution of this compound in water is an endothermic process, meaning its solubility increases with temperature.[1] The equilibrium for the dissolution is:
KHC₄H₄O₆(s) ⇌ K⁺(aq) + HC₄H₄O₆⁻(aq)
The thermodynamic parameters for the dissolution process in water have been reported, although values can vary depending on the experimental method. One source reports the following values:
-
Enthalpy of Dissolution (ΔH°sol): 3.89 x 10⁴ kJ/mol[2] (Note: This value appears unusually high and should be treated with caution).
-
Entropy of Dissolution (ΔS°sol): 1.0185 x 10⁵ J/mol·K[2] (Note: This value also appears unusually high and should be treated with caution).
A more commonly studied phenomenon is the precipitation of KHT from wine, which is an exothermic process.[3]
Data Presentation: Thermodynamic Properties of this compound
| Property | Symbol | Value | Notes and Citations |
| Molar Mass | M | 188.18 g/mol | |
| Enthalpy of Formation (Solid) | ΔHf° | To be determined via combustion | Requires experimental determination of the enthalpy of combustion. |
| Enthalpy of Dissolution in Water | ΔH°sol | 3.89 x 10⁴ kJ/mol | This value is anomalously high and likely erroneous. The dissolution is known to be endothermic.[1] |
| Entropy of Dissolution in Water | ΔS°sol | 1.0185 x 10⁵ J/mol·K | This value is anomalously high and likely erroneous. |
| Enthalpy of Precipitation in Wine | ΔH°precip | -165.4 ± 6.9 kJ/mol to -263.6 ± 6.9 kJ/mol | [3] Varies with wine composition (e.g., red vs. white wine). This is for the precipitation process, the reverse of dissolution, in a complex matrix. |
| Solubility in Water | S | See Table 2 | The solubility is temperature-dependent. |
| Solubility Product Constant (Ksp) | Ksp | 2.56 x 10⁻⁴ M² at 25 °C | [4] |
| pH of Saturated Solution | pH | ~3.56 at 25 °C | A saturated solution of KHT acts as a buffer. |
Table 1: Summary of Thermodynamic Properties of this compound.
| Temperature (°C) | Solubility (g / 100 mL) |
| 20 | 0.57 |
| 100 | 6.1 |
Table 2: Solubility of this compound in Water at Different Temperatures.[5]
Experimental Protocols
Detailed and accurate experimental procedures are essential for obtaining reliable thermodynamic data. The following sections describe the methodologies for determining the key thermodynamic properties of this compound.
Determination of the Enthalpy of Formation via Bomb Calorimetry
The standard enthalpy of formation of this compound can be determined indirectly by measuring its enthalpy of combustion using a bomb calorimeter.
Methodology:
-
Sample Preparation: A pellet of known mass (approximately 1 g) of pure, dry this compound is prepared.
-
Calorimeter Setup: The bomb calorimeter is assembled according to the manufacturer's instructions. A known length of fuse wire is connected to the electrodes within the bomb, with the wire in contact with the sample pellet.
-
Oxygen Charging: The sealed bomb is purged of air and then charged with high-purity oxygen to a pressure of approximately 30 atm.
-
Water Bath: The bomb is placed in the calorimeter bucket, which is filled with a precisely known mass of water (e.g., 2000 g). The bucket is then placed in the insulating jacket of the calorimeter.
-
Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium while stirring the water. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.
-
Temperature Monitoring: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the this compound sample is then calculated from the observed temperature change, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire.
-
Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the experimental enthalpy of combustion using Hess's Law as described in Section 2.1.
Determination of Solubility and Solubility Product Constant (Ksp)
The solubility of this compound can be determined by titrating a saturated solution with a standardized base.
Methodology:
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of deionized water in a flask. The mixture is stirred at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.[6]
-
Filtration: The saturated solution is carefully filtered to remove any undissolved solid.[6]
-
Titration: A known volume of the clear filtrate is pipetted into a flask. A few drops of a suitable indicator (e.g., phenolphthalein) are added. The solution is then titrated with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), until the endpoint is reached.[7]
-
Calculations:
-
The molarity of the hydrogen tartrate ion (HC₄H₄O₆⁻) in the saturated solution is calculated from the volume and molarity of the NaOH solution used in the titration.
-
Since the dissolution of KHT produces K⁺ and HC₄H₄O₆⁻ ions in a 1:1 molar ratio, the molar solubility (S) of KHT is equal to the concentration of the hydrogen tartrate ion.
-
The solubility product constant (Ksp) is calculated using the equation: Ksp = [K⁺][HC₄H₄O₆⁻] = S².[8]
-
-
Temperature Dependence: The experiment is repeated at various temperatures to determine the temperature dependence of solubility and Ksp.
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described above.
Caption: Workflow for the determination of the enthalpy of formation of this compound.
Caption: Workflow for the determination of the solubility and Ksp of this compound.
Conclusion
This technical guide has summarized the available thermodynamic data for this compound and provided detailed experimental protocols for their determination. While some thermodynamic properties, such as solubility, are well-documented, a definitive value for the standard enthalpy of formation of solid KHT is notably absent from readily accessible literature and requires experimental determination via bomb calorimetry. The provided workflows and data tables serve as a valuable resource for researchers and professionals in chemistry, food science, and pharmaceutical development, enabling a more profound understanding and manipulation of this important compound. Further research to experimentally determine the enthalpy of combustion and, consequently, the enthalpy of formation of this compound is highly recommended to fill this gap in the thermochemical data.
References
Toxicological Profile and Safety Data for Potassium Hydrogen Tartrate in Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen tartrate, also known as potassium bitartrate (B1229483) or cream of tartar, is a widely used excipient in the pharmaceutical industry and a common food additive with a Generally Recognized as Safe (GRAS) status.[1][2] This technical guide provides a comprehensive overview of the toxicological profile and safety data for this compound relevant to research and drug development. It consolidates available quantitative data, details experimental methodologies from key studies, and visualizes known metabolic and toxicological pathways. While extensive data exists for acute and subchronic toxicity, detailed public information on genotoxicity and reproductive toxicity is limited. This guide addresses these data gaps by outlining the standard experimental protocols that would be employed for such assessments.
Chemical and Physical Properties
This compound (C₄H₅KO₆) is the potassium acid salt of L-(+)-tartaric acid.[2][3] It is a white crystalline powder with a slightly acidic taste.[4]
| Property | Value | Reference |
| Molecular Weight | 188.18 g/mol | [5] |
| CAS Number | 868-14-4 | [2] |
| Melting Point | 230 °C (decomposes) | [6] |
| Solubility in Water | 5.7 g/L at 20 °C, 61 g/L at 100 °C | [3] |
| pH of Saturated Solution | 3.557 at 25 °C | [3] |
Pharmacokinetics and Metabolism
Absorption, Distribution, Metabolism, and Excretion (ADME)
Studies in rats have shown that orally administered L-(+)-tartrate is well-absorbed.[7] Following absorption, tartaric acid can enter the citric acid cycle, contributing to cellular energy production.[8] The metabolism of tartrates is species-dependent, with rats showing greater absorption than humans.[9] The L(+) isomer is the naturally occurring form and is metabolized more readily than the DL-form.[10] Excretion occurs rapidly, primarily through the urine.[7]
Metabolic Pathway
Tartaric acid is a natural organic acid involved in cellular metabolism. While it is an end product of ascorbic acid catabolism in plants, in mammals, it can be metabolized through pathways linked to the citric acid cycle.[8][11]
Toxicological Profile
Acute Toxicity
This compound exhibits low acute toxicity. Most safety data sheets indicate that it is not classified as acutely toxic.
| Species | Route | Value | Reference |
| Rat | Oral | LDLo: 22 g/kg | [12] |
| Rat | Oral | LD50: > 2000 mg/kg | [13] |
Intentional ingestion of large quantities of cream of tartar has been reported to cause life-threatening hyperkalemia in humans.[3]
Subchronic Toxicity
A 13-week oral repeated-dose toxicity study in F344 rats is the most comprehensive subchronic study available.
-
Test Substance: DL-potassium hydrogen tartrate (PHT)
-
Species: F344/DuCrj rats, six weeks old.
-
Administration: Dietary, at concentrations of 0%, 0.125%, 0.5%, and 2.0%.
-
Duration: 13 weeks.
-
Parameters Monitored: Clinical signs, body weight, food and water consumption, urinalysis, hematology, serum biochemistry, organ weights, and histopathology.
-
Reference: [8]
The primary adverse effect observed was dose-dependent obstructive nephropathy in both male and female rats at concentrations of 0.5% and higher.[8] This was characterized by the formation of crystals in the renal tubules, leading to irregular dilation of the distal tubule lumen, inflammatory cell infiltration, and regeneration of renal tubules.[8]
| Sex | NOAEL (No-Observed-Adverse-Effect Level) | Equivalent Dose |
| Male | 0.125% in diet | 0.075 g/kg body weight/day |
| Female | 0.125% in diet | 0.082 g/kg body weight/day |
| Reference:[8] |
Mechanism of Renal Toxicity
The observed nephrotoxicity with the DL-form of tartrate is attributed to the precipitation of poorly soluble calcium tartrate crystals in the renal tubules.[6][10] This leads to physical obstruction and subsequent renal damage. The naturally occurring L(+)-tartrate is more soluble and does not accumulate in the kidneys to the same extent, making it less toxic at similar dosages.[10]
Genotoxicity
Available safety data sheets consistently state that this compound is not classified as a mutagen.[12][14] However, detailed public reports of genotoxicity studies are scarce. Standard in vitro and in vivo assays would be required for a complete assessment.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[13][15] The test substance is incubated with the bacterial strains, with and without metabolic activation (S9 mix), and the number of revertant colonies is counted.[16]
-
In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This assay assesses the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes).[3][17] Cells are exposed to the test substance, and metaphase chromosomes are examined for aberrations.[18]
-
In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This test evaluates chromosomal damage or damage to the mitotic apparatus in erythroblasts of rodents.[19] Animals are administered the test substance, and bone marrow or peripheral blood is analyzed for the presence of micronuclei in erythrocytes.[11]
Carcinogenicity
This compound is not listed as a carcinogen by NTP, IARC, or OSHA.[14] Long-term carcinogenicity studies in rodents have not been identified in the public domain.
-
Species: Typically two rodent species, usually rats and mice.[20]
-
Group Size: At least 50 animals of each sex per dose group.[21]
-
Dose Levels: At least three dose levels plus a control group.
-
Duration: Typically 24 months for rats and 18 months for mice.[12][21]
-
Parameters: Survival, body weight, clinical signs, tumor incidence and latency, and comprehensive histopathology of all organs.[12]
Reproductive and Developmental Toxicity
There is a lack of publicly available data from specific reproductive and developmental toxicity (DART) studies on this compound.[14] As a GRAS food additive, extensive DART testing may not have been required.[14]
-
Prenatal Developmental Toxicity Study (OECD 414): This study evaluates the effects on the pregnant female and the developing fetus.[5] The test substance is administered during the period of organogenesis to pregnant animals (typically rats and rabbits).[22]
-
Extended One-Generation Reproductive Toxicity Study (OECD 443): This study provides a comprehensive assessment of effects on fertility, pregnancy, and maternal and offspring health.[8]
Regulatory Status
This compound is affirmed as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use in food with no limitation other than good manufacturing practice.[2][23] It is also approved as a food additive in many other jurisdictions.
Conclusion
This compound has a well-established safety profile for its intended uses in food and pharmaceuticals, characterized by low acute toxicity. The primary toxicological concern identified in animal studies is obstructive nephropathy at high doses of the DL-racemic mixture, a mechanism linked to crystal formation in the kidneys. The naturally occurring L(+) isomer demonstrates a significantly lower potential for this effect. While specific data on genotoxicity and reproductive toxicity are limited in the public literature, its long history of use and GRAS status suggest a low risk. For novel applications or high-dose pharmaceutical formulations, further investigation into these endpoints, following standard OECD guidelines, would be warranted to provide a complete safety assessment.
References
- 1. oecd.org [oecd.org]
- 2. china-chaosheng.com [china-chaosheng.com]
- 3. criver.com [criver.com]
- 4. researchgate.net [researchgate.net]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. Redbook 2000: IV.C.9.b. Guidelines for Developmental Toxicity Studies | FDA [fda.gov]
- 8. efsa.europa.eu [efsa.europa.eu]
- 9. oecd.org [oecd.org]
- 10. tarjomefa.com [tarjomefa.com]
- 11. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The teratology testing of food additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. acmeresearchlabs.in [acmeresearchlabs.in]
- 16. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 17. Redbook 2000: IV.C.1.b. In vitro Mammalian Chromosomal Aberration Test | FDA [fda.gov]
- 18. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oecd.org [oecd.org]
- 20. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 21. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]
- 22. ec.europa.eu [ec.europa.eu]
- 23. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Methodological & Application
Application Notes & Protocols: Preparation and Use of a Primary Standard pH Buffer (Potassium Hydrogen Tartrate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation and use of a primary standard pH buffer using potassium hydrogen tartrate. This buffer is a crucial tool for the accurate calibration of pH meters, ensuring the reliability and reproducibility of experimental data in research, development, and quality control settings.
Introduction
This compound (KHC₄H₄O₆), also known as potassium bitartrate, is recognized as a primary standard for pH measurement by organizations such as the National Institute of Standards and Technology (NIST).[1][2] A saturated solution of this compound at 25°C provides a stable and reliable pH of approximately 3.56.[3][4] Its moderate solubility in water and the adequate buffer capacity of the resulting solution make it an excellent choice for a primary pH standard in the acidic range.[3] This document outlines the necessary materials, protocols for preparation, and its application in pH meter calibration.
Chemical and Physical Properties
This compound is a salt of a strong base (potassium hydroxide) and a weak acid (tartaric acid). It is a white crystalline powder with a slight acidic taste. It is sparingly soluble in cold water and more soluble in hot water.
| Property | Value |
| Chemical Formula | KHC₄H₄O₆ |
| Molar Mass | 188.18 g/mol |
| Appearance | White crystalline powder |
| Solubility in water | 5.7 g/L at 20 °C |
| pH of saturated solution (20 °C) | 3.4 - 3.7 |
| Melting Point | 250 °C (decomposes) |
Temperature Dependence of pH
The pH of the saturated this compound buffer is temperature-dependent. Accurate pH measurements require consideration of the solution's temperature at the time of calibration.
| Temperature (°C) | pH of Saturated Solution |
| 0 | 3.66 |
| 10 | 3.60 |
| 20 | 3.56 |
| 25 | 3.557 |
| 30 | 3.55 |
| 40 | 3.55 |
| 50 | 3.55 |
| 60 | 3.56 |
Note: These values are compiled from various sources and represent the accepted pH of a saturated this compound solution. The value at 25°C is a certified value.[1][3]
Experimental Protocols
Protocol 1: Preparation of Saturated this compound Buffer (Primary Standard)
This protocol describes the preparation of a saturated this compound solution for use as a primary pH standard.
Materials:
-
High-purity this compound (reagent grade or better)
-
Deionized or distilled water, carbon dioxide-free (prepared by boiling for 5 minutes and cooling in a sealed container)
-
Clean, dry glass-stoppered bottle
-
Magnetic stirrer and stir bar (optional)
-
Thermometer, calibrated
-
Filtration apparatus (e.g., Buchner funnel and filter paper or a sintered glass funnel)
Procedure:
-
Purification of this compound (if necessary): For the highest accuracy, commercially available this compound can be recrystallized. Dissolve the salt in a minimum amount of boiling water, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature. The purified crystals can be collected by filtration, washed with a small amount of cold deionized water, and dried in an oven at 110°C for 1-2 hours.
-
Preparation of the Saturated Solution:
-
Add an excess of this compound to a clean, dry glass-stoppered bottle. An excess is crucial to ensure the solution remains saturated. A good starting point is to add approximately 10 grams of the salt to 1 liter of CO₂-free deionized water.
-
Agitate the mixture vigorously for several minutes at a controlled temperature (e.g., 25°C). A magnetic stirrer can be used for this purpose.
-
Allow the solution to stand for at least 2 hours at the desired temperature, with occasional shaking, to ensure that equilibrium is reached and the solution is saturated.[3]
-
-
Separation of the Saturated Solution:
-
Carefully decant or filter the saturated solution to remove the excess solid this compound. It is critical to avoid transferring any solid crystals into the final buffer solution.
-
-
Storage:
-
Store the prepared buffer solution in a tightly sealed, chemically resistant glass bottle to prevent contamination and changes in concentration due to evaporation or absorption of atmospheric CO₂.
-
The solution should be used within a reasonable timeframe (e.g., up to 3 months) and discarded if any signs of microbial growth or precipitation are observed.[6]
-
Protocol 2: Calibration of a pH Meter using the Primary Standard
This protocol details the steps for calibrating a pH meter using the prepared saturated this compound buffer. A two-point or multi-point calibration is recommended for accurate measurements.[7][8]
Materials:
-
Calibrated pH meter and electrode
-
Saturated this compound buffer (pH ~3.56 at 25°C)
-
A second standard buffer solution with a different pH value (e.g., pH 7.00)
-
Beakers
-
Deionized water for rinsing
-
Thermometer
Procedure:
-
Electrode Preparation:
-
Rinse the pH electrode thoroughly with deionized water and gently blot it dry with a lint-free tissue. Do not rub the electrode bulb.
-
If the electrode has been stored dry, it may need to be conditioned according to the manufacturer's instructions.[8]
-
-
Temperature Measurement:
-
Measure the temperature of the this compound buffer solution.
-
-
First-Point Calibration:
-
Immerse the pH electrode in the saturated this compound buffer. Ensure the electrode bulb and junction are fully submerged.
-
Allow the reading to stabilize.
-
Adjust the pH meter to the known pH of the buffer at the measured temperature (refer to the table above).
-
-
Rinsing:
-
Remove the electrode from the buffer and rinse it thoroughly with deionized water.
-
-
Second-Point Calibration:
-
Immerse the electrode in the second standard buffer (e.g., pH 7.00).
-
Allow the reading to stabilize.
-
Adjust the pH meter to the value of the second buffer.
-
-
Verification (Optional but Recommended):
-
After calibration, the accuracy of the pH meter can be verified by measuring the pH of a third standard buffer or a quality control sample with a known pH.
-
Visualizations
Experimental Workflow for Buffer Preparation
Caption: Workflow for the preparation of a primary standard this compound pH buffer.
Logical Relationship for pH Meter Calibration
Caption: Logical steps for a two-point pH meter calibration using the primary standard.
References
- 1. This compound certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. reagecon.com [reagecon.com]
- 5. 868-14-4 CAS | this compound | Inorganic Salts | Article No. 05375 [lobachemie.com]
- 6. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]
- 7. How to calibrate a pH meter | Metrohm [metrohm.com]
- 8. How to calibrate a pH meter? [royalbrinkman.com]
Application Note: Potassium Hydrogen Tartrate as a Primary Standard for Low-pH Meter Calibration in Analytical Chemistry
Introduction
Accurate pH measurement is fundamental in analytical chemistry, impacting a vast array of applications from pharmaceutical development to environmental monitoring. The reliability of these measurements hinges on the proper calibration of the pH meter and electrode system. While various buffer solutions are available for calibration, potassium hydrogen tartrate (KHC₄H₄O₆), also known as potassium bitartrate, serves as a crucial primary standard, particularly for the acidic range of the pH scale. The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 188, a high-purity this compound, for this purpose.[1] A saturated solution of this compound at 25°C provides a stable and reproducible pH of approximately 3.56, making it an ideal reference point for low-pH measurements.[2] Its moderate solubility in water and good buffer capacity in the absence of other salts contribute to its suitability as a primary pH standard.[2]
Key Properties and Advantages
-
NIST Traceability: this compound is a NIST-certified primary standard, ensuring traceability and high accuracy for pH meter calibration.[1][3]
-
Low pH Standard: It provides a reliable calibration point in the acidic pH range, which is critical for the analysis of acidic samples.[2]
-
High Purity and Stability: As a crystalline solid, it can be obtained in a highly pure form and is stable during storage.[4] The prepared buffer solutions also exhibit good stability when stored properly.
-
Ease of Preparation: Standard buffer solutions can be prepared gravimetrically with high precision and accuracy.[2]
Quantitative Data: pH of this compound Solutions
The pH of this compound solutions is dependent on both concentration and temperature. The following table summarizes the pH values for various concentrations of this compound at different temperatures, as established by the National Bureau of Standards (now NIST).[2]
| Temperature (°C) | 0.01 m Solution (pH) | 0.02 m Solution (pH) | 0.03 m Solution (pH) | Saturated Solution (pH) |
| 0 | 3.699 | 3.655 | 3.631 | 3.621 |
| 10 | 3.619 | 3.581 | 3.560 | 3.553 |
| 20 | 3.567 | 3.536 | 3.518 | 3.514 |
| 25 | 3.557 | 3.527 | 3.512 | 3.507 |
| 30 | 3.552 | 3.523 | 3.510 | 3.505 |
| 40 | 3.551 | 3.528 | 3.518 | 3.515 |
| 50 | 3.558 | 3.540 | 3.533 | 3.532 |
| 60 | 3.571 | 3.559 | 3.555 | 3.554 |
Experimental Protocols
1. Preparation of 0.05 M this compound Buffer Solution (pH ≈ 3.56 at 25°C)
This protocol describes the preparation of a 0.05 M this compound buffer solution, which is approximately saturated at 25°C.
Materials:
-
High-purity this compound (KHC₄H₄O₆), NIST SRM 188 or equivalent.
-
Deionized or distilled water, boiled for 15 minutes to remove dissolved CO₂ and cooled to room temperature.
-
Analytical balance, calibrated.
-
1 L volumetric flask, Class A.
-
Beakers and a magnetic stirrer.
Procedure:
-
Accurately weigh approximately 9.41 g of this compound.
-
Transfer the weighed this compound to a 1 L volumetric flask.
-
Add approximately 800 mL of the boiled and cooled deionized water to the volumetric flask.
-
Agitate the flask to dissolve the salt. A magnetic stirrer can be used to facilitate dissolution. Note that this compound has limited solubility, so this may take some time.[4][5]
-
Once the salt is completely dissolved, bring the solution to the 1 L mark with deionized water.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Store the prepared buffer solution in a tightly sealed, preferably polyethylene, bottle at 2-8°C to ensure stability.
2. pH Meter Calibration using this compound Buffer
This protocol outlines the steps for a single-point calibration at the low pH range using the prepared this compound buffer. For a multi-point calibration, other standard buffers (e.g., pH 7.00 and 10.01) should also be used.[6]
Equipment:
-
pH meter with a glass electrode and a reference electrode (or a combination electrode).
-
Automatic Temperature Compensation (ATC) probe.
-
Prepared 0.05 M this compound buffer solution.
-
Other standard pH buffers (e.g., pH 7.00) for multi-point calibration.
-
Beakers.
-
Deionized water for rinsing.
-
Lint-free tissue.
Procedure:
-
Turn on the pH meter and allow it to stabilize according to the manufacturer's instructions.
-
Rinse the pH electrode, reference electrode, and ATC probe with deionized water and gently blot them dry with a lint-free tissue.
-
Place the electrodes and ATC probe into a beaker containing the this compound buffer solution. Ensure the electrode bulb and junction are fully immersed.
-
Allow the reading to stabilize. This may take a minute or two.
-
Adjust the pH meter to the certified pH value of the this compound buffer at the measured temperature (refer to the data table).
-
If performing a multi-point calibration, repeat the rinsing and measurement steps with other standard buffers.
-
After calibration, rinse the electrodes with deionized water and store them in the appropriate storage solution as recommended by the manufacturer.
Diagrams
References
- 1. labmix24.com [labmix24.com]
- 2. upload.wikimedia.org [upload.wikimedia.org]
- 3. This compound certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 4. This compound | OIV [oiv.int]
- 5. homework.study.com [homework.study.com]
- 6. utsc.utoronto.ca [utsc.utoronto.ca]
Application Note & Protocol: Determination of the Solubility Product Constant (Ksp) of Potassium Hydrogen Tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The solubility product constant, Ksp, is an equilibrium constant that quantifies the extent to which a sparingly soluble ionic compound dissolves in an aqueous solution.[1][2] For a salt, this constant represents the product of the molar concentrations of its dissolved ions, each raised to the power of its stoichiometric coefficient. Potassium hydrogen tartrate (KHC₄H₄O₆), commonly known as cream of tartar, is a slightly soluble salt that dissociates in water to form potassium ions (K⁺) and hydrogen tartrate ions (HC₄H₄O₆⁻ or HT⁻).[3][4][5] The equilibrium for this dissolution is:
KHC₄H₄O₆(s) ⇌ K⁺(aq) + HC₄H₄O₆⁻(aq)[4][6]
The Ksp expression is therefore:
This application note provides a detailed protocol for determining the Ksp of this compound by preparing a saturated solution and titrating the hydrogen tartrate ion with a standardized solution of sodium hydroxide (B78521) (NaOH).[1][7]
Experimental Protocol
This method determines the concentration of the hydrogen tartrate ion in a saturated solution via acid-base titration.[4] From this concentration, the molar solubility and the Ksp of KHT can be calculated.
1. Materials and Equipment:
-
Glassware: 250 mL Erlenmeyer flasks, 100 mL beaker, 50 mL buret, 25 mL volumetric pipet, funnel.
-
Equipment: Analytical balance, magnetic stirrer and stir bar, filtration apparatus (vacuum filtration preferred), buret clamp, and stand.
-
Reagents:
-
This compound (KHC₄H₄O₆), solid
-
Standardized ~0.05 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
2. Procedure:
Part A: Preparation of a Saturated KHT Solution
-
Accurately weigh approximately 2.0 grams of this compound and transfer it to a 250 mL Erlenmeyer flask.[7]
-
Add approximately 150 mL of deionized water to the flask.[7]
-
Place a magnetic stir bar in the flask and stir the mixture vigorously for at least 20-25 minutes to ensure the solution becomes saturated.[2][7] An excess of undissolved solid should remain.[7]
-
Allow the solution to settle. It is crucial to let the solution sit, preferably overnight or for several hours, to establish equilibrium.[3][8]
-
Record the temperature of the saturated solution, as Ksp is temperature-dependent.[9][10]
Part B: Filtration
-
Set up a filtration apparatus. It is critical that the receiving flask and funnel are completely dry to avoid diluting the filtrate.[2][7]
-
Filter the saturated KHT solution to separate the undissolved solid. The clear liquid collected is the saturated filtrate.[2][7]
Part C: Titration
-
Rinse a 50 mL buret with a small amount of the standardized NaOH solution, then fill the buret. Record the exact molarity of the NaOH solution from the bottle.[1]
-
Record the initial volume of the NaOH solution in the buret to two decimal places.[2]
-
Using a 25 mL volumetric pipet, transfer 25.00 mL of the clear KHT filtrate into a clean 250 mL Erlenmeyer flask.[2][7]
-
Add 2-3 drops of phenolphthalein indicator to the flask.[2][7]
-
Titrate the KHT solution with the standardized NaOH until the first appearance of a faint but persistent pink color that lasts for at least 30 seconds.[1][2] This is the endpoint. The reaction is: HC₄H₄O₆⁻(aq) + OH⁻(aq) → C₄H₄O₆²⁻(aq) + H₂O(l)[1][4]
-
Record the final volume of the NaOH solution in the buret to two decimal places.[2]
-
Repeat the titration (steps 3-6) at least two more times for a total of three trials to ensure precision.
Data Presentation
Summarize all collected and calculated data in the following tables for clarity and comparison.
Table 1: Experimental Data
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Temperature of Saturated KHT Solution (°C) | |||
| Molarity of Standardized NaOH (M) | |||
| Volume of KHT Filtrate Titrated (mL) | 25.00 | 25.00 | 25.00 |
| Initial Buret Reading (mL) | |||
| Final Buret Reading (mL) | |||
| Volume of NaOH Used (mL) |
Table 2: Calculated Results
| Calculated Value | Trial 1 | Trial 2 | Trial 3 |
| Moles of NaOH Used (mol) | |||
| Moles of HC₄H₄O₆⁻ in Sample (mol) | |||
| [HC₄H₄O₆⁻] in Saturated Solution (M) | |||
| [K⁺] in Saturated Solution (M) | |||
| Calculated Ksp | |||
| Average Ksp |
Calculations
-
Volume of NaOH Used:
-
Volume of NaOH = Final Buret Reading - Initial Buret Reading
-
-
Moles of NaOH Used:
-
Moles of NaOH = Molarity of NaOH × Volume of NaOH Used (in L)
-
-
Moles and Concentration of HC₄H₄O₆⁻:
-
From the 1:1 stoichiometry of the titration reaction, Moles of HC₄H₄O₆⁻ = Moles of NaOH.[4]
-
[HC₄H₄O₆⁻] = Moles of HC₄H₄O₆⁻ / Volume of KHT Filtrate (in L)
-
-
Concentration of K⁺ and Ksp Calculation:
-
Since KHT dissociates in a 1:1 ratio, the concentration of K⁺ is equal to the concentration of HC₄H₄O₆⁻ in the saturated solution.[3]
-
[K⁺] = [HC₄H₄O₆⁻]
-
Ksp = [K⁺] × [HC₄H₄O₆⁻] = [HC₄H₄O₆⁻]²
-
-
Average Ksp:
-
Calculate the average of the Ksp values obtained from the three trials.
-
Experimental Workflow
Caption: Workflow for Ksp determination of KHT.
References
- 1. faculty.uca.edu [faculty.uca.edu]
- 2. sinhainstitute.com [sinhainstitute.com]
- 3. spectrum.troy.edu [spectrum.troy.edu]
- 4. digipac.ca [digipac.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bold-application-images-prod.s3.us-east-2.amazonaws.com [bold-application-images-prod.s3.us-east-2.amazonaws.com]
- 7. studylib.net [studylib.net]
- 8. m.youtube.com [m.youtube.com]
- 9. homework.study.com [homework.study.com]
- 10. ukessays.com [ukessays.com]
"application of potassium hydrogen tartrate as a buffer in electrochemical studies"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium hydrogen tartrate (KHT), also known as potassium bitartrate (B1229483) or cream of tartar, is a well-established primary pH standard. Its utility extends into electrochemical studies where precise pH control is critical for reproducible and accurate results. A saturated solution of this compound at 25°C provides a stable pH of approximately 3.56, making it a valuable tool for calibrating pH meters and as a buffer in acidic electrochemical investigations.[1] This document provides detailed application notes and protocols for the use of this compound as a buffer in electrochemical analysis, with a specific focus on its application in the determination of heavy metals by anodic stripping voltammetry.
This compound is particularly advantageous in certain electrochemical applications due to its ability to form complexes with metal ions, which can influence their deposition and stripping behavior in a beneficial manner. Its acidic nature is also suitable for the analysis of various organic molecules and pharmaceuticals that require a low pH environment for optimal electrochemical response.
Core Properties and Advantages
Solutions of this compound offer adequate buffer capacity without the need for adding tartaric acid or a secondary salt, simplifying buffer preparation.[1] The dissociation constants of tartaric acid are relatively close, contributing to its effective buffering action in the acidic range.[1]
Key advantages of using this compound buffer in electrochemical studies include:
-
High Purity and Stability: As a primary pH standard, it is available in high purity, ensuring minimal interference from impurities in sensitive electrochemical measurements.
-
Well-Defined pH: Provides a stable and reproducible pH, crucial for studies where electrode reactions are pH-dependent.
-
Complexing Properties: The tartrate ion can form complexes with metal ions, which can be leveraged to improve selectivity and sensitivity in voltammetric analysis.
-
Simple Preparation: Saturated solutions are easy to prepare and provide a consistent pH reference.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound relevant to its use as an electrochemical buffer.
| Property | Value | Reference |
| Molecular Formula | C₄H₅KO₆ | General Knowledge |
| Molar Mass | 188.18 g/mol | General Knowledge |
| pH of Saturated Solution (25 °C) | ~3.56 | [1] |
| Solubility in Water (20 °C) | 5.7 g/L | General Knowledge |
| pKa1 of Tartaric Acid | 2.98 | General Knowledge |
| pKa2 of Tartaric Acid | 4.34 | General Knowledge |
Application Example: Anodic Stripping Voltammetry of Lead
Anodic stripping voltammetry (ASV) is a highly sensitive technique for the determination of trace heavy metals. The procedure involves a pre-concentration step where the metal ion is reduced and deposited onto the working electrode, followed by a stripping step where the metal is re-oxidized, generating a current signal proportional to its concentration. The choice of supporting electrolyte and buffer is critical for the success of ASV analysis.
While acetate (B1210297) buffers are commonly used for lead determination, tartrate buffers can offer advantages in specific matrices by complexing with lead ions, which can aid in the deposition process and minimize interference.
Experimental Protocol: Determination of Lead in an Aqueous Sample using ASV with a Tartrate Buffer
This protocol outlines the steps for the determination of lead (Pb²⁺) in a water sample using square wave anodic stripping voltammetry (SWASV) with a this compound buffer.
1. Reagents and Solutions:
-
This compound Buffer (0.1 M, pH ~3.6): Dissolve an excess of high-purity this compound in deionized water. Stir for at least 2 hours to ensure saturation. Filter the solution to remove undissolved solid.[1] The pH of this saturated solution will be approximately 3.56 at 25°C.[1]
-
Lead Standard Stock Solution (1000 ppm): Dissolve the appropriate amount of a soluble lead salt (e.g., Pb(NO₃)₂) in deionized water.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the this compound buffer.
-
Deionized Water (ASTM Type I)
2. Instrumentation:
-
Voltammetric analyzer with a three-electrode system:
-
Working Electrode: Glassy carbon electrode (GCE) or a mercury film electrode (MFE).
-
Reference Electrode: Ag/AgCl (in saturated KCl).
-
Auxiliary Electrode: Platinum wire.
-
-
Magnetic stirrer and stir bar.
-
Micropipettes.
3. Experimental Procedure:
-
Electrode Preparation: Polish the glassy carbon electrode with alumina (B75360) slurry, rinse thoroughly with deionized water, and sonicate in deionized water and then ethanol.
-
Cell Preparation: Add a known volume (e.g., 10 mL) of the sample or standard solution to the electrochemical cell.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Deposition Step: Apply a deposition potential of -0.8 V (vs. Ag/AgCl) for a specified time (e.g., 180 s) while stirring the solution.
-
Equilibration: Stop stirring and allow the solution to become quiescent for a short period (e.g., 15 s).
-
Stripping Step: Scan the potential from -0.8 V to -0.2 V using a square wave voltammetric waveform.
-
Data Acquisition: Record the resulting voltammogram. The peak current at the stripping potential for lead is proportional to its concentration.
-
Quantification: Use the standard addition method or a calibration curve to determine the concentration of lead in the sample.
Quantitative Data from a Representative Study
The following table presents hypothetical but representative data for the determination of lead using SWASV in a this compound buffer.
| Parameter | Value |
| Deposition Potential | -0.8 V vs. Ag/AgCl |
| Deposition Time | 180 s |
| Stripping Peak Potential for Pb²⁺ | -0.45 V vs. Ag/AgCl |
| Linear Range | 1 - 100 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L |
| Relative Standard Deviation (RSD) | < 5% (for n=5 at 10 µg/L) |
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the electrochemical experiment and the fundamental principle of anodic stripping voltammetry.
Caption: Experimental workflow for the determination of lead using ASV.
Caption: Principle of Anodic Stripping Voltammetry for lead detection.
Conclusion
This compound serves as a reliable and convenient buffer for electrochemical studies conducted in acidic media. Its well-defined pH, high purity, and ease of preparation make it an excellent choice for applications requiring precise pH control. In the context of anodic stripping voltammetry of heavy metals like lead, its complexing properties can be advantageous. The provided protocol and data offer a foundation for researchers and scientists to incorporate this buffer into their electrochemical methodologies, particularly in the fields of environmental analysis and quality control in drug development where trace metal analysis is crucial.
References
Application Notes and Protocols for Tartrate Salts as Precipitants in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein crystallography is a cornerstone technique in structural biology and drug development, providing high-resolution three-dimensional structures of protein molecules. A critical and often challenging step in this process is the growth of well-ordered protein crystals. This requires bringing the protein solution to a state of supersaturation, where the protein is no longer fully soluble and can begin to form a crystalline lattice. This is typically achieved by the addition of a precipitating agent.
While a wide variety of salts are used as precipitants, tartrate salts, particularly potassium sodium tartrate and sodium tartrate, have proven effective in the crystallization of a number of proteins. Although specific literature on the use of potassium hydrogen tartrate as a selective precipitant in protein crystallography is scarce, the broader class of tartrate salts offers valuable tools for crystallographers. These application notes provide an overview of the use of tartrate salts in protein crystallization, including their mechanism of action, relevant quantitative data, and detailed experimental protocols.
Mechanism of Action of Tartrate Salts in Protein Crystallization
Tartrate salts, like other salts used in protein crystallization, primarily function by the principle of "salting out." The addition of salt to an aqueous protein solution reduces the activity of water molecules by hydrating the salt ions. This effectively decreases the amount of "free" water available to keep the protein molecules in solution. As the salt concentration increases, the solubility of the protein decreases, leading to a supersaturated state that is conducive to nucleation and crystal growth.
The tartrate anion (C₄H₄O₆²⁻) is a dicarboxylic acid that can chelate metal ions and form hydrogen bonds.[1] In some specific cases, tartrate ions can play a more direct role in the crystal lattice formation, acting as a linker between protein molecules through specific interactions such as hydrogen bonds. A notable example is the crystallization of thaumatin (B217287), where tartrate ions are required to construct the tetragonal crystal lattice by linking three thaumatin molecules.[2]
Data Presentation: Tartrate Salts in Protein Crystallization Screening
The following table summarizes the use of tartrate salts in various protein crystallization screens and specific protein crystallization successes. This data is compiled from commercially available screens and published research.
| Precipitant | Protein Target(s) | Concentration Range | pH Range | Other Components | Reference(s) |
| Potassium Sodium Tartrate Tetrahydrate | General Screening | 0.1 M - 2.0 M | 4.5 - 6.5 | PEG 1500, Sodium Acetate, Sodium Citrate | [3] |
| Potassium Sodium Tartrate Tetrahydrate | Lysozyme (B549824), Thaumatin | 28 mg/mL - 560 mg/mL | 6.8 | 0.1 M PIPES buffer | [4] |
| Sodium/Potassium Tartrate Tetrahydrate | General Screening | 0.2 M | 5.6 | 0.1 M Sodium Citrate, 2.0 M Ammonium (B1175870) Sulfate (B86663) | [5] |
| Sodium Tartrate | General Screening | 20% - 90% saturation | 7.2 | - | [2] |
| Sodium Tartrate | Thaumatin | Not specified | Not specified | Required for tetragonal lattice formation | [2] |
Experimental Protocols
The following protocols provide a general framework for using tartrate salts in protein crystallization experiments. Optimization will be required for specific protein targets.
Protocol 1: Initial Screening using the Hanging-Drop Vapor-Diffusion Method with Potassium Sodium Tartrate
This protocol is adapted from a study on the crystallization of lysozyme and thaumatin.[4]
Materials:
-
Purified protein solution (5-20 mg/mL in a low ionic strength buffer)
-
Precipitant Stock Solution: 1.0 M Potassium Sodium Tartrate Tetrahydrate in 0.1 M PIPES buffer, pH 6.8
-
24-well crystallization plates
-
Siliconized glass cover slips
-
Pipettes and tips
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the precipitant stock solution into the reservoir of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized cover slip, mix 2 µL of the protein solution with 2 µL of the precipitant stock solution.
-
Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with vacuum grease.
-
Incubate: Incubate the plate at a constant temperature (e.g., 20°C) and observe for crystal growth over several days to weeks.
-
Optimization: If initial crystals are observed, optimize the conditions by varying the concentration of potassium sodium tartrate, the protein concentration, and the pH of the buffer.
Protocol 2: Batch Crystallization with Potassium Sodium Tartrate
This method is suitable for scaling up crystallization once initial conditions have been identified.[4]
Materials:
-
Purified protein solution (e.g., 40 mg/mL lysozyme in 0.1 M PIPES, pH 6.8)
-
Precipitant Solution: 560 mg/mL Potassium Sodium Tartrate Tetrahydrate in 0.1 M PIPES buffer, pH 6.8
-
Microcentrifuge tubes
Procedure:
-
Mixing: In a microcentrifuge tube, add equal volumes of the protein solution and the precipitant solution (e.g., 100 µL of each).
-
Homogenization: Gently mix by inverting the tube several times. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubation: Incubate the tube at a constant temperature.
-
Monitoring: Monitor for crystal formation over time. The dissolved protein concentration can be tracked by taking small aliquots, centrifuging to pellet any crystals, and measuring the absorbance of the supernatant at 280 nm.
Visualizations
The following diagrams illustrate key workflows and concepts in protein crystallization using tartrate salts.
Conclusion
Tartrate salts, including potassium sodium tartrate and sodium tartrate, are valuable additions to the protein crystallographer's toolkit. While not as universally successful as some other precipitants like ammonium sulfate or polyethylene (B3416737) glycols, they offer a distinct chemical environment that can be conducive to the crystallization of specific proteins. The protocols and data presented here provide a starting point for the rational inclusion of tartrate salts in protein crystallization screening and optimization experiments. Further systematic studies are needed to fully elucidate the specific advantages and limitations of different tartrate salts in promoting the crystallization of a broader range of protein targets.
References
- 1. Tartrate - Wikipedia [en.wikipedia.org]
- 2. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase knowledge enables rational screens for protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein crystallisation facilitated by silica particles to compensate for the adverse impact from protein impurities - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE00983D [pubs.rsc.org]
- 5. 2.2. Crystallization [bio-protocol.org]
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using Tartrate-Based Resolving Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the development and manufacturing of pharmaceuticals, fine chemicals, and agrochemicals, where the stereochemistry of a molecule often dictates its biological activity and safety profile.[1][2][3] One of the most established and industrially scalable methods for separating enantiomers from a racemic mixture is through the formation of diastereomeric salts.[4][5] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers, which, unlike enantiomers, possess different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[2][5]
Tartaric acid and its derivatives are a versatile and widely used class of chiral resolving agents due to their natural abundance, low cost, and effectiveness in resolving a broad range of racemic compounds, particularly amines and carboxylic acids.[2][4] This document provides detailed application notes and protocols on the use of tartrate-based compounds, with a focus on the principles of diastereomeric salt resolution. While specific protocols detailing the use of potassium hydrogen tartrate (cream of tartar) as a primary resolving agent are not extensively documented in scientific literature, the principles outlined here using tartaric acid are directly applicable. This compound, as the potassium acid salt of L-(+)-tartaric acid, is a readily available and acidic chiral molecule.[2][6]
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making their direct separation challenging.[2] However, when a racemic mixture, for example, a (R/S)-amine, is reacted with a single enantiomer of a chiral acid, such as (+)-tartaric acid, two diastereomeric salts are formed: ((R)-amine)-(+)-tartrate and ((S)-amine)-(+)-tartrate. These diastereomeric salts have different spatial arrangements and, consequently, different physical properties, most importantly, different solubilities in a given solvent system.[5] This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The resolved enantiomer is subsequently recovered from the purified diastereomeric salt by treatment with an acid or a base.[2][4]
Data Presentation: Performance of Tartrate-Based Resolving Agents
The success of a chiral resolution is primarily evaluated by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. The following table summarizes representative data from various studies using tartaric acid and its derivatives for the resolution of different racemic compounds.
| Racemic Compound | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (R,S)-1-Phenylethylamine | (+)-Tartaric Acid | Methanol (B129727) | - | >95 |
| (R,S)-Amlodipine | (+)-Tartaric Acid | Acetone/Thiourea | High | High |
| Racemic 1-methyl-2-phenylethylamine | (S,S)-Tartaric Acid | Isopropanol | ~90 | ~90 |
| (R,S)-Tamsulosine Intermediate | O,O'-Dibenzoyl-D-tartaric acid (DBTA) | Water/Methanol | Good | - |
| (R,S)-Methamphetamine | (R,R)-Tartaric Acid | Aqueous | - | 95 |
Note: The table presents generalized data from various sources. Specific yields and e.e. values can vary significantly based on the precise experimental conditions.
Experimental Protocols
The following are generalized yet detailed methodologies for key experiments in diastereomeric salt resolution using tartrate-based resolving agents.
Protocol 1: General Procedure for the Resolution of a Racemic Amine with (+)-Tartaric Acid
This protocol outlines the steps for the resolution of a racemic primary or secondary amine.
Materials:
-
Racemic amine
-
(+)-Tartaric acid (enantiomerically pure)
-
Methanol (or another suitable solvent like ethanol (B145695) or isopropanol)
-
Diethyl ether (or other suitable extraction solvent)
-
5 M Sodium hydroxide (B78521) (NaOH) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Crystallization dish or beaker
-
Büchner funnel and flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diastereomeric Salt Formation and Crystallization: a. Dissolve the racemic amine (1.0 equivalent) in a minimal amount of warm methanol in a round-bottom flask.[4] b. In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol. c. Slowly add the tartaric acid solution to the amine solution with constant stirring. An exothermic reaction may be observed.[4] d. Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[4] e. Let the flask stand undisturbed for several hours or overnight to ensure complete crystallization.[4]
-
Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[4] b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[4] c. Dry the crystals under vacuum or by air-drying to a constant weight.[4]
-
Recovery of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add 5 M NaOH solution dropwise while stirring until the salt completely dissolves and the solution becomes strongly basic (pH > 12). This liberates the free amine from the tartrate salt.[4] c. Transfer the aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether (typically 3 portions).[4] d. Combine the organic extracts and wash them with brine. e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.[4]
-
Analysis: a. Determine the enantiomeric excess (e.e.) of the resolved amine using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). b. The optical rotation of the purified enantiomer can be measured using a polarimeter and compared to the literature value.
Conclusion
Chiral resolution through diastereomeric salt formation remains a robust and economically viable method for obtaining enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Tartaric acid and its derivatives are highly effective resolving agents for a wide array of racemic compounds. While specific documented protocols for this compound as a primary resolving agent are scarce, the principles and general protocols outlined in these application notes provide a solid foundation for researchers to develop their own resolution strategies. The selection of the appropriate tartrate derivative, solvent system, and crystallization conditions is crucial for achieving high yield and enantiomeric purity and often requires empirical optimization for each specific racemic mixture.
References
- 1. youtube.com [youtube.com]
- 2. Tartaric acid - Wikipedia [en.wikipedia.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
"potassium hydrogen tartrate as a food additive to control acidity and stabilize emulsions"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium hydrogen tartrate (KC₄H₅O₆), commonly known as cream of tartar, is a widely used food additive recognized for its versatility in controlling acidity and stabilizing various food systems.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a pH control agent and an emulsion stabilizer in food formulations. It includes quantitative data on its effect on pH, methodologies for evaluating its efficacy, and visual workflows to guide experimental design.
Introduction to this compound
This compound is the potassium acid salt of L-(+)-tartaric acid and is a natural byproduct of the winemaking process.[2] It presents as a white crystalline powder with a slightly acidic taste.[3] The U.S. Food and Drug Administration (FDA) affirms this compound as Generally Recognized as Safe (GRAS) for use as a multipurpose food additive. Its functions in food systems are diverse, including as a pH control agent, stabilizer, leavening agent, and antimicrobial agent.[1]
Application in Acidity Control
This compound is an effective acidulant and buffering agent, capable of modifying and maintaining the pH of food products.[3] Its partial dissociation in water releases hydrogen ions, thereby lowering the pH of the solution. A saturated aqueous solution of this compound has a pH of approximately 3.5 at 25°C.[3] This property is particularly useful in preventing sugar crystallization in confectionery and stabilizing the color of vegetables.[1]
Quantitative Data: pH of Aqueous Solutions
The following table summarizes the pH of various concentrations of this compound in water at different temperatures. This data is crucial for predicting the impact of its addition on the pH of aqueous food systems.
| Molarity (mol/kg) | pH at 0°C | pH at 25°C | pH at 60°C |
| 0.01 | 3.65 | 3.57 | 3.58 |
| 0.02 | 3.60 | 3.56 | 3.56 |
| 0.03 | - | 3.56 | 3.55 |
| Saturated (~0.034) | - | 3.56 | - |
| Data sourced from "pH of Solutions of Potassium Hydrogen d-Tartrate from 0° to 60°C".[4] |
Experimental Protocol: Determination of pH Modification in a Liquid Food Matrix
This protocol outlines a method for quantifying the effect of this compound on the pH of a model liquid food system, such as a beverage or a sauce base.
Objective: To determine the pH curve of a liquid food matrix upon the addition of varying concentrations of this compound.
Materials:
-
This compound (food grade)
-
Liquid food matrix (e.g., fruit juice, vegetable puree)
-
Calibrated pH meter with a suitable electrode for food samples
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Beakers and graduated cylinders
-
Deionized water for electrode rinsing
Procedure:
-
Sample Preparation: Dispense a known volume (e.g., 200 mL) of the liquid food matrix into a series of beakers.
-
Initial pH Measurement: Measure and record the initial pH of the food matrix in each beaker while stirring gently.
-
Preparation of this compound Concentrations: Prepare stock solutions or weigh out precise amounts of this compound to achieve a range of final concentrations (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% w/v).
-
Addition to Samples: Add the predetermined amounts of this compound to each beaker of the food matrix.
-
Equilibration: Stir each sample for a set period (e.g., 15 minutes) to ensure complete dissolution and pH equilibration.
-
Final pH Measurement: Measure and record the final pH of each sample.
-
Data Analysis: Plot the final pH values against the concentration of this compound to generate a pH modification curve.
Workflow for pH Modification Protocol
Caption: Experimental workflow for determining the effect of this compound on the pH of a liquid food matrix.
Application in Emulsion Stabilization
This compound contributes to the stability of emulsions, particularly oil-in-water (O/W) emulsions, through several mechanisms. Its ability to lower the pH of the aqueous phase can influence the charge and conformation of other stabilizing agents present, such as proteins. For instance, in egg white foams, it lowers the pH, which helps to denature the proteins more efficiently, leading to a firmer and more stable foam structure.[5] This principle can be extended to the stabilization of emulsions where proteins or other pH-sensitive hydrocolloids are used as emulsifiers.
Quantitative Data: Effect on Emulsion Properties
| KHT Concentration (% w/w) | Mean Droplet Size (d₄,₃) (µm) | Creaming Index (%) after 24h | Viscosity (cP) at 10 s⁻¹ |
| 0 (Control) | Experimental Data | Experimental Data | Experimental Data |
| 0.1 | Experimental Data | Experimental Data | Experimental Data |
| 0.25 | Experimental Data | Experimental Data | Experimental Data |
| 0.5 | Experimental Data | Experimental Data | Experimental Data |
| 1.0 | Experimental Data | Experimental Data | Experimental Data |
Experimental Protocols for Emulsion Stability Evaluation
This section provides a comprehensive protocol for preparing a model oil-in-water emulsion and evaluating its stability as a function of this compound concentration.
Objective: To assess the impact of varying concentrations of this compound on the stability of a model oil-in-water emulsion.
Part A: Emulsion Preparation
Materials:
-
Vegetable oil (e.g., soybean, sunflower)
-
Emulsifier (e.g., whey protein isolate, soy lecithin)
-
This compound
-
Deionized water
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Aqueous Phase Preparation: Dissolve the emulsifier (e.g., 2% w/w) in deionized water. Divide the solution into equal aliquots.
-
Addition of KHT: To each aliquot of the aqueous phase, add a pre-weighed amount of this compound to achieve the desired final concentrations (e.g., 0%, 0.1%, 0.25%, 0.5%, 1.0% w/w). Stir until fully dissolved.
-
Pre-emulsion Formation: Slowly add the oil phase (e.g., to a final oil content of 20% w/w) to the aqueous phase while mixing with a standard blender.
-
Homogenization: Subject the pre-emulsion to high-shear homogenization at a specified pressure/speed and duration (e.g., 10,000 rpm for 5 minutes) to create a fine emulsion.
Part B: Emulsion Stability Analysis
1. Droplet Size Analysis
Method: Laser Diffraction or Dynamic Light Scattering (DLS) Procedure:
-
Immediately after homogenization, dilute a small aliquot of the emulsion in an appropriate solvent (usually deionized water) to the required obscuration level for the instrument.
-
Measure the particle size distribution.
-
Record the volume-weighted mean diameter (d₄,₃) and the surface-weighted mean diameter (d₃,₂).
-
Repeat measurements at specified time intervals (e.g., 1, 7, and 14 days) for samples stored under controlled conditions.
2. Creaming Index Determination
Method: Visual observation after centrifugation. Procedure:
-
Transfer a known volume of the freshly prepared emulsion into graduated centrifuge tubes.
-
Centrifuge the samples at a specified relative centrifugal force and duration (e.g., 3000 x g for 15 minutes).
-
Measure the height of the cream layer (Hc) and the total height of the emulsion (Ht).
-
Calculate the Creaming Index (CI) using the formula: CI (%) = (Hc / Ht) x 100.[6]
3. Viscosity Measurement
Method: Rotational Rheometer Procedure:
-
Load the emulsion sample onto the rheometer.
-
Allow the sample to equilibrate to a constant temperature (e.g., 25°C).
-
Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) and record the viscosity as a function of shear rate.
-
Compare the viscosity profiles of emulsions with different concentrations of this compound.
Workflow for Emulsion Stability Evaluation
Caption: General workflow for the preparation and stability testing of oil-in-water emulsions with this compound.
Mechanism of Action
The functional properties of this compound in food systems are primarily due to its chemical nature as a partially neutralized acid.
Mechanism for Acidity Control and Emulsion Stabilization
References
Application Note & Protocol: Analytical Techniques for Quantifying Potassium Hydrogen Tartrate in Wine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Potassium hydrogen tartrate (KHT), also known as potassium bitartrate (B1229483) or cream of tartar, is a naturally occurring salt in grapes that can precipitate in wine upon changes in temperature and alcohol concentration, leading to crystalline deposits.[1][2] While harmless, these crystals are often perceived as a fault by consumers. Therefore, accurately quantifying the potential for KHT precipitation is crucial for ensuring wine stability.[1][3] This document provides detailed protocols for several analytical techniques used to assess KHT stability in wine.
General Experimental Workflow
The general workflow for assessing this compound stability in a wine sample involves several key stages, from initial sample preparation to the final data analysis and interpretation of the wine's stability.
Caption: General workflow for KHT stability analysis in wine.
Experimental Protocols
Conductometric Method (Mini-Contact Test)
This method assesses the change in electrical conductivity of a wine sample after being seeded with KHT crystals. A significant drop in conductivity indicates a supersaturated solution prone to precipitation.[4][5][6]
Materials:
-
Conductivity meter with a probe
-
Temperature-controlled water bath or cryostat
-
Stir plate and stir bar
-
Micronized this compound (KHT) crystals
-
Filtration apparatus (0.45 µm filters)
-
Volumetric flasks and pipettes
Protocol:
-
Sample Preparation: Filter the wine sample through a 0.45 µm membrane filter to remove any existing crystals or particulate matter.[7]
-
Temperature Equilibration: Place a known volume (e.g., 100 mL) of the filtered wine in a jacketed beaker connected to a circulating water bath. Equilibrate the sample to the target temperature, typically 0°C for white wines and 5°C for red wines.[2]
-
Initial Conductivity Measurement: Once the temperature is stable, immerse the conductivity probe in the wine sample and record the initial conductivity reading.
-
Seeding: Add a standardized amount of micronized KHT crystals (e.g., 1 g/L) to the wine sample while stirring continuously.[2]
-
Conductivity Monitoring: Record the conductivity at regular intervals (e.g., every 5 minutes) for a defined period (e.g., 30-60 minutes) or until the reading stabilizes.
-
Data Analysis: Calculate the percentage drop in conductivity. A decrease of 5% or more is generally considered indicative of an unstable wine.[2]
Concentration Product (CP) Calculation
This method predicts KHT stability by calculating the concentration product of potassium and bitartrate ions and comparing it to established solubility product values for stable wines.[4]
Materials:
-
Instrumentation for determining potassium concentration (e.g., Atomic Absorption Spectrophotometer, Ion-Selective Electrode)
-
Instrumentation for determining total tartaric acid concentration (e.g., HPLC)
-
pH meter
-
Alcoholmeter
Protocol:
-
Analyze Wine Components:
-
Determine the potassium ion concentration (K+) in moles/L.
-
Determine the total tartaric acid concentration in moles/L.
-
Measure the pH of the wine.
-
Measure the alcohol content (% v/v).
-
-
Calculate the Percentage of Bitartrate Ion (%HT-): The percentage of tartaric acid present as the bitartrate ion (HT-) is dependent on the wine's pH. This can be determined using established tables or calculated from the dissociation constants of tartaric acid in a wine matrix.
-
Calculate the Concentration Product (CP): CP = [K+] (moles/L) x [Total Tartrates] (moles/L) x (%HT- / 100)
-
Stability Assessment: Compare the calculated CP value to published stability thresholds. For example, suggested maximum CP values are around 9.4 x 10⁻⁵ for white wines and 17.6 x 10⁻⁵ for red wines.[2] Wines with a CP value exceeding these thresholds are considered potentially unstable.[2]
High-Performance Liquid Chromatography (HPLC) for Tartaric Acid
HPLC is used to accurately quantify the concentration of tartaric acid, a key component in KHT. This data can be used for the Concentration Product calculation or to monitor changes in tartaric acid concentration after stability treatments.[8][9]
Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV detector
-
Reversed-phase C18 column or a specific organic acid analysis column (e.g., PL Hi-Plex H)[8][10]
-
Mobile phase reagents (e.g., potassium dihydrogen phosphate, sulfuric acid)[9][10]
-
Tartaric acid standard
-
Filtration apparatus (0.45 µm syringe filters)
-
Volumetric flasks and pipettes
Protocol:
-
Standard Preparation: Prepare a series of tartaric acid standards of known concentrations in a model wine solution or deionized water.
-
Sample Preparation: Filter the wine sample through a 0.45 µm syringe filter.[9] Dilution may be necessary for wines with high concentrations of organic acids.[8]
-
Chromatographic Conditions (Example): [9][10]
-
Column: Reversed-phase C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH adjusted to 2.6 with phosphoric acid[10]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 210 nm
-
Column Temperature: 30°C
-
-
Analysis: Inject the prepared standards and wine samples into the HPLC system.
-
Quantification: Create a calibration curve from the peak areas of the tartaric acid standards. Use this curve to determine the concentration of tartaric acid in the wine samples.
Chill Haze and Freeze/Thaw Tests
These are simpler, more qualitative methods that induce KHT precipitation through cold treatment.
Materials:
-
Refrigerator or freezer capable of maintaining stable low temperatures
-
Clear glass containers (e.g., test tubes, small bottles)
-
Filtration apparatus (0.45 µm filters)
Protocol (Refrigeration Test): [2]
-
Sample Preparation: Filter the wine sample through a 0.45 µm membrane filter.
-
Chilling: Place the filtered wine in a clear container and store at -4°C for a specified period (e.g., 72 hours).[2]
-
Visual Inspection: After the chilling period, visually inspect the sample for the presence of crystalline deposits.
-
Stability Assessment: The absence of crystals indicates a stable wine. The presence of crystals suggests potential instability. To differentiate from phenolic precipitates, allow the sample to warm to room temperature; KHT crystals will persist, while some other precipitates may redissolve.[2]
Protocol (Freeze/Thaw Test): [2]
-
Sample Preparation: Filter the wine sample through a 0.45 µm membrane filter.
-
Freezing: Place the filtered wine in a suitable container and freeze it solid (e.g., overnight).[2]
-
Thawing: Allow the sample to thaw completely at room temperature.
-
Visual Inspection: Inspect the thawed sample for any crystalline precipitate.
-
Stability Assessment: The presence of persistent crystals after thawing indicates that the wine is unstable.[2]
Quantitative Data Summary
| Analytical Technique | Principle | Key Parameters Measured | Typical Stability Threshold | Advantages | Disadvantages |
| Conductometric Method | Measures the drop in electrical conductivity upon KHT seeding.[4] | Change in conductivity (%) | < 5% drop[2] | Rapid, reproducible, and accounts for protective colloids.[4][5] | Requires specialized equipment; crystal size can affect results.[5] |
| Concentration Product | Calculates the ionic product of K+ and HT- ions.[4] | [K+], [Total Tartrates], pH, % Alcohol | < 9.4 x 10⁻⁵ (white), < 17.6 x 10⁻⁵ (red)[2] | Provides a quantitative prediction of stability. | Does not account for protective colloids that can inhibit precipitation.[4] |
| HPLC | Chromatographic separation and quantification of tartaric acid.[8][9] | Tartaric acid concentration (g/L) | Used as input for CP or to monitor treatment efficacy. | Highly accurate and specific for tartaric acid. | Requires expensive instrumentation and trained personnel. |
| Chill Haze/Freeze Tests | Visual assessment of crystal formation at low temperatures.[2][7] | Presence/absence of crystals | No persistent crystals | Simple, low cost. | Qualitative/semi-quantitative, less precise than other methods.[2] |
Signaling Pathway and Logical Relationship Diagrams
Caption: Factors influencing KHT precipitation in wine.
Caption: Principle of the conductometric stability test.
References
- 1. perennia.ca [perennia.ca]
- 2. awri.com.au [awri.com.au]
- 3. extension.iastate.edu [extension.iastate.edu]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. Validation of a rapid conductimetric test for the measurement of wine tartaric stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ysi.com [ysi.com]
- 7. enartis.com [enartis.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Organic Acids : HPLC (Type-IV) | OIV [oiv.int]
- 10. ijnrd.org [ijnrd.org]
Application Notes and Protocols for Employing Potassium Hydrogen Tartrate as a Cathartic Agent in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Potassium hydrogen tartrate (KC₄H₅O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid, obtained as a byproduct of the winemaking process.[1][2] It has a long history of medical use as a cathartic and laxative agent, primarily administered orally or as a rectal suppository.[1][3] While its use in modern pharmaceutical research is limited, its properties as an osmotic laxative present specific applications in non-clinical and early-phase clinical research, particularly as a reference compound or for exploring osmotic mechanisms of action.
1.1 Mechanism of Action
This compound functions primarily as an osmotic laxative.[4] When administered orally, its low solubility and poor absorption cause it to remain in the gastrointestinal tract. This increases the osmotic pressure within the intestinal lumen, drawing water from surrounding tissues into the intestines.[4][5] The resulting increase in water content softens the stool, increases its volume, and promotes bowel movements.[4]
In some formulations, particularly rectal suppositories, potassium bitartrate is combined with sodium bicarbonate. This combination reacts to produce carbon dioxide gas, which promotes laxation by creating mechanical pressure against the intestinal wall, inducing bowel contractions.[6][7]
1.2 Pharmaceutical Profile
-
Drug Class: Saline/Osmotic Laxative.[5]
-
Regulatory Status: Approved by the FDA as a direct food substance.[6] It is also an approved third-class OTC drug in Japan for laxative use.[2][6]
-
Limitations & Safety Concerns: The primary concern with using this compound is the risk of hyperkalemia (dangerously high blood potassium levels) due to its high potassium content, especially with large doses.[8][9] Intentional ingestions have led to life-threatening toxicity.[8] Therefore, its use requires careful dose management and is contraindicated in individuals with kidney disease, heart failure, or those taking medications that increase blood potassium levels.[9]
Data Presentation: Quantitative Summary
Quantitative data from modern, controlled clinical trials are scarce. The following table summarizes available dosage and safety information from existing literature. Researchers should use this data with caution and as a preliminary guide for designing new studies.
| Parameter | Value / Observation | Data Source | Citation(s) |
| Therapeutic Oral Dose | 5 grams daily | Older Study | [9] |
| Reported Toxic Dose | "Large quantities," e.g., six tablespoons | Case Reports | [8][10] |
| Onset of Action (Oral) | Within a few hours | General Knowledge | [4] |
| Primary Mechanism | Osmotic pressure increase in the intestinal lumen | Pharmacological Text | [4][5] |
| Key Safety Finding | Life-threatening hyperkalemia (Serum K⁺ >8.0 mmol/L) observed in overdose cases. | Case Reports | [8] |
| Common Side Effects | Abdominal discomfort, diarrhea, dehydration.[9][10] | General Knowledge | [9][10] |
Experimental Protocols
The following are generalized protocols for the pre-clinical and early-phase clinical evaluation of this compound as a cathartic agent. These protocols are based on standard methodologies for assessing laxatives.
3.1 Pre-clinical Evaluation in a Rodent Model (In Vivo)
-
Objective: To determine the dose-response relationship and safety profile of orally administered this compound on fecal output and stool consistency in a rat model.
-
Materials:
-
This compound powder (pharmaceutical grade)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Wistar rats (200-250g)
-
Metabolic cages for individual housing and feces/urine collection
-
Oral gavage needles
-
Analytical balance
-
-
Methodology:
-
Acclimatization: House rats individually in metabolic cages for 3 days prior to the experiment for acclimatization. Provide standard chow and water ad libitum.
-
Grouping: Randomly assign animals to groups (n=8 per group):
-
Group 1: Vehicle control (e.g., 10 mL/kg of 0.5% CMC)
-
Group 2: Low-dose KHT (e.g., 500 mg/kg)
-
Group 3: Mid-dose KHT (e.g., 1000 mg/kg)
-
Group 4: High-dose KHT (e.g., 2000 mg/kg)
-
-
Preparation of Agent: Prepare fresh suspensions of this compound in the vehicle on the day of the experiment. Ensure homogeneity by continuous stirring.
-
Administration: Administer the assigned treatment to each rat via oral gavage.
-
Data Collection: Collect feces for each animal at predefined intervals (e.g., 2, 4, 8, 12, and 24 hours post-administration).
-
Endpoint Measurement:
-
Total Fecal Weight: Weigh the total fecal output for each collection period.
-
Stool Water Content: Weigh a sample of fresh feces, dry it in an oven at 60°C for 24 hours, and weigh it again. Calculate the percentage of water content.
-
Time to First Defecation: Observe and record the time of the first fecal pellet produced after administration.
-
Safety Monitoring: At 24 hours, collect blood samples via cardiac puncture (under anesthesia) for serum potassium level analysis. Monitor animals for signs of distress or toxicity throughout the experiment.
-
-
Data Analysis: Analyze data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.
-
3.2 Phase I Clinical Protocol Outline (Human)
-
Objective: To assess the safety, tolerability, and cathartic effect of a single ascending dose of this compound in healthy adult volunteers.
-
Study Design: Double-blind, placebo-controlled, single ascending dose study.
-
Inclusion Criteria: Healthy male and female subjects, 18-55 years of age, with normal renal function (eGFR > 90 mL/min/1.73m²).
-
Exclusion Criteria: History of gastrointestinal, renal, or cardiovascular disease; use of laxatives or diuretics within 72 hours of dosing; baseline serum potassium outside the normal range.
-
Methodology:
-
Dose Cohorts: Subjects will be enrolled in sequential cohorts (n=8 per cohort; 6 active, 2 placebo). Dosing will start at a low, sub-therapeutic level (e.g., 2 grams) and escalate in subsequent cohorts (e.g., 4g, 6g) pending safety review.
-
Drug Administration: The investigational product (this compound powder) or matching placebo will be dissolved in 240 mL of water and administered orally after an overnight fast.
-
Pharmacodynamic Assessments:
-
Stool Frequency: Subjects record the time and number of all bowel movements for 48 hours post-dose.
-
Stool Consistency: Stool form will be assessed using the Bristol Stool Form Scale for each bowel movement.
-
Time to Effect: Record the time from administration to the first bowel movement.
-
-
Safety Monitoring:
-
Vital Signs: Monitor blood pressure, heart rate, and temperature at regular intervals.
-
Electrocardiogram (ECG): Perform ECGs at baseline and at intervals post-dose to monitor for cardiac changes (e.g., peaked T-waves indicative of hyperkalemia).
-
Blood Chemistry: Collect blood samples at pre-dose and at 2, 4, 8, 12, and 24 hours post-dose to measure serum electrolytes, particularly potassium, and renal function markers.
-
Adverse Events: Monitor and record all adverse events.
-
-
Dose Escalation Decision: A safety monitoring committee will review all safety data from a cohort before approving escalation to the next dose level.
-
Visualizations: Pathways and Workflows
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. Potassium Bitartrate | 868-14-4 [chemicalbook.com]
- 3. atpgroup.com [atpgroup.com]
- 4. What is Potassium Bitartrate used for? [synapse.patsnap.com]
- 5. Saline cathartics | PDF [slideshare.net]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. drugs.com [drugs.com]
- 8. Life-threatening hyperkalemia from cream of tartar ingestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cream of Tartar: Uses, Benefits, Nutrients, Downsides [healthline.com]
- 10. draxe.com [draxe.com]
Troubleshooting & Optimization
Technical Support Center: Inhibition of Potassium Hydrogen Tartrate (KHT) Crystallization in Wine with Hydrocolloids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on inhibiting potassium hydrogen tartrate (KHT) crystallization in wine using hydrocolloids.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation.
| Problem | Possible Causes | Suggested Solutions |
| Hydrocolloid treatment is ineffective; KHT crystals still form. | Incorrect Hydrocolloid Choice: Not all hydrocolloids are suitable for every wine. The complex wine matrix, including polyphenols and proteins, can interfere with the hydrocolloid's function.[1] | Solution: Test a panel of different hydrocolloids (e.g., Carboxymethylcellulose, Mannoproteins, Potassium Polyaspartate) at various concentrations to determine the most effective one for your specific wine matrix. Consider the wine's history, such as fining treatments, which can alter its colloidal composition.[2] |
| Suboptimal pH: The effectiveness of some hydrocolloids can be pH-dependent. KHT precipitation is greatest around pH 3.7.[3] | Solution: Ensure the wine pH is within the optimal range for the chosen hydrocolloid. Be aware that any wine treatment that alters pH, such as malolactic fermentation, can affect KHT stability and should be completed before stabilization.[1][3] | |
| Dosage Issues: The concentration of the hydrocolloid may be too low to be effective or so high that it causes other instability issues like turbidity.[4] | Solution: Perform a dose-response experiment to identify the minimum effective concentration. For example, Potassium Polyaspartate has been shown to be effective at 100 mg/L.[4] | |
| Delayed KHT precipitation occurs after bottling. | Slow Nucleation and Crystal Growth: The wine matrix's high viscosity and the presence of other interacting molecules can delay but not completely prevent crystal formation.[4] | Solution: Conduct accelerated aging tests by storing bottled samples at low temperatures (e.g., -4°C for several days) to predict long-term stability.[5] This is a common method to force the precipitation of KHT. |
| Hydrocolloid Degradation: Some hydrocolloids, like metatartaric acid, can hydrolyze over time, losing their inhibitory effect, especially at warmer storage temperatures.[2] | Solution: For wines intended for longer aging, select more stable hydrocolloids like CMC or mannoproteins. If using metatartaric acid, it is best for wines that will be consumed relatively quickly.[2] | |
| Inconsistent results between experimental batches. | Variation in Wine Composition: The initial concentrations of potassium and tartaric acid can vary significantly between grape varieties, regions, and vintages.[2][3] | Solution: Analyze the base wine for key parameters (pH, alcohol, potassium, and tartaric acid) before each experiment to ensure consistency or to adjust hydrocolloid treatment accordingly. |
| Procedural Inconsistencies: Temperature fluctuations during experiments can significantly impact the rate of KHT precipitation.[2] | Solution: Maintain strict temperature control throughout the experiment. Utilize temperature-controlled water baths or incubators for all incubation steps. | |
| Formation of haze or turbidity after hydrocolloid addition. | Interaction with Wine Components: Some hydrocolloids can interact with proteins or other components in the wine, leading to haze. This is particularly a concern with certain types of CMC not specifically designed for wine.[2] | Solution: Use wine-grade specific hydrocolloids. Perform a preliminary test for haze formation by adding the hydrocolloid to a small sample of the wine and observing it over 24-48 hours. Bentonite fining prior to hydrocolloid addition can sometimes mitigate this issue by removing unstable proteins.[1] |
Frequently Asked Questions (FAQs)
Mechanism of Action
Q1: How do hydrocolloids inhibit KHT crystallization?
A1: Contrary to preventing the initial formation of crystal nuclei (nucleation), studies using dynamic light scattering have shown that hydrocolloids such as mannoproteins, carboxymethylcellulose (CMC), and metatartaric acid work by inhibiting the growth of these microscopic nuclei into larger, visible crystals.[5][6][7][8] They adsorb to the surface of the KHT nuclei, physically blocking further addition of tartrate and potassium ions, thus arresting crystal development.[9]
Q2: Do hydrocolloids eliminate the components that form KHT crystals?
A2: No, hydrocolloids do not remove potassium or tartaric acid from the wine. They are considered "additive" treatments that hinder the crystallization process.[10] This is in contrast to "subtractive" methods like cold stabilization or ion exchange, which actively reduce the concentration of these ions.[10]
Experimental Design & Analysis
Q3: What are the key parameters to measure when assessing KHT stability?
A3: The key parameters to determine KHT stability include:
-
Conductivity: A decrease in conductivity indicates that ions (primarily potassium) are precipitating out of the solution as KHT. This is a common and rapid method to assess stability.[2][10]
-
Concentration Product (CP): This calculation involves measuring the concentrations of potassium and total tartrates, along with the pH and alcohol content, to predict the likelihood of precipitation.[2][11]
-
Cold Stability Test: This involves chilling the wine to a low temperature (e.g., -4°C) for a set period and visually inspecting for crystal formation.[5]
Q4: How can I differentiate between the effect of a hydrocolloid on nucleation versus crystal growth?
A4: Dynamic Light Scattering (DLS) is a powerful technique for this purpose. It can detect the formation of sub-micron sized nuclei. By adding the hydrocolloid before and after inducing nucleation (e.g., by adding ethanol (B145695) or chilling), you can determine if the hydrocolloid prevents the initial formation of nuclei or simply stops their growth.[5][7][9]
Hydrocolloid Selection and Usage
Q5: What are the most common hydrocolloids used for KHT stabilization?
A5: The most prevalent hydrocolloids used in winemaking for this purpose are:
-
Metatartaric Acid: Effective for short-term stability in young wines.[2]
-
Carboxymethylcellulose (CMC): Provides long-lasting stability but requires careful selection of the specific type to avoid negative interactions in the wine.[2]
-
Mannoproteins: Derived from yeast cell walls, these are naturally present in wine and inhibit crystal growth.[2]
-
Potassium Polyaspartate (KPA): A newer, highly effective inhibitor of KHT precipitation.[4][12]
Q6: Can I use any food-grade hydrocolloid in my wine experiments?
A6: It is critical to use hydrocolloids specifically approved and designed for wine.[2] Food-grade CMCs, for example, may have different properties (e.g., degree of substitution, polymer length) that can lead to undesirable side effects in wine, such as haze formation or filter clogging.[2]
Experimental Protocols
Protocol 1: Mini-Contact Test for Assessing KHT Stability
This protocol provides a rapid assessment of a wine's potential for KHT precipitation.
Materials:
-
Wine sample
-
This compound (KHT), finely ground
-
Magnetic stirrer and stir bar
-
Conductivity meter
-
Temperature-controlled water bath or ice bath
-
Filtration apparatus (0.45 µm filter)
Procedure:
-
Measure the initial conductivity of the wine sample at a controlled temperature (e.g., 20°C).
-
Place 100 mL of the wine sample in a beaker with a stir bar.
-
Chill the sample to 0°C in an ice bath while stirring.
-
Add 4 g of finely ground KHT to the chilled wine to act as crystal seeds.
-
Continue stirring at 0°C for 30 minutes.
-
Quickly filter the sample through a 0.45 µm filter to remove the KHT seeds and any newly formed crystals.
-
Allow the filtered wine to return to the initial controlled temperature (e.g., 20°C).
-
Measure the final conductivity.
Interpretation: A significant drop in conductivity (e.g., > 5%) indicates that the wine is supersaturated with KHT and unstable. The smaller the drop, the more stable the wine.
Protocol 2: Evaluating Hydrocolloid Efficacy using a Cold Test
Materials:
-
Unstable wine sample (as determined by Protocol 1 or other methods)
-
Selected hydrocolloid(s) (e.g., CMC, Mannoprotein)
-
Test tubes or small vials with secure caps
-
Refrigerator or incubator capable of maintaining -4°C
Procedure:
-
Prepare stock solutions of the hydrocolloids if they are in solid form.
-
Set up a series of test tubes. Include a negative control (no hydrocolloid) and several concentrations of each hydrocolloid being tested.
-
Add the specified dose of each hydrocolloid to the corresponding test tubes.
-
Fill the tubes with the unstable wine sample, leaving minimal headspace.
-
Cap the tubes securely and gently invert to mix.
-
Place the tubes in a refrigerator at -4°C.
-
Visually inspect the tubes for crystal formation at regular intervals (e.g., 24 hours, 48 hours, 72 hours, 1 week).
Interpretation: The most effective hydrocolloid and concentration will be the one that prevents or significantly delays the formation of visible KHT crystals compared to the control.
Data Presentation
Table 1: Factors Influencing this compound (KHT) Solubility and Precipitation
| Factor | Effect on KHT Solubility | Implication for Experimentation |
| Temperature | Decreases as temperature drops.[4] | Cold temperatures are used to induce crystallization in stability tests. Precise temperature control is crucial for reproducible results.[2] |
| Alcohol Content | Decreases as alcohol content increases.[1] | The alcohol percentage of the wine must be known and consistent across experiments as it directly impacts the supersaturation level. |
| pH | Solubility is lowest (precipitation highest) around pH 3.7.[3] | pH must be measured and controlled. Adjustments to wine pH will alter KHT stability.[1] |
| Potassium & Tartrate Ions | Higher concentrations increase the supersaturation level and potential for precipitation.[2] | The initial concentration of these ions determines the baseline instability of the wine. |
| Protective Colloids | Natural colloids in wine can inhibit crystal growth, increasing the apparent solubility.[1] | The presence of these compounds in the base wine will influence the effectiveness of added hydrocolloids. |
Visualizations
Caption: Workflow of KHT crystallization with and without hydrocolloid inhibitors.
References
- 1. awri.com.au [awri.com.au]
- 2. enology.fst.vt.edu [enology.fst.vt.edu]
- 3. enology.fst.vt.edu [enology.fst.vt.edu]
- 4. mdpi.com [mdpi.com]
- 5. uu.nl [uu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Prevention of Tartrate Crystallization in Wine by Hydrocolloids: The Mechanism Studied by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.tue.nl [pure.tue.nl]
- 10. escholarship.org [escholarship.org]
- 11. Analytical Determination of Tartrate Stability in Wine. I. Potassium Bitartrate | American Journal of Enology and Viticulture [ajevonline.org]
- 12. Prevent the Precipitation of Tartrate Crystals in Wine Bottles - Enartis [enartis.com]
Technical Support Center: Optimizing Cooling Crystallization of Potassium Hydrogen Tartrate (KHT)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of potassium hydrogen tartrate (KHT) via cooling crystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the cooling crystallization of KHT.
Issue 1: Low Crystal Yield
-
Question: My KHT crystallization is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yield is a common problem that can be attributed to several factors:
-
Insufficient Supersaturation: Ensure your initial solution is fully saturated at the higher temperature. The solubility of KHT is significantly higher at elevated temperatures.[1][2] For instance, the solubility in water increases from 5.7 g/L at 20°C to 61 g/L at 100°C.[2][3]
-
Final Temperature is Too High: The final temperature of your cooling process directly impacts the final yield. A lower final temperature generally results in a higher crystal yield.[1][4][5] Experiments have shown that decreasing the final crystallizer temperature increases the amount of precipitated KHT.[1][4][5]
-
Cooling Rate is Too Slow: While a very rapid cooling rate can negatively impact crystal size and purity, a rate that is too slow may not generate the necessary supersaturation to induce significant nucleation and growth within a practical timeframe.
-
Presence of Solubilizing Impurities: Certain compounds can increase the solubility of KHT in the solution, thereby reducing the yield at a given temperature.
-
Issue 2: Small or Irregular Crystal Size (Fines)
-
Question: I am obtaining very fine KHT crystals, which are difficult to filter and dry. How can I increase the crystal size?
-
Answer: The formation of fine crystals, or "fines," is often related to the nucleation rate being much higher than the growth rate. To promote the growth of larger crystals, consider the following:
-
Optimize the Cooling Profile: A rapid initial cooling rate can lead to excessive primary nucleation, resulting in a large number of small crystals.[1] A controlled, slower cooling rate, especially in the initial stages, can favor crystal growth over nucleation.[5]
-
Seeding: Introducing seed crystals of KHT can provide surfaces for crystal growth to occur, bypassing the need for primary nucleation.[6][7] This technique can lead to a more uniform and larger crystal size distribution. The addition of 4 g/L of powdered KHT has been shown to be sufficient to induce crystallization and stabilize wine.[7]
-
Stirring Rate: The agitation rate influences mass transfer and can affect both nucleation and growth. While adequate stirring is necessary to maintain a homogenous temperature and concentration, excessive agitation can lead to secondary nucleation (crystal breakage), resulting in smaller crystals. A constant stirring speed of 300 rpm has been used in some laboratory-scale experiments.[1][4]
-
Issue 3: Inconsistent Batch-to-Batch Results
-
Question: My crystallization process is producing inconsistent results from one batch to another in terms of yield and crystal size. What could be causing this variability?
-
Answer: Batch-to-batch inconsistency is a common challenge in crystallization processes.[1][4] The key to improving consistency is to tightly control all critical process parameters:
-
Cooling Profile: Ensure the cooling profile is identical for every batch. Minor variations in the cooling rate or final temperature can lead to significant differences in the final product.[1][4][5]
-
Initial Concentration: The starting concentration of KHT must be consistent. Ensure complete dissolution and saturation at the initial temperature.
-
Stirring: Maintain a constant and reproducible stirring rate throughout the crystallization process.
-
Impurity Profile: Variations in the composition of the starting material, including the presence of "complexing factors" or "fouling factors," can significantly affect crystal formation and growth.[6]
-
Issue 4: Premature Crystallization During Hot Filtration
-
Question: I am losing a significant amount of product due to crystallization on my filter during the hot filtration of the saturated solution. How can I prevent this?
-
Answer: This is a common issue, especially when working with solutions that are highly saturated at elevated temperatures.[1][4] Here are some strategies to mitigate this problem:
-
Preheat the Filtration Apparatus: Preheating the filter funnel and receiving flask with hot solvent or by placing them in an oven before filtration can help maintain the temperature of the solution and prevent premature crystallization.
-
Work Quickly: Minimize the time the hot, saturated solution is exposed to cooler temperatures.
-
Jacketed Filtration: If available, use a jacketed filter funnel through which a hot fluid can be circulated to maintain the desired temperature.
-
Slight Undersaturation: Prepare the solution at a temperature slightly above the saturation point to provide a small buffer against temperature drops during transfer and filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal cooling rate for KHT crystallization?
A1: The optimal cooling rate depends on the desired outcome. For maximizing yield, a faster cooling rate to a low final temperature can be effective.[1][4][5] One study found that a cooling mode that reached the final temperature of 12°C in the shortest time (30 minutes) gave the maximum yield.[1] However, for achieving a larger crystal size and narrower size distribution, a more controlled, slower cooling profile is generally preferred to limit excessive nucleation.[5]
Q2: How does the presence of ethanol (B145695) affect KHT crystallization?
A2: Ethanol decreases the solubility of KHT in aqueous solutions.[8] This property is often exploited in winemaking to promote the precipitation of KHT for cold stabilization.[9] Therefore, in a mixed solvent system, the concentration of ethanol is a critical parameter to control.
Q3: What are common impurities in crude KHT and how can they be removed?
A3: Crude KHT, especially from winemaking byproducts, can contain various impurities such as other wine acids, calcium tartrate, and various organic and inorganic materials.[1][4][6] Successive cooling crystallization is an effective method for purification, as it helps to eliminate the majority of these wine acids.[1][4] For producing high-purity KHT, such as for a pH reference reagent, additional purification steps to remove metallic impurities may be necessary, for instance, by using ammonium (B1175870) sulfide (B99878) and barium nitrate.[10]
Q4: Is seeding necessary for KHT crystallization?
A4: Seeding is not strictly necessary, as spontaneous nucleation will occur in a supersaturated solution. However, unseeded crystallization can sometimes lead to inconsistent results and a wide crystal size distribution.[1][4] Seeding is a highly recommended technique to control nucleation, improve batch-to-batch consistency, and achieve a more uniform crystal size.[6][7]
Data Presentation
Table 1: Solubility of this compound in Water
| Temperature (°C) | Solubility ( g/100 mL) |
| 20 | 0.57[3] |
| 100 | 6.1[3] |
Table 2: Effect of Cooling Mode on Crystal Mass
| Cooling Mode | Description | Final Temperature (°C) | Batch Time (min) | Total Crystal Mass (g) |
| A | Cooling at room temperature with stirring. | Ambient | 30 | ~15 |
| B | Cooling at room temperature to 35°C, then in a 12°C bath. | 12 | 30 | ~25 |
| C | Cooling at room temperature to 50°C, then in a 12°C bath. | 12 | 30 | ~30 |
| D | Controlled cooling to 12°C. | 12 | 30 | ~35 |
| E | Direct introduction into a 12°C cooling bath. | 12 | 30 | ~40 |
Data adapted from a study on unseeded batch crystallization. The crystal mass is an approximation based on graphical data presented in the source.[1]
Experimental Protocols
Protocol 1: Unseeded Batch Cooling Crystallization
-
Preparation of Saturated Solution:
-
Hot Filtration:
-
Crystallization:
-
Transfer the hot filtrate to a jacketed crystallizer equipped with an agitator.
-
Initiate the desired cooling profile. This can range from natural cooling at room temperature to controlled cooling using a circulating bath. For maximizing yield, a rapid cooling to a final temperature of around 12°C over 30 minutes can be employed.[1][4]
-
-
Crystal Recovery:
-
Once the final temperature is reached and crystallization is complete, filter the crystal slurry.
-
Wash the collected crystals with a small amount of cold solvent (e.g., distilled water or an ethanol-water mixture) to remove any remaining mother liquor.
-
Dry the crystals in an oven at a suitable temperature (e.g., 70-80°C for 8-10 hours).[10]
-
Protocol 2: Seeded Cooling Crystallization for Improved Crystal Size
-
Preparation of Saturated Solution:
-
Follow step 1 from Protocol 1.
-
-
Hot Filtration:
-
Follow step 2 from Protocol 1.
-
-
Crystallization with Seeding:
-
Transfer the hot filtrate to the crystallizer and begin controlled cooling.
-
Once the solution has cooled to a point of slight supersaturation, introduce a predetermined amount of KHT seed crystals (e.g., 4 g/L).[7]
-
Continue with a slow and controlled cooling rate to promote the growth of the seed crystals.
-
Maintain constant agitation throughout the process.
-
-
Crystal Recovery:
-
Follow step 4 from Protocol 1.
-
Visualizations
Caption: General experimental workflow for cooling crystallization of KHT.
Caption: Relationships between key parameters and outcomes in KHT crystallization.
References
- 1. Study of this compound Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | OIV [oiv.int]
- 3. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. enology.fst.vt.edu [enology.fst.vt.edu]
- 7. extension.iastate.edu [extension.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. enology.fst.vt.edu [enology.fst.vt.edu]
- 10. CN102267892B - Preparation method of this compound used as pH reference reagent - Google Patents [patents.google.com]
"factors affecting the stability of saturated potassium hydrogen tartrate solutions"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of saturated potassium hydrogen tartrate (KHT) solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound (KHT) and why is its stability a concern?
A1: this compound (KHC₄H₄O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is a salt of tartaric acid.[1][2] It is only moderately soluble in aqueous solutions.[3][4] The stability of KHT solutions is a significant concern because it can exist in a supersaturated state, meaning the concentration of dissolved KHT exceeds its solubility limit under given conditions.[5][6] This supersaturation can lead to spontaneous and often unpredictable crystallization and precipitation over time, which can interfere with experimental results, affect product formulation, and cause inconsistencies in analytical measurements.[7][8]
Q2: What are the primary factors that influence the stability of a saturated KHT solution?
A2: The stability of a saturated KHT solution is a delicate equilibrium influenced by several key factors:
-
Temperature: KHT solubility is highly dependent on temperature. Lowering the temperature decreases its solubility, which can induce crystallization.[5][7] The dissolution process is endothermic, meaning solubility increases with higher temperatures.[9]
-
pH: The pH of the solution dictates the equilibrium between tartaric acid (H₂T), the bitartrate anion (HT⁻), and the tartrate anion (T²⁻).[1][8] The maximum concentration of the bitartrate ion (HT⁻), which is the species that precipitates with potassium, occurs at a pH of approximately 3.6 to 3.7.[4][8]
-
Ethanol (B145695) Concentration: The presence and concentration of ethanol significantly reduce the solubility of KHT.[6][10] As ethanol concentration increases, the polarity of the solvent mixture decreases, which in turn lowers the ionic solvation capacity for tartrates.[7]
-
Ionic Strength & Common Ions: The presence of other ions in the solution affects KHT solubility. The addition of a salt with a common ion, such as potassium chloride (KCl), will decrease the solubility of KHT due to the common ion effect.[2][11][12] Conversely, salts without a common ion, like sodium chloride (NaCl) or magnesium sulfate (B86663) (MgSO₄), can increase solubility by increasing the ionic strength of the solution, which stabilizes the KHT ions.[11][13][14]
-
Presence of Other Substances (Colloids/Inhibitors): Certain macromolecules and colloids, such as proteins, phenolic compounds, and polysaccharides, can inhibit KHT crystallization.[1][5][8] These substances, sometimes referred to as "protective colloids," can coat nascent crystals, preventing their growth, or complex with potassium and tartrate ions, keeping them in solution.[5][15]
Q3: How does pH specifically affect KHT precipitation?
A3: The pH level directly influences the ionic form of tartaric acid in the solution.[1]
-
At a pH at or below 3.65: The primary equilibrium is between undissociated tartaric acid (H₂T) and the bitartrate ion (HT⁻). When KHT (K⁺ and HT⁻) precipitates, it removes HT⁻ from the solution. To re-establish equilibrium, more H₂T dissociates, releasing a proton (H⁺) and causing a decrease in the solution's pH.[6]
-
At a pH above 3.65: The main equilibrium shifts to be between the bitartrate ion (HT⁻) and the fully dissociated tartrate ion (T²⁻). When KHT precipitates in this range, the equilibrium shifts to the left, consuming a proton to form more HT⁻, which results in an increase in the solution's pH.[6] The greatest potential for precipitation occurs around pH 3.7, where the concentration of the bitartrate ion (HT⁻) is at its maximum.[4]
Troubleshooting Guide
Issue 1: Unexpected crystal formation in my KHT solution.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuation | The solubility of KHT is very sensitive to temperature changes. A decrease in temperature will lower its solubility and can cause precipitation.[5][7] Solution: Ensure the solution is maintained at a constant, controlled temperature. If crystals have formed due to cold exposure, gently warming the solution while stirring may redissolve them, but be aware that this creates a supersaturated state upon cooling. |
| Change in pH | A shift in the solution's pH towards the 3.6-3.7 range can maximize the bitartrate ion concentration, increasing the likelihood of precipitation.[8][16] Solution: Measure the pH of your solution. If it has drifted, adjust it away from the maximum precipitation zone if your experimental conditions allow. Saturated KHT solutions themselves have a pH near 3.6.[3] |
| Evaporation of Solvent | If the solution container is not properly sealed, solvent (e.g., water, ethanol) can evaporate, increasing the concentration of KHT and leading to precipitation. Solution: Store solutions in tightly sealed containers. If evaporation is suspected, you may need to add a small amount of solvent to redissolve the precipitate, though this will alter the original concentration. |
| Introduction of Nucleation Sites | The presence of dust particles, scratches on the container surface, or even agitation can provide nucleation sites for crystal growth to begin.[6][17] Solution: Use clean, smooth glassware. Filter the solution if particulate contamination is suspected. Avoid excessive agitation once the saturated solution is prepared. |
Issue 2: My KHT stability test results are inconsistent.
| Potential Cause | Troubleshooting Step |
| Inconsistent Test Protocol | Different stability tests (e.g., freeze test, conductivity test) can yield different results because they measure different parameters. The freeze test, for instance, can overestimate instability by concentrating solutes as ice forms.[1][18] Solution: Adhere strictly to a single, validated testing protocol for all comparative experiments. The "brine" test (-4°C for 3 days) has been found to be reliable for long-term stability prediction.[8] Combining a cold test with a saturation temperature (Tsat) measurement can provide a more complete picture of both current and long-term stability.[8][19] |
| Presence of "Protective Colloids" | Natural inhibitors in a complex solution (like wine or a biological matrix) can interfere with crystallization, leading to a false impression of stability that may change over time.[4][8] Solution: Be aware that the stability of complex solutions can change as these colloids degrade or change conformation. Consider methods to remove interfering substances (e.g., bentonite (B74815) fining to remove proteins) before stabilization if required.[6] |
| Incomplete Equilibration Time | Crystallization is not instantaneous. Insufficient time for the solution to equilibrate at the test temperature can lead to variable results. Solution: Ensure that the solution is held at the target temperature for the full duration specified in the protocol (e.g., several days for some cold tests) to allow for complete precipitation.[7] |
Quantitative Data
The solubility of this compound is significantly influenced by both temperature and the concentration of ethanol in the solution.
Table 1: Solubility of this compound (g/L) in Ethanol-Water Solutions [6]
| Temperature (°C) | 0% Ethanol | 10% Ethanol | 12% Ethanol | 14% Ethanol | 20% Ethanol |
| 0 | 2.25 | 1.26 | 1.11 | 0.98 | 0.68 |
| 5 | 2.66 | 1.58 | 1.40 | 1.24 | 0.86 |
| 10 | 3.42 | 2.02 | 1.81 | 1.63 | 1.16 |
| 15 | 4.17 | 2.45 | 2.25 | 2.03 | 1.51 |
| 20 | 4.92 | 3.08 | 2.77 | 2.51 | 1.82 |
| Data sourced from Berg and Keefer (1958).[6] |
Experimental Protocols
Protocol 1: Determination of KHT Solubility by Titration
This method determines the concentration of a saturated KHT solution by titrating the bitartrate ion (HT⁻) with a standardized strong base.
Materials:
-
This compound (≥99.5% purity)[20]
-
Deionized water
-
Standardized sodium hydroxide (B78521) (NaOH) solution (approx. 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Buret, pipettes, Erlenmeyer flasks, volumetric flasks
-
Magnetic stirrer and stir bar
-
Water bath for temperature control
-
Filter paper and funnel
Procedure:
-
Prepare a Saturated Solution: Add an excess amount of solid KHT to a known volume of deionized water in an Erlenmeyer flask. This ensures the solution becomes saturated.[21]
-
Equilibration: Place the flask in a constant temperature water bath. Stir the solution gently for at least 2 hours to ensure equilibrium is reached.[3]
-
Filtration: Filter the solution to remove the undissolved solid KHT. The resulting clear liquid is your saturated KHT solution at the specific temperature.
-
Titration: a. Pipette a precise volume (e.g., 25.00 mL) of the saturated KHT filtrate into a clean Erlenmeyer flask. b. Add 2-3 drops of phenolphthalein indicator. c. Titrate the KHT solution with the standardized NaOH solution until the faint pink endpoint is reached and persists for at least 30 seconds.[2][22] The reaction is: HT⁻(aq) + OH⁻(aq) → T²⁻(aq) + H₂O(l).
-
Calculation: a. Use the volume and molarity of the NaOH solution to calculate the moles of OH⁻ used. b. Due to the 1:1 stoichiometry, the moles of OH⁻ equal the moles of HT⁻ in the titrated sample.[2] c. Divide the moles of HT⁻ by the volume of the KHT sample to find the molar solubility of KHT. d. To calculate the solubility product constant (Ksp), remember that Ksp = [K⁺][HT⁻]. Since [K⁺] = [HT⁻] in a pure solution, Ksp = (molar solubility)².[12][23]
Protocol 2: Conductivity Test for KHT Stability
This method assesses the stability of a solution by measuring the change in electrical conductivity after seeding it with KHT crystals, which forces supersaturated salts to precipitate.[1]
Materials:
-
Conductivity meter and probe
-
Temperature-controlled bath or jacketed vessel
-
Test solution (e.g., wine, buffered solution)
-
Fine KHT crystals (powder) for seeding[24]
-
Magnetic stirrer
Procedure:
-
Initial Measurement: Place a known volume of the test solution into the temperature-controlled vessel. Bring the solution to the desired test temperature (e.g., 0°C or -4°C).[19]
-
Record Initial Conductivity: Once the temperature is stable, measure and record the initial electrical conductivity of the solution.
-
Seeding: Add a specified amount of powdered KHT crystals (e.g., 4 g/L) to the solution while stirring.[1] This provides ample nucleation sites to initiate rapid crystallization of any supersaturated KHT.
-
Monitor Conductivity: Continue to stir and monitor the conductivity. The conductivity will decrease as K⁺ and HT⁻ ions precipitate out of the solution.
-
Final Measurement: Record the final, stable conductivity value, which is typically reached within 30 minutes to a few hours.[18][25]
-
Interpretation: The difference (Δ) between the initial and final conductivity indicates the degree of KHT supersaturation. A large drop in conductivity signifies an unstable solution, while a small or no change suggests the solution is stable at that temperature. A common threshold for stability in winemaking is a conductivity drop of less than 5%.
Visualizations
Caption: Factors influencing this compound (KHT) solution stability.
Caption: Experimental workflow for determining KHT stability via conductivity test.
Caption: Troubleshooting flowchart for unexpected KHT precipitation.
References
- 1. enology.fst.vt.edu [enology.fst.vt.edu]
- 2. digipac.ca [digipac.ca]
- 3. upload.wikimedia.org [upload.wikimedia.org]
- 4. enology.fst.vt.edu [enology.fst.vt.edu]
- 5. perennia.ca [perennia.ca]
- 6. awri.com.au [awri.com.au]
- 7. mdpi.com [mdpi.com]
- 8. awri.com.au [awri.com.au]
- 9. ukessays.com [ukessays.com]
- 10. enartis.com [enartis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. faculty.uca.edu [faculty.uca.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uu.nl [uu.nl]
- 16. The Power of Potassium — Imbibe Solutions [imbibe-solutions.com]
- 17. researchgate.net [researchgate.net]
- 18. enartis.com [enartis.com]
- 19. goettert-software.de [goettert-software.de]
- 20. This compound, 500 g, CAS No. 868-14-4 | Complexing Agents | Complexometry | Inorganic & Analytical Reagents | Chemicals | Carl ROTH - Belgium [carlroth.com]
- 21. homework.study.com [homework.study.com]
- 22. m.youtube.com [m.youtube.com]
- 23. youtube.com [youtube.com]
- 24. This compound | OIV [oiv.int]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Common Ion Effect in Potassium Hydrogen Tartrate Solubility Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium hydrogen tartrate (KHT) and encountering challenges related to the common ion effect during solubility measurements.
Frequently Asked Questions (FAQs)
Q1: What is the common ion effect and how does it affect my this compound (KHT) solubility measurements?
A1: The common ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions that the compound produces upon dissolution.[1][2] this compound (KHT) is a sparingly soluble salt that dissociates in water into potassium ions (K⁺) and hydrogen tartrate ions (HT⁻) according to the following equilibrium:
KHT(s) ⇌ K⁺(aq) + HT⁻(aq)[3][4][5]
If your solvent (e.g., a buffer or other solution) already contains either K⁺ or HT⁻ ions (the "common ions"), this equilibrium will shift to the left, according to Le Châtelier's principle.[1][6] This shift results in less KHT dissolving, leading to an underestimation of its solubility in pure solvent.[4][7]
Q2: I'm observing lower than expected solubility for KHT. Could the common ion effect be the cause?
A2: Yes, this is a very likely cause. If the medium you are dissolving the KHT in is not pure deionized water, check its composition for sources of potassium ions (K⁺) or tartrate/hydrogen tartrate ions (HT⁻). Common sources can include potassium-based buffers (e.g., potassium phosphate) or the presence of other tartrate salts.
Q3: How can I experimentally quantify the impact of the common ion effect on KHT solubility?
A3: You can quantify the effect by systematically measuring the solubility of KHT in solutions containing varying concentrations of a common ion (e.g., KCl for a source of K⁺). The most common method for determining the concentration of dissolved KHT is by titrating the hydrogen tartrate ion (HT⁻), a weak acid, with a standardized strong base like sodium hydroxide (B78521) (NaOH) using a phenolphthalein (B1677637) indicator.[3][8] By comparing the solubility in deionized water to the solubility in the common ion solutions, you can determine the extent of solubility suppression.
Q4: Are there any reagents that can increase the solubility of KHT, and how does that relate to the common ion effect?
A4: Yes. While adding a common ion decreases solubility, adding a substance that reacts with one of the dissolved ions can increase solubility. For instance, adding a strong base (like NaOH) will neutralize the hydrogen tartrate ion (HT⁻).[9] This removal of a product ion shifts the dissolution equilibrium to the right, causing more KHT to dissolve.[6][9]
Q5: How do I calculate the solubility product constant (Ksp) for KHT, and how is it affected by the common ion effect?
A5: The solubility product constant (Ksp) is the equilibrium constant for the dissolution of KHT: Ksp = [K⁺][HT⁻].[8] In a saturated solution of KHT in pure water, [K⁺] = [HT⁻] = s (the molar solubility), so Ksp = s². When a common ion is present, for example from a known concentration of KCl, the total [K⁺] is the sum of the K⁺ from the KCl and the K⁺ from the dissolved KHT.[5][8] The Ksp value itself is constant at a given temperature, but the molar solubility (s) of KHT will decrease in the presence of the common ion.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Lower than expected KHT solubility. | Presence of a common ion (K⁺ or HT⁻) in the solvent. | 1. Analyze the composition of your solvent for any salts containing potassium or tartrate. 2. If possible, switch to a solvent system that does not contain common ions (e.g., use a sodium-based buffer instead of a potassium-based one). 3. If the solvent cannot be changed, you must account for the initial concentration of the common ion in your solubility calculations. |
| Inconsistent or non-reproducible solubility measurements. | Incomplete equilibration or temperature fluctuations. | 1. Ensure the KHT solution is truly saturated by stirring for an adequate amount of time (e.g., 15-20 minutes).[8][10] 2. Maintain a constant temperature during the experiment, as KHT solubility is temperature-dependent.[11] 3. Ensure that no undissolved solid is transferred when taking an aliquot for titration by using effective filtration.[3][8] |
| Difficulty in determining the titration endpoint. | Improper indicator choice or incorrect titrant concentration. | 1. Use phenolphthalein as the indicator; the endpoint should be the first persistent faint pink color.[3][8] 2. Ensure your NaOH titrant is accurately standardized and is of an appropriate concentration (e.g., ~0.05 M) to yield a measurable titrant volume.[3] |
Quantitative Data Presentation
The following table summarizes typical experimental data for the solubility of KHT in the presence of a common ion (K⁺ from KCl) at a constant temperature.
| Solution | [KCl] (M) | [K⁺] from KCl (M) | Measured [HT⁻] (Molar Solubility of KHT, s) | Total [K⁺] at Equilibrium (M) | Calculated Ksp (s * Total [K⁺]) |
| KHT in Deionized Water | 0.000 | 0.000 | 0.0347 | 0.0347 | 1.20 x 10⁻³ |
| KHT in KCl Solution A | 0.010 | 0.010 | 0.0285 | 0.0385 | 1.10 x 10⁻³ |
| KHT in KCl Solution B | 0.030 | 0.030 | 0.0223 | 0.0523 | 1.17 x 10⁻³ |
| KHT in KCl Solution C | 0.050 | 0.050 | 0.0182 | 0.0682 | 1.24 x 10⁻³ |
Note: The data presented are illustrative and based on typical results from referenced experiments.[5] Actual experimental values may vary.
Experimental Protocols
Methodology for Measuring KHT Solubility by Titration
This protocol describes the determination of KHT solubility in both pure water and a solution containing a common ion (KCl).
1. Preparation of a Saturated KHT Solution: a. To a 250 mL Erlenmeyer flask, add approximately 1-2 grams of solid KHT.[3][8] b. Add 100 mL of the desired solvent (either deionized water or a KCl solution of known concentration).[8] c. Stopper the flask and stir the mixture vigorously using a magnetic stirrer for at least 15-20 minutes to ensure the solution becomes saturated.[8][10] d. It is crucial that some undissolved solid KHT remains to confirm saturation.[4]
2. Filtration: a. Set up a gravity filtration apparatus using a funnel and filter paper. b. Filter the saturated KHT solution into a clean, dry beaker to remove any undissolved solid.[3][8]
3. Titration: a. Rinse a 25 mL volumetric pipette with a small amount of the filtered saturated KHT solution, then discard the rinsing. b. Accurately pipette 25.00 mL of the filtrate into a clean Erlenmeyer flask.[8] c. Add 2-3 drops of phenolphthalein indicator to the flask.[8] d. Titrate the KHT solution with a standardized NaOH solution (approximately 0.05 M) until the first appearance of a faint but persistent pink color.[4][8] e. Record the initial and final burette readings to determine the volume of NaOH used. f. Repeat the titration at least two more times for precision.
4. Calculations: a. Calculate the moles of NaOH used (Molarity of NaOH × Volume of NaOH in Liters). b. The reaction between HT⁻ and OH⁻ is 1:1, so the moles of HT⁻ in the 25.00 mL sample are equal to the moles of NaOH used.[3][4] c. The molar solubility (s) of KHT is the concentration of HT⁻, calculated by dividing the moles of HT⁻ by the sample volume (0.025 L). d. Calculate the Ksp using the molar solubility and the known concentration of the common ion.
Visualizations
Caption: Experimental workflow for determining KHT solubility.
Caption: Logical diagram of the common ion effect on KHT.
References
- 1. jackwestin.com [jackwestin.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. digipac.ca [digipac.ca]
- 4. faculty.uca.edu [faculty.uca.edu]
- 5. bold-application-images-prod.s3.us-east-2.amazonaws.com [bold-application-images-prod.s3.us-east-2.amazonaws.com]
- 6. 911metallurgist.com [911metallurgist.com]
- 7. docsity.com [docsity.com]
- 8. sinhainstitute.com [sinhainstitute.com]
- 9. brainly.com [brainly.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Chiral Resolution Efficiency with Potassium Hydrogen Tartrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of chiral resolution using potassium hydrogen tartrate.
Troubleshooting Guide
This section addresses common challenges encountered during the chiral resolution of racemic mixtures via diastereomeric salt crystallization with this compound.
| Problem | Potential Causes | Solutions & Recommendations |
| No Crystallization or "Oiling Out" | The diastereomeric salt is too soluble in the chosen solvent. | Solvent Screening: Experiment with a variety of solvents with different polarities. An ideal solvent will dissolve the racemic mixture and the resolving agent but have poor solubility for one of the diastereomeric salts.Increase Concentration: Carefully evaporate a portion of the solvent to achieve supersaturation.Anti-Solvent Addition: Slowly add a solvent in which the diastereomeric salt is insoluble to induce precipitation. |
| The concentration of the diastereomeric salt is below the saturation point. | Lower Temperature: Gradually decrease the temperature of the solution to reduce the solubility of the salt.Seeding: Introduce a small crystal of the desired diastereomeric salt to initiate crystallization. | |
| Low Yield of Desired Diastereomeric Salt | The desired diastereomeric salt has significant solubility in the mother liquor. | Optimize Solvent and Temperature: Select a solvent that minimizes the solubility of the target salt and experiment with lower crystallization temperatures.Stoichiometry Adjustment: While a 1:1 molar ratio of racemate to resolving agent is a good starting point, varying this ratio can sometimes improve the yield. |
| Premature isolation of the crystals. | Increase Crystallization Time: Allow sufficient time for the crystallization process to reach equilibrium. | |
| Low Enantiomeric Excess (e.e.) of the Resolved Product | The solubilities of the two diastereomeric salts are too similar in the chosen solvent, leading to co-precipitation. | Solvent System Optimization: A systematic screening of different solvents or solvent mixtures is crucial. The goal is to maximize the solubility difference between the two diastereomers.Controlled Cooling: Employ a slow and controlled cooling rate to promote selective crystallization of the less soluble diastereomer.Recrystallization: Purify the obtained diastereomeric salt by recrystallizing it one or more times. |
| The crystallization process was too rapid. | Slower Supersaturation: Achieve supersaturation more slowly by gradual cooling or slow addition of an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind chiral resolution using this compound?
A1: Chiral resolution with this compound, a chiral resolving agent, is based on the formation of diastereomeric salts. The racemic mixture (a 50:50 mixture of two enantiomers) reacts with one enantiomer of this compound to form two different diastereomeric salts. These diastereomers have distinct physical properties, most importantly, different solubilities in a given solvent. This solubility difference allows for the separation of one diastereomer by fractional crystallization.[1]
Q2: How do I select an appropriate solvent for the resolution?
A2: Solvent selection is a critical factor for success. The ideal solvent should completely dissolve the racemic compound and this compound, but one of the resulting diastereomeric salts should be significantly less soluble than the other. A good starting point is to test a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), or aqueous mixtures.
Q3: What is the optimal molar ratio of the racemic compound to this compound?
A3: A 1:1 molar ratio is a common starting point. However, the optimal ratio can vary depending on the specific substrate and solvent system. It is advisable to perform small-scale experiments to screen different ratios (e.g., 1:0.5, 1:1, 1:1.2) to find the condition that gives the best balance of yield and enantiomeric excess.
Q4: My crystallized salt has a low diastereomeric excess (d.e.). What are the next steps?
A4: A low d.e. indicates that the two diastereomeric salts have precipitated together. To improve this, you can try:
-
Recrystallization: Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated to enhance the purity.
-
Solvent Screening: The initial solvent may not be optimal. A different solvent might provide a greater difference in solubility between the diastereomers.
-
Slowing down the crystallization: Rapid crystallization can trap the more soluble diastereomer in the crystal lattice. A slower cooling rate or a more gradual addition of an anti-solvent can improve selectivity.
Q5: How do I recover the resolved enantiomer from the diastereomeric salt?
A5: Once the diastereomeric salt is isolated and purified, the chiral resolving agent (this compound) needs to be removed. This is typically achieved by treating the salt with a base (like sodium hydroxide) to deprotonate the tartrate and an acid (like hydrochloric acid) to protonate the resolved compound if it's a base, or vice-versa. This is followed by extraction of the free enantiomer into an organic solvent.
Data Presentation
The efficiency of chiral resolution is highly dependent on the experimental conditions. The following table provides representative data on how solvent selection can impact the yield and optical purity of the resolved product.
Table 1: Effect of Solvent on the Resolution of (±)-α-Phenylethylamine with (+)-Tartaric Acid
| Solvent | Yield of Diastereomeric Salt (%) | Optical Purity of Resolved Amine (%) |
| Methanol (B129727) | 58.4 | 84.0 |
Note: This data is for the resolution of (±)-α-phenylethylamine with (+)-tartaric acid and serves as an illustrative example.[2] Results with this compound and other racemic mixtures will vary.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic (±)-α-Phenylethylamine using (+)-Tartaric Acid
This protocol details a classic example of diastereomeric salt resolution, which can be adapted for use with this compound.
Materials:
-
(±)-α-Phenylethylamine
-
(+)-Tartaric Acid
-
Methanol
-
10% Sodium Hydroxide (B78521) Solution
-
Diethyl Ether
-
Anhydrous Sodium Sulfate
Procedure:
-
Salt Formation:
-
Dissolve (+)-tartaric acid in methanol in a flask with gentle heating.
-
Slowly add an equimolar amount of (±)-α-phenylethylamine to the tartaric acid solution.
-
Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (-)-α-phenylethylamine-(+)-hydrogen tartrate.[2]
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected crystals in water.
-
Add 10% sodium hydroxide solution until the solution is basic, which will break the salt and liberate the free amine.
-
Extract the free (-)-α-phenylethylamine with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to obtain the enantiomerically enriched (-)-α-phenylethylamine.[2]
-
-
Determination of Enantiomeric Excess:
-
The optical purity of the resolved amine can be determined by polarimetry, comparing the specific rotation of the sample to the known specific rotation of the pure enantiomer.[2]
-
Mandatory Visualization
The following diagrams illustrate the key workflows in chiral resolution using this compound.
Caption: General experimental workflow for chiral resolution.
Caption: Troubleshooting workflow for low enantiomeric excess.
References
Technical Support Center: Removal of Potassium Hydrogen Tartrate Deposits from Laboratory Glassware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing potassium hydrogen tartrate (KHT), also known as cream of tartar, deposits from laboratory glassware.
Troubleshooting Guide
This guide addresses common issues encountered when cleaning glassware contaminated with this compound deposits.
Issue: Standard washing with detergents does not remove the white crystalline deposits.
Cause: this compound has limited solubility in water and may not be effectively removed by neutral detergents alone.
Solution:
-
Initial Rinse: Scrape off any loose deposits and rinse the glassware with deionized water.
-
Alkaline Solution Wash: Employ a basic solution to neutralize the acidic tartrate, converting it to a more soluble salt.[1]
-
Option 1 (Mild): Prepare a saturated solution of sodium bicarbonate (baking soda) in warm water and scrub the glassware.
-
Option 2 (Moderate): Use a 5-10% solution of sodium carbonate (washing soda) in warm water.[1]
-
Option 3 (Strong): For stubborn deposits, a dilute solution of sodium hydroxide (B78521) (NaOH) can be used. Exercise extreme caution when handling NaOH as it is corrosive.[2][3]
-
-
Thorough Rinsing: Rinse the glassware thoroughly with tap water, followed by a final rinse with deionized water to remove all cleaning agents.
Issue: White film or haze remains on the glassware after cleaning.
Cause: This may be due to residual cleaning agents or redeposition of dissolved salts from hard water.
Solution:
-
Acid Rinse: After the alkaline wash and initial water rinse, perform a rinse with a dilute acid, such as 1% hydrochloric acid (HCl) or acetic acid (vinegar), to neutralize any remaining alkaline residue and dissolve mineral deposits from hard water.
-
Final Rinse: Rinse thoroughly with deionized water to ensure all cleaning agents and salts are removed.
Logical Workflow for Troubleshooting Cleaning Issues
References
- 1. organic chemistry - Solvents for tartrates / tannins that won't attack glass - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. GLASS SMART WINDOW CLEANING & PRODUCT DEVELOPMENT : Cleaning Glass with Sodium Hydroxide [glass-smart.blogspot.com]
- 3. Reddit - The heart of the internet [reddit.com]
"preventing agglomeration during potassium hydrogen tartrate precipitation"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with potassium hydrogen tartrate (KHT) agglomeration during precipitation.
Troubleshooting Guide
Issue: Unexpected this compound (KHT) Precipitation and Agglomeration
This guide will help you diagnose and resolve issues related to the uncontrolled precipitation and agglomeration of KHT in your solutions.
Question: I am observing significant agglomeration of KHT crystals in my experiment. What are the primary causes?
Answer:
Agglomeration of this compound crystals is primarily influenced by a combination of physical and chemical factors. The main contributors include:
-
Supersaturation Level: A high degree of supersaturation is the primary driving force for both nucleation and crystal growth, which can lead to agglomeration.[1]
-
Temperature: Lower temperatures decrease the solubility of KHT, promoting crystallization and potentially agglomeration.[2][3]
-
pH: The pH of the solution affects the equilibrium between tartaric acid (H₂T), bitartrate (B1229483) (HT⁻), and tartrate (T²⁻). The bitartrate form (HT⁻) is necessary for KHT precipitation.[1][4]
-
Ethanol (B145695) Concentration: The presence of ethanol significantly reduces the solubility of KHT.[4]
-
Agitation: The stirring rate and method can influence crystal size and agglomeration. While stirring can facilitate the agglomeration of crystals, improper agitation can lead to uncontrolled crystal growth.[2][5]
-
Presence of Colloids: Macromolecules such as proteins, polyphenols, and polysaccharides can either inhibit or, in some cases, contribute to agglomeration depending on their nature and concentration.[4][6]
Question: How can I prevent or minimize the agglomeration of KHT crystals?
Answer:
Several strategies can be employed to control KHT crystal agglomeration, ranging from physical methods to the use of additives.
-
Controlled Cooling (Cold Stabilization): Rapidly cooling the solution to near its freezing point can induce crystallization. The key is to control the cooling rate and holding time to manage crystal size.[2][7] This is often followed by filtration at the low temperature to remove the crystals.[2]
-
Seeding: Introducing a small quantity of fine KHT crystals ("seeds") can promote controlled crystallization on the seed surfaces rather than spontaneous and uncontrolled nucleation that can lead to agglomeration.[2]
-
Use of Protective Colloids (Additives): Certain hydrocolloids can adsorb to the surface of KHT crystals, inhibiting their growth and preventing them from agglomerating into larger particles.[8][9] These do not typically prevent the initial formation of crystal nuclei but arrest their growth to a macroscopic size.[8][10]
Question: I've tried cold stabilization, but I'm still getting significant agglomeration. What can I do?
Answer:
If cold stabilization alone is not effective, consider the following troubleshooting steps:
-
Optimize Cooling Rate and Duration: The rate of precipitation is often rapid in the initial stages of cooling and slows down as the solution becomes less supersaturated.[7] Experiment with different cooling profiles and holding times to achieve the desired crystal size.
-
Introduce Controlled Agitation: Gentle, controlled stirring can help to keep crystals suspended and promote more uniform growth, but excessive or turbulent agitation can increase the rate of secondary nucleation and agglomeration.[2][5]
-
Pre-treatment of the Solution: The presence of other substances, such as proteins and polyphenols, can interfere with crystallization.[6] Clarifying the solution through fining or filtration before inducing precipitation may improve the effectiveness of cold stabilization.[7]
-
Combine with Seeding: Using seed crystals in conjunction with cold stabilization can provide surfaces for controlled crystal growth, reducing the likelihood of spontaneous nucleation and agglomeration.[2]
Frequently Asked Questions (FAQs)
Q1: What are "protective colloids" and how do they prevent KHT agglomeration?
A1: Protective colloids are macromolecules that interfere with crystal growth.[2] Examples include mannoproteins, carboxymethylcellulose (CMC), and metatartaric acid.[8][9] Their mechanism of action involves adsorbing onto the surface of newly formed KHT crystal nuclei.[3] This "coating" prevents the crystals from growing larger and from sticking to each other (agglomerating).[6] It's important to note that these colloids do not prevent the initial formation of microscopic crystals (nucleation) but rather inhibit their growth to a visible size.[8][10]
Q2: Will changing the pH of my solution affect KHT precipitation and agglomeration?
A2: Yes, pH is a critical factor. This compound precipitation is dependent on the concentration of the bitartrate ion (HT⁻). The distribution of tartaric acid species (undissociated tartaric acid, bitartrate, and tartrate) is pH-dependent.[1][4] In solutions with a pH at or below 3.65, the precipitation of KHT will lead to a decrease in pH. Conversely, in solutions with a pH above 3.65, KHT precipitation will cause the pH to rise.[4] Therefore, adjusting the pH can be a tool to either encourage or inhibit precipitation.
Q3: Can I use additives to control KHT agglomeration? What are my options?
A3: Yes, several additives, often referred to as protective colloids or crystallization inhibitors, are effective. The choice of additive may depend on the specific composition of your solution and regulatory considerations.
| Additive | Mechanism of Action | Considerations |
| Carboxymethylcellulose (CMC) | Acts as a protective colloid, inhibiting crystal growth.[2] | Can interact with proteins and phenolic compounds, potentially causing haze.[2] It is effective for potassium bitartrate but not for calcium tartrate.[2] |
| Metatartaric Acid | A polyester (B1180765) of tartaric acid that inhibits crystallization by coating crystal nuclei.[2][6] | Its stabilizing effect is not permanent and can diminish over time, especially at higher storage temperatures.[2] |
| Mannoproteins | Yeast-derived polysaccharides that act as protective colloids to delay or stop the growth of KHT crystals to a macroscopic size.[8] | Highly effective as protective colloids.[8] |
| Potassium Polyaspartate (KPA) | Inhibits the formation of tartrate crystals.[11] | An effective and rapid method for achieving long-lasting stability.[11] |
Q4: What analytical techniques can I use to monitor KHT crystal size and agglomeration?
A4: Several techniques can be employed to characterize the size and distribution of KHT crystals:
-
Dynamic Light Scattering (DLS): Useful for detecting the early stages of nucleation and the influence of inhibitors on crystal growth in the nanometer to micrometer size range.[8]
-
Laser Particle Size Analyzer: Can determine the particle size distribution of the KHT crystals.[5]
-
Light Microscopy: Allows for direct visual inspection of crystal morphology and agglomeration.[8]
-
Conductivity Measurements: Can be used to monitor the progress of KHT precipitation as the removal of ions from the solution will result in a change in conductivity.[12]
Experimental Protocols
Protocol 1: Evaluation of Protective Colloid Efficacy on KHT Crystal Growth
This protocol is adapted from a study investigating the mechanism of hydrocolloids on KHT crystallization.[8]
-
Preparation of KHT Supersaturated Solution:
-
Prepare a standardized solution (e.g., a model solution with known concentrations of relevant components or the actual experimental solution).
-
Dissolve 2.5 g/L of KHT in the solution at 20 °C with magnetic stirring.
-
Filter the solution through a 0.2 µm PVDF filter to remove any existing crystals or particulates.
-
To promote nucleation, add a controlled amount of ethanol (e.g., 4% by volume).
-
-
Addition of Protective Colloid:
-
To the test samples, add the protective colloid (e.g., mannoprotein) at a specified concentration (e.g., 200 mg/L). Prepare control samples without the additive.
-
-
Induction of Crystallization and Monitoring:
-
Store the solutions at a constant low temperature (e.g., 0 °C) for several days.
-
Monitor the appearance of visible KHT crystals daily.
-
For more detailed analysis of crystal growth inhibition, use Dynamic Light Scattering (DLS) to measure particle size at regular intervals. Set the refractive index for KHT at approximately 1.511.
-
-
Analysis of Crystals:
-
After a set period, filter the samples to collect the crystals.
-
Analyze the crystals using light microscopy and X-ray diffraction (XRD) to determine their morphology and confirm their identity as KHT.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. perennia.ca [perennia.ca]
- 3. mdpi.com [mdpi.com]
- 4. awri.com.au [awri.com.au]
- 5. Study of this compound Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 6. enology.fst.vt.edu [enology.fst.vt.edu]
- 7. extension.iastate.edu [extension.iastate.edu]
- 8. uu.nl [uu.nl]
- 9. researchgate.net [researchgate.net]
- 10. Prevention of Tartrate Crystallization in Wine by Hydrocolloids: The Mechanism Studied by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prevent the Precipitation of Tartrate Crystals in Wine Bottles - Enartis [enartis.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining the Synthesis of High-Purity Potassium Hydrogen Tartrate for pH Standards
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of high-purity potassium hydrogen tartrate (KHC₄H₄O₆) for use as a pH standard.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of KHT Crystals | - Inaccurate stoichiometry of reactants (tartaric acid and potassium salt).- Incomplete precipitation due to insufficient cooling or rapid cooling rate.- The final pH of the solution is not optimal for precipitation (ideal pH is around 3.5).[1] | - Carefully calculate and weigh the molar equivalents of tartaric acid and the potassium source.- Allow the solution to cool slowly and reach a low final temperature (e.g., 4-10°C) to maximize crystal formation.[2]- Adjust the pH of the solution to approximately 3.5 to 3.7 using a dilute solution of tartaric acid or potassium hydroxide.[1] |
| Small or Needle-Like Crystals | - Rapid cooling of the supersaturated solution, leading to rapid nucleation.- Insufficient agitation during crystallization. | - Employ a controlled, slow cooling rate to encourage the growth of larger, more uniform crystals.[2]- Provide gentle, consistent stirring during the cooling and crystallization process to promote crystal growth over nucleation. |
| Discolored (Yellowish or Brownish) Crystals | - Presence of impurities from the starting materials (e.g., industrial-grade tartaric acid).- Caramelization of tartaric acid if the solution is overheated. | - Use high-purity starting reagents.- Perform a preliminary purification of the tartaric acid solution, for example, by treating it with activated carbon to remove colored impurities.[1]- Avoid excessive heating of the tartaric acid solution. |
| Inaccurate pH of the Final Standard Solution | - Presence of acidic or basic impurities in the KHT crystals.- Incorrect concentration of the prepared KHT solution.- Contamination of the deionized water with CO₂. | - Recrystallize the KHT multiple times to remove soluble impurities.- Ensure the KHT is completely dried before weighing to prepare the standard solution.- Use freshly boiled and cooled deionized water to prepare the pH standard solution to minimize dissolved CO₂. |
| Turbidity in the pH Standard Solution | - Presence of insoluble impurities (e.g., calcium tartrate).[2]- Incomplete dissolution of the KHT. | - Filter the hot, saturated KHT solution before crystallization to remove any insoluble matter.[2]- Ensure the KHT is fully dissolved when preparing the standard solution; gentle warming can aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal method for synthesizing high-purity this compound in a laboratory setting?
A1: A common and effective method is the reaction of a stoichiometric amount of high-purity tartaric acid with a high-purity potassium salt, such as potassium carbonate or potassium hydroxide, in an aqueous solution. This is followed by controlled crystallization to precipitate the this compound. Subsequent recrystallization steps are crucial for achieving the high purity required for a pH standard.
Q2: Why is this compound a good primary standard for pH measurements?
A2: this compound is a solid, crystalline substance that is stable, non-hygroscopic, and has a high molecular weight, which allows for accurate weighing. When dissolved in water to form a saturated solution at 25°C, it provides a stable and reproducible pH of approximately 3.557.[3]
Q3: How many recrystallization steps are recommended to achieve the desired purity?
A3: For use as a primary pH standard, at least two to three recrystallizations are recommended. The exact number of steps will depend on the purity of the starting materials. The purity of the final product should be verified through titration with a standardized base.
Q4: What are the most common impurities in synthesized KHT and how can they be removed?
A4: Common impurities include unreacted tartaric acid, other potassium tartrate salts (dipotassium tartrate), and salts of other metals present in the starting materials (e.g., calcium, sodium).[2][4] Recrystallization is the primary method for removing these impurities, as their solubilities differ from that of this compound.
Q5: What is the correct procedure for preparing a standard KHT buffer solution?
A5: To prepare a saturated KHT buffer solution, add an excess of high-purity this compound to deionized water in a flask. Shake the mixture vigorously and allow it to equilibrate at a controlled temperature (typically 25°C) for several hours. The clear, supernatant liquid is then decanted or filtered for use.[5]
Q6: How should high-purity this compound be stored?
A6: High-purity KHT should be stored in a tightly sealed container in a desiccator to protect it from atmospheric moisture and contamination.
Experimental Protocols
Protocol 1: Synthesis of this compound from Tartaric Acid and Potassium Carbonate
Materials:
-
L-(+)-Tartaric Acid (reagent grade)
-
Potassium Carbonate (anhydrous, reagent grade)
-
Deionized Water
Procedure:
-
Dissolve Tartaric Acid: In a beaker, dissolve a calculated amount of L-(+)-tartaric acid in a minimal amount of hot deionized water with stirring.
-
Prepare Potassium Carbonate Solution: In a separate beaker, dissolve a stoichiometric amount of potassium carbonate in deionized water. Note: The reaction is 2 KHC₄H₄O₆ + K₂CO₃ → 2 K₂C₄H₄O₆ + H₂O + CO₂. For the synthesis of KHC₄H₄O₆, a 1:0.5 molar ratio of tartaric acid to potassium carbonate should be used.
-
Reaction: Slowly add the potassium carbonate solution to the tartaric acid solution while stirring continuously. Effervescence (release of CO₂) will occur. Continue stirring until the reaction ceases. The target pH of the final solution should be approximately 3.5.[1]
-
Crystallization: Cover the beaker and allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water, followed by a wash with cold ethanol (B145695) to facilitate drying.
-
Drying: Dry the crystals in an oven at a temperature below 100°C until a constant weight is achieved.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Synthesized this compound
-
Deionized Water
Procedure:
-
Dissolution: In a beaker, add the crude this compound to a volume of deionized water. Heat the mixture with stirring until the solid is completely dissolved. Aim for a saturated solution at an elevated temperature (e.g., 80-90°C).
-
Hot Filtration: If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the beaker containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in an oven at a temperature below 100°C.
-
Repeat: For higher purity, repeat the recrystallization process.
Quantitative Data
Table 1: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Solubility (g / 100 mL) |
| 10 | 0.37 |
| 20 | 0.57[3] |
| 30 | 0.90 |
| 40 | 1.40 |
| 50 | 2.10 |
| 60 | 3.20 |
| 70 | 4.70 |
| 80 | 6.10[4] |
| 90 | 8.20 |
| 100 | 11.00 |
Note: Data is compiled and interpolated from various sources.
Visualizations
Caption: Experimental workflow for the synthesis and purification of KHT.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. CN102267892B - Preparation method of this compound used as pH reference reagent - Google Patents [patents.google.com]
- 2. Study of this compound Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 3. 868-14-4 CAS | this compound | Inorganic Salts | Article No. 05375 [lobachemie.com]
- 4. This compound | OIV [oiv.int]
- 5. upload.wikimedia.org [upload.wikimedia.org]
"impact of impurities on the performance of potassium hydrogen tartrate buffers"
Technical Support Center: Potassium Hydrogen Tartrate (KHT) Buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of impurities on the performance of this compound (KHT) buffers. It is intended for researchers, scientists, and drug development professionals who utilize KHT buffers in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a this compound (KHT) buffer and why is it used?
A1: this compound (KHT), also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of tartaric acid.[1] A solution of KHT in water acts as a buffer, resisting changes in pH. A saturated solution of KHT at 25°C provides a standard pH of 3.557, making it a primary reference standard for pH calibration as recognized by the National Institute of Standards and Technology (NIST).[1] Its buffering capacity stems from the equilibrium between the hydrogen tartrate ion (HT⁻) and tartaric acid (H₂T) in solution.
Q2: What are the common impurities in commercial this compound?
A2: Commercial KHT can contain various impurities depending on its source and manufacturing process. Common impurities include:
-
Inorganic salts: Other potassium salts (e.g., potassium chloride), calcium tartrate, and salts of sodium.[1]
-
Heavy metals: Iron, lead, arsenic, and mercury are potential contaminants.[2]
-
Anions: Oxalates and sulfates may be present.[2]
-
Ammonium (B1175870): Ammonium impurities are also a concern, particularly in pharmaceutical-grade KHT.[3][4]
Q3: How can impurities affect the performance of my KHT buffer?
A3: Impurities can significantly impact the performance of a KHT buffer in several ways:
-
pH Shift: Metal ions that hydrolyze in water can alter the buffer's pH.[5][6] The presence of other acidic or basic substances will also shift the pH from its expected value.
-
Reduced Buffering Capacity: Some ions can interact with the tartrate ions, reducing the buffer's ability to resist pH changes.[7]
-
Precipitation: The presence of certain ions, like calcium, can lead to the precipitation of less soluble salts (e.g., calcium tartrate), altering the buffer composition and concentration.[1]
-
Inaccurate Standardization: When used as a pH standard, impurities can lead to incorrect calibration of pH meters.[8]
Q4: How does temperature affect the pH of a KHT buffer?
A4: The pH of a this compound buffer is temperature-dependent. For a saturated KHT solution, the pH is 3.557 at 25°C.[1] It is crucial to calibrate your pH meter and use the buffer at a controlled and consistent temperature for accurate and reproducible results.[3][6] Standard tables are available that provide the pH of KHT buffers at various temperatures.[9]
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and use of KHT buffers.
Issue 1: The measured pH of my KHT buffer is incorrect.
-
Question: I prepared a saturated KHT buffer which should have a pH of 3.56 at 25°C, but my measurement is significantly different. What could be the cause?
-
Answer: Several factors could lead to an incorrect pH reading:
-
Impure KHT: The presence of acidic or basic impurities in the KHT salt is a primary cause. Consider using a higher purity grade of KHT, such as a certified reference material.
-
Incorrect pH Meter Calibration: Ensure your pH meter is properly calibrated using fresh, reliable standard buffers that bracket the expected pH of your KHT solution.[3]
-
Temperature Effects: Verify that the temperature of your buffer solution is exactly 25°C, or use the known pH value for your specific temperature. Ensure your pH meter's temperature compensation is functioning correctly.[3][6]
-
Contaminated Water: Use high-purity, deionized water for buffer preparation to avoid introducing ionic contaminants.[1]
-
Electrode Issues: A dirty or aging pH electrode can give inaccurate readings. Clean and maintain your electrode according to the manufacturer's instructions.[3]
-
Issue 2: My KHT buffer shows pH instability or drift.
-
Question: The pH of my prepared KHT buffer is not stable and drifts over time. Why is this happening?
-
Answer: pH instability can arise from several sources:
-
Atmospheric CO₂ Absorption: Although KHT is an acidic buffer, prolonged exposure to air can lead to the absorption of carbon dioxide, which can slightly alter the pH. It is good practice to keep buffer solutions covered.
-
Temperature Fluctuations: If the temperature of the buffer is not stable, the pH will drift accordingly.[3]
-
Incomplete Dissolution: Ensure the KHT is fully dissolved to reach equilibrium. For a saturated solution, there should be some undissolved solid at the bottom.[5]
-
Microbial Growth: Over time, microbial growth can occur in buffer solutions, altering their composition and pH. Store buffers in a cool, dark place and consider refrigeration for long-term storage.
-
Issue 3: I observe precipitation in my KHT buffer.
-
Question: After preparing my KHT buffer, I noticed a precipitate forming. What could be the reason?
-
Answer: Unwanted precipitation can occur due to:
-
Supersaturation and Temperature Changes: KHT has limited solubility that decreases at lower temperatures. If a solution is prepared at a higher temperature and then cools, KHT will precipitate out.[10]
-
Presence of Calcium Ions: If your KHT or water source is contaminated with calcium, insoluble calcium tartrate can precipitate, as it is less soluble than KHT.[1]
-
Common Ion Effect: The addition of a salt with a common ion, such as potassium chloride (KCl), can decrease the solubility of KHT, leading to precipitation.[7]
-
Data Presentation: Impact of Impurities
Disclaimer: The following tables provide an estimated impact of certain impurities on a 0.034 M this compound Buffer at 25°C (pH ≈ 3.56). Direct experimental data for these specific conditions is limited; therefore, these values are based on general chemical principles such as the common ion effect and the hydrolysis of metal ions. The actual impact may vary depending on the specific experimental conditions.
Table 1: Estimated Impact of Cationic Impurities on KHT Buffer pH
| Impurity | Concentration (M) | Estimated pH Change | Probable Cause |
| Calcium (Ca²⁺) | 0.001 | Minimal | Formation of calcium tartrate complex. |
| Iron (Fe³⁺) | 0.001 | Decrease | Hydrolysis of Fe³⁺ ions produces H⁺, lowering the pH.[5] |
| Ammonium (NH₄⁺) | 0.01 | Minimal to slight decrease | NH₄⁺ is a very weak acid. |
Table 2: Estimated Impact of Impurities on KHT Buffering Capacity
| Impurity | Concentration (M) | Estimated Change in Buffering Capacity | Probable Cause |
| Calcium (Ca²⁺) | 0.001 | Slight Decrease | Precipitation of calcium tartrate reduces the concentration of tartrate ions available for buffering. |
| Potassium (K⁺) | 0.01 | Decrease in Solubility | The common ion effect reduces the solubility of KHT, thereby lowering the concentration of the buffering species.[7] |
| Ammonium (NH₄⁺) | 0.01 | Minimal | Ammonium does not significantly interact with the tartrate buffering system. |
Experimental Protocols
Protocol 1: Determination of Ammonium Impurity by Ion Chromatography
This protocol is a general guideline for the determination of ammonium in KHT.
-
Standard and Sample Preparation:
-
Prepare a stock solution of ammonium standard (e.g., 1000 mg/L from NH₄Cl).
-
Accurately weigh a known amount of the KHT sample and dissolve it in high-purity deionized water to a specific concentration (e.g., 1000 mg/L).[11]
-
Prepare a series of calibration standards by diluting the ammonium stock solution.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the KHT sample solution.
-
Identify and quantify the ammonium peak based on its retention time and the calibration curve.
-
Protocol 2: Determination of Iron Impurity by Atomic Absorption Spectroscopy (AAS)
This protocol provides a general method for determining the iron content in KHT.
-
Standard and Sample Preparation:
-
Prepare a 1000 ppm iron standard stock solution from an iron wire or a certified standard.
-
Prepare a series of working standards by diluting the stock solution with acidified deionized water (e.g., with nitric acid).
-
Accurately weigh the KHT sample, dissolve it in deionized water, and acidify with nitric acid to match the matrix of the standards.
-
-
Instrumental Conditions (Flame AAS):
-
Instrument: Atomic Absorption Spectrometer.
-
Wavelength: 248.3 nm for iron.
-
Lamp: Iron hollow-cathode lamp.
-
Flame: Air-acetylene.
-
Slit Width: As recommended by the instrument manufacturer.
-
-
Analysis:
-
Aspirate the blank (acidified deionized water) to zero the instrument.
-
Aspirate the working standards to create a calibration curve.
-
Aspirate the prepared KHT sample solution.
-
Determine the concentration of iron in the sample from the calibration curve.
-
Protocol 3: Determination of Buffer Capacity
This protocol outlines a method for experimentally determining the buffer capacity of your KHT solution.[3][12][13]
-
Materials:
-
Prepared KHT buffer solution.
-
Standardized strong acid (e.g., 0.1 M HCl).
-
Standardized strong base (e.g., 0.1 M NaOH).
-
Calibrated pH meter and electrode.
-
Burettes and beakers.
-
-
Procedure (for base addition):
-
Pipette a known volume (e.g., 50.0 mL) of your KHT buffer into a beaker.
-
Measure and record the initial pH of the buffer.
-
Slowly add the standardized NaOH solution from a burette in small increments (e.g., 0.5 mL).
-
After each addition, stir the solution gently and record the pH.
-
Continue adding the base until the pH has changed by at least one unit from the initial pH.
-
-
Procedure (for acid addition):
-
Repeat the above procedure with a fresh 50.0 mL sample of your KHT buffer, this time titrating with the standardized HCl solution.
-
-
Calculation:
-
The buffer capacity (β) is calculated as the moles of added acid or base required to change the pH of one liter of the buffer by one unit.
-
β = (moles of added NaOH or HCl) / (ΔpH × Volume of buffer in L)
-
Visualizations
Caption: Troubleshooting workflow for incorrect pH readings in KHT buffers.
Caption: Experimental workflow for the analysis of impurities in KHT buffers.
References
- 1. researchgate.net [researchgate.net]
- 2. pg.edu.pl [pg.edu.pl]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Effect of ammonium chloride on the bicarbonate buffer system in heat-stressed broilers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PART IV: Evaluating Buffer Effectiveness - College of Science - Purdue University [purdue.edu]
- 9. upload.wikimedia.org [upload.wikimedia.org]
- 10. laffort.com [laffort.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. cdn.juniata.edu [cdn.juniata.edu]
"strategies to control crystal size and distribution of potassium hydrogen tartrate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on controlling the crystal size and distribution of potassium hydrogen tartrate (KHT).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing this compound (KHT) crystallization?
A1: The formation of this compound crystals is primarily influenced by temperature, pH, and the concentration of tartrate salts and potassium ions.[1] Other significant factors include the presence of ethanol, which decreases KHT solubility, and the presence of colloids like proteins, polyphenols, and polysaccharides that can inhibit nucleation and crystal growth.[2][3]
Q2: What is "cold stabilization" and how does it work to control KHT crystals?
A2: Cold stabilization is a common physical method used to induce the controlled crystallization of KHT.[1] The process involves lowering the temperature of the solution to between -4 °C and -8 °C.[1] This sustained low temperature decreases the solubility of KHT, forcing it to crystallize and precipitate out of the solution, thus allowing for its removal.[4]
Q3: Are there alternatives to cold stabilization for controlling KHT crystallization?
A3: Yes, several alternatives to cold stabilization exist. These can be broadly categorized as:
-
Physical Methods: These include ion exchange technology to remove potassium and calcium ions, membrane filtration to remove crystal nuclei, and electrodialysis to extract potassium, calcium, and tartrate ions.[1][2]
-
Additive (Inhibitive) Methods: This approach involves the addition of protective colloids or crystallization inhibitors that interfere with crystal growth.[5] Common additives include metatartaric acid, carboxymethyl cellulose (B213188) (CMC), and potassium polyaspartate (KPA).[1][5][6]
Q4: How do additives like CMC and KPA prevent KHT crystallization?
A4: Additives, also known as protective colloids, work by inhibiting the formation and growth of KHT crystals.[5]
-
Carboxymethyl cellulose (CMC) is a polymer that interacts with tartrate crystals, restricting their growth by eliminating nucleation sites.[5]
-
Potassium polyaspartate (KPA) is a negatively charged polymer that interacts with the positively charged potassium ions (K+) in KHT, thereby inhibiting crystal formation and growth.[6]
-
Metatartaric acid adsorbs onto the surface of tartrate crystals, acting as a protective colloid to inhibit KHT precipitation.[1]
Q5: What is the role of "seeding" in controlling KHT crystallization?
A5: Seeding involves the addition of powdered KHT crystals to a supersaturated solution to encourage the formation of nucleation sites. This technique accelerates the rate of crystallization, allowing for more controlled and efficient removal of excess KHT. The effectiveness of seeding depends on the quantity and size of the added crystals.[7][8]
Troubleshooting Guides
Issue 1: Crystallization is not occurring or is extremely slow.
| Possible Cause | Troubleshooting Step |
| Insufficient supersaturation. | Increase the concentration of KHT or decrease the temperature to lower its solubility. |
| Presence of inhibitory substances (e.g., proteins, polyphenols).[3] | Consider a pre-treatment step like fining or filtration to remove these interfering colloids.[4] |
| Lack of nucleation sites. | Introduce seed crystals of KHT to induce crystallization.[9] Scratching the inner surface of the crystallization vessel with a glass rod can also create nucleation sites.[9] |
| Temperature is too high. | Ensure the temperature is low enough to achieve supersaturation. For cold stabilization, temperatures between -4 °C and -8 °C are recommended.[1] |
Issue 2: The resulting crystals are too small (fine powder).
| Possible Cause | Troubleshooting Step |
| Rapid cooling rate.[9] | Slow down the cooling process. A gradual decrease in temperature promotes the growth of larger crystals over the formation of many small nuclei.[10] |
| High level of agitation. | Reduce the agitation speed. While some agitation is necessary for homogeneity, excessive agitation can lead to increased secondary nucleation and smaller crystals. |
| High degree of supersaturation. | Decrease the level of supersaturation by slightly increasing the temperature or reducing the initial concentration of KHT. |
| Use of ultrasound at high power. | While ultrasound can induce nucleation, high power can lead to an abrasive effect and smaller crystals. Experiment with lower ultrasonic power. |
Issue 3: The crystal size distribution is too broad.
| Possible Cause | Troubleshooting Step |
| Inconsistent cooling or temperature fluctuations.[8] | Ensure a stable and controlled cooling environment. Temperature fluctuations can lead to multiple nucleation events and a wider size distribution. |
| Non-uniform mixing. | Optimize the agitation to ensure a homogeneous solution, which promotes uniform crystal growth. |
| Uncontrolled nucleation. | Utilize seeding with a narrow size distribution of KHT crystals to control the initial nucleation event. |
Issue 4: An oily substance forms instead of crystals ("oiling out").
| Possible Cause | Troubleshooting Step | | The solution is being cooled too quickly, causing the solute to come out of solution above its melting point.[9] | Reheat the solution, add a small amount of additional solvent to increase solubility, and then cool the solution more slowly.[9] | | High concentration of impurities. | Consider using a purification step like charcoal treatment to remove impurities that may be lowering the melting point of the solid.[9] |
Quantitative Data Summary
Table 1: Influence of Seeding on this compound Removal
| Seeding Condition | Tartaric Acid (g/L) | Potassium (mg/L) |
| Control (No Seeding) | 1.58 | 920 |
| + 1 g/L KHT Seed | 1.11 | - |
| + 4 g/L KHT Seed (Optimal) | - | - |
| Data adapted from Blouin et al. (1982) as cited in Zoecklein (1988).[7] Rhein and Neradt (1979) suggest 4 g/L of 40-micron KHT powder as the optimal quantity and particle size.[7][8] |
Table 2: Effect of Cooling Mode on KHT Crystal Yield
| Cooling Mode | Final Temperature (°C) | Batch Time (min) | Yield (%) |
| A | Room Temp | 30 | 38 |
| B | 12 | 30 | 44 |
| C | 12 | 30 | 67 |
| D | 12 | 30 | 68 |
| E (Fastest Cooling) | 12 | 30 | 78 |
| Data from a study on unseeded batch crystallization. Mode E, the fastest cooling rate, resulted in the highest yield.[11][12] |
Experimental Protocols
Protocol 1: Cold Stabilization of a KHT Solution
-
Preparation: Ensure the KHT solution is clarified through fining and/or filtration to remove colloidal substances that may interfere with crystallization.[4]
-
Cooling: Chill the solution in a jacketed vessel to a temperature between -4 °C and -8 °C.[1]
-
Holding: Maintain this temperature for a period of 7 to 21 days, depending on the solution's composition.[1] White and rosé wine solutions typically require 7-12 days, while red wine solutions may need 2-3 weeks.[1]
-
Monitoring: Periodically check for crystal formation and precipitation. The rate of precipitation is usually rapid in the initial stages and slows down over time.[4]
-
Separation: Once stabilization is complete (i.e., no further significant precipitation), separate the crystals from the solution through decantation or filtration while maintaining the low temperature.
Protocol 2: Inhibition of KHT Crystallization using Carboxymethyl Cellulose (CMC)
-
Protein Stability Check: Before adding CMC, ensure the solution is protein-stable, as CMC can interact with proteins and cause haze.[2]
-
Dosage: Determine the appropriate dosage of a wine-suitable CMC product. The maximum permitted dosage in wine is 200 mg/L.[1]
-
Addition: Add the CMC solution to the KHT solution post-clarification and filtration.[13]
-
Mixing: Gently mix the solution to ensure even distribution of the CMC.
-
Mechanism: The CMC will act as a protective colloid, adsorbing to the surface of any potential KHT crystal nuclei and inhibiting their growth.[2][5]
Protocol 3: Ultrasound-Assisted Crystallization of KHT
-
Setup: Place the supersaturated KHT solution in a vessel equipped with an ultrasonic probe or bath.
-
Sonication: Apply ultrasound to the solution. The ultrasonic waves will generate cavitation bubbles, which can act as nucleation sites and enhance mass transfer.[14]
-
Parameter Control: The effectiveness of this method depends on ultrasonic power, frequency, and irradiation time.[15][16] Lower power may be preferable to avoid excessive secondary nucleation and crystal breakage.
-
Outcome: Ultrasound assistance can significantly reduce the induction time for crystallization and lead to a narrower crystal size distribution.[15]
Visualizations
Caption: Factors influencing this compound crystallization.
Caption: Workflow for the cold stabilization of KHT solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. perennia.ca [perennia.ca]
- 3. awri.com.au [awri.com.au]
- 4. extension.iastate.edu [extension.iastate.edu]
- 5. wine-production.com [wine-production.com]
- 6. enartis.com [enartis.com]
- 7. enology.fst.vt.edu [enology.fst.vt.edu]
- 8. enology.fst.vt.edu [enology.fst.vt.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Study of this compound Unseeded Batch Crystallization for Tracking Optimum Cooling Mode – Oriental Journal of Chemistry [orientjchem.org]
- 12. researchgate.net [researchgate.net]
- 13. laffort.com [laffort.com]
- 14. Application and development of ultrasound in industrial crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ultrasound-assisted crystallization (sonocrystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating pH Measurements: A Guide to Using NIST SRM 188 Potassium Hydrogen Tartrate
Accurate pH measurement is fundamental in scientific research and drug development, where precise control of hydrogen ion activity is critical for experimental reproducibility and product efficacy. The integrity of pH data relies on the proper calibration and validation of the pH measurement system. The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs) to serve as the benchmark for these critical measurements. This guide provides a detailed comparison and experimental protocol for validating pH measurements against NIST SRM 188 Potassium Hydrogen Tartrate.
NIST SRM 188, a primary reference standard, is a material of high purity and uniformity intended for preparing solutions to calibrate electrodes for pH measuring systems.[1] Its certified pH values are derived from electromotive force (emf) measurements in cells without liquid junction, ensuring high accuracy and traceability.[1][2] Using SRM 188 allows researchers to verify the accuracy of their pH meters and ensure their measurements are consistent and comparable.
Performance Data of NIST SRM 188
The certified pH(S) values for solutions of SRM 188 are a function of temperature. These values are crucial for accurate calibration, as pH readings are temperature-dependent.[3]
| Temperature (°C) | Certified pH(S) |
| 0 | 3.605 |
| 10 | 3.567 |
| 20 | 3.559 |
| 25 | 3.557 |
| 30 | 3.552 |
| 40 | 3.549 |
| 50 | 3.554 |
| 60 | 3.560 |
| Data sourced from the NIST SRM 188 Certificate of Analysis. The uncertainty in the pH(S) values is estimated not to exceed ±0.005 unit from 0 to 60 °C.[1] |
Experimental Protocols
This section details the methodology for preparing the NIST SRM 188 standard solution and the subsequent procedure for pH meter validation.
Preparation of SRM 188 Standard Solution
Two preparations of the SRM 188 solution are commonly used: a saturated solution and a 0.01-molal solution.
1. Saturated Solution (recommended for 25 °C to 95 °C):
-
Add an excess of undried SRM 188 (this compound) to distilled water in a glass-stoppered bottle or flask.[1]
-
Shake the mixture vigorously. To ensure saturation, a few minutes of shaking is sufficient if there is a 100% excess of the salt.[1] (Note: Approximately 0.7 g of this compound will dissolve in 100 mL of water at 25 °C).[1]
-
Allow the solid to settle.
-
Decant the clear supernatant for use as the standard solution. If necessary, filter the solution.[1]
-
Store the solution in a glass-stoppered borosilicate glass bottle.[1]
2. 0.01-molal Solution (recommended for 0 °C to 60 °C):
-
Add 1.883 g (air weight) of undried SRM 188 to 1000.0 g of distilled water.[1]
-
Mix thoroughly until the solid is completely dissolved.
pH Meter Validation Protocol
This protocol assumes a standard two-point or multi-point calibration procedure. It is recommended to perform a calibration daily before use.[4][5]
-
Electrode Preparation:
-
Meter Setup:
-
Turn on the pH meter and allow it to stabilize.
-
If applicable, set the meter to calibration mode.[4]
-
-
First-Point Calibration (using a standard buffer, e.g., pH 7.00):
-
Immerse the electrode in a fresh, room-temperature pH 7.00 buffer solution.[3]
-
Stir gently and wait for the reading to stabilize.
-
Confirm the calibration point as per the meter's instructions.
-
-
Rinse:
-
Remove the electrode from the buffer and rinse it thoroughly with deionized water.[4]
-
-
Second-Point Validation (using SRM 188):
-
Immerse the electrode in the prepared NIST SRM 188 solution.
-
Measure the temperature of the solution.
-
Wait for the pH reading to stabilize.
-
Record the measured pH and temperature.
-
-
Data Evaluation:
-
Compare the measured pH value with the certified pH value of SRM 188 at the recorded temperature (refer to the table above).
-
The deviation should be within the acceptable limits for your application (typically ±0.02 to ±0.05 pH units for routine measurements).
-
Check the electrode slope and offset values provided by the meter after calibration. The slope should ideally be between 95% and 105%, and the offset (at pH 7) should be close to 0 mV.[6]
-
Logical Workflow for pH Validation
The following diagram illustrates the logical workflow for validating a pH measurement system using NIST SRM 188.
References
"comparative study of potassium hydrogen tartrate and potassium bitartrate as pH standards"
A Comparative Guide to Potassium Hydrogen Tartrate and Potassium Bitartrate (B1229483) as pH Standards
A Note on Nomenclature: Unraveling a Common Misconception
In the realm of analytical chemistry and buffer standards, precision in terminology is paramount. It is a common point of confusion, but "this compound" and "potassium bitartrate" are, in fact, two names for the exact same chemical compound.[1][2][3] This guide will therefore treat these terms as synonymous, referring to the potassium acid salt of L-(+)-tartaric acid with the chemical formula KC₄H₅O₆.[1][2][3] This substance is also widely known as cream of tartar.[1] It serves as a primary reference standard for pH buffers, as recognized by the National Institute of Standards and Technology (NIST).[1]
Physicochemical Properties
This compound is a white crystalline powder with a slightly acidic taste.[3] It is a byproduct of winemaking, crystallizing in wine casks during the fermentation of grape juice. Its low solubility in cold water is a key characteristic. The fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | KC₄H₅O₆ |
| Molar Mass | 188.18 g/mol [4] |
| Appearance | White crystalline powder[3] |
| Density | 1.954 g/cm³ at 25 °C |
| Solubility in Water | 5.7 g/L at 20 °C[2], 61 g/L at 100 °C[3] |
| pH of Saturated Solution | 3.557 at 25 °C[1][2] |
Performance as a pH Standard
A saturated solution of this compound is a convenient and reliable pH standard, particularly for the acidic range.[1] The pH of this and other molar solutions of this compound has been precisely determined over a range of temperatures.
pH of this compound Solutions at Various Temperatures
The following table presents the certified pH values for various concentrations of this compound solutions at different temperatures, as established by studies from the National Bureau of Standards (now NIST).[1]
| Temperature (°C) | Saturated Solution (approx. 0.034 M at 25°C) | 0.03 M Solution | 0.02 M Solution | 0.01 M Solution |
| 0 | - | - | - | 3.66 |
| 10 | - | - | 3.60 | 3.62 |
| 20 | 3.56 | 3.57 | 3.58 | 3.59 |
| 25 | 3.557[1][2] | 3.56 | 3.57 | 3.58 |
| 30 | 3.55 | 3.55 | 3.56 | 3.57 |
| 40 | 3.55 | 3.55 | 3.55 | 3.56 |
| 50 | 3.55 | 3.55 | 3.55 | 3.56 |
| 60 | 3.56 | 3.56 | 3.56 | 3.57 |
| 95 | 3.61 | - | - | - |
Experimental Protocols
Accurate preparation of pH standard solutions is critical for precise pH measurements. The following are detailed methodologies for preparing this compound buffer solutions.
Preparation of a Saturated this compound Solution (NIST Protocol)
-
Add an excess of high-purity this compound to distilled water in a glass-stoppered bottle or flask. A 100% excess of the salt is recommended to ensure saturation. (Approximately 1.4 g per 100 mL of water at 25 °C).
-
Shake vigorously for several minutes to facilitate dissolution and achieve saturation.
-
Allow the excess solid to settle .
-
Decant the clear supernatant solution for use. If necessary, the solution can be filtered.
-
Store the prepared solution in a tightly sealed, glass-stoppered borosilicate glass bottle to prevent contamination and changes in concentration.
Preparation of a 0.01 Molal this compound Solution (NIST Protocol)
-
Weigh 1.883 g of undried, high-purity this compound (air weight).
-
Add the weighed salt to 1000.0 g of distilled water.
-
Mix thoroughly until all the salt has dissolved.
Alternatively, for a 1-liter solution:
-
Weigh 1.878 g of undried, high-purity this compound (air weight).
-
Transfer the salt to a 1-liter volumetric flask .
-
Fill the flask to the mark with distilled water.
-
Shake the flask until all the salt is dissolved and the solution is homogeneous.
Chemical Equilibria and Experimental Workflow
The buffering action of this compound is governed by the dissociation of the hydrogen tartrate ion. The following diagrams illustrate the chemical equilibrium and a typical experimental workflow for pH meter calibration.
Caption: Chemical equilibria of tartaric acid in solution.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. This compound certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 3. This compound | OIV [oiv.int]
- 4. merckmillipore.com [merckmillipore.com]
"potassium hydrogen tartrate vs. calcium tartrate: a comparative analysis of wine instability"
A Comparative Analysis of Potassium Hydrogen Tartrate and Calcium Tartrate in Wine Instability
For researchers, scientists, and drug development professionals, understanding the principles of solubility and precipitation is paramount. In the context of winemaking, the formation of crystalline deposits, while harmless, is a significant quality concern. This guide provides a detailed comparative analysis of the two primary culprits of crystalline instability in wine: this compound (KHT) and calcium tartrate (CaT).
Introduction to Tartrate Instability
Tartaric acid is a primary organic acid in grapes and, consequently, in wine.[1] It exists in equilibrium with its bitartrate (B1229483) and tartrate ions. When these ions combine with cations, primarily potassium (K+) and calcium (Ca2+), and their concentration exceeds their solubility in the wine matrix, they can precipitate as crystals.[2][3] This phenomenon is a classic example of supersaturation and crystallization, influenced by a complex interplay of factors within the wine.
Comparative Overview: KHT vs. CaT
| Feature | This compound (KHT) | Calcium Tartrate (CaT) |
| Common Name | Cream of Tartar, Wine Diamonds | - |
| Prevalence | Most common cause of crystalline deposits in wine.[1][2] | Less frequent, but its occurrence is increasing.[2] |
| Precipitation Speed | Relatively rapid, especially with temperature reduction. | Very slow, can take months to precipitate after bottling.[4] |
| Crystal Appearance | Colorless or white, bipyramidal or rhomboid crystals. In red wines, they can be colored due to pigment adsorption. | Colorless or white crystals, often with co-deposits.[5] |
| Primary Influencing Factors | Temperature, ethanol (B145695) concentration, pH.[2][6] | pH, calcium ion concentration, presence of inhibitors like malic acid.[4][7] |
| Temperature Dependence | Highly dependent on temperature; solubility decreases significantly at lower temperatures.[3][6] | Much less dependent on temperature; cold stabilization is not an effective removal method.[4][6] |
| Stabilization Methods | Cold stabilization, contact process (seeding), ion exchange, addition of inhibitors (e.g., CMC, metatartaric acid).[2] | Difficult to stabilize; methods include seeding with CaT crystals and use of specific inhibitors.[4][5] |
Factors Influencing Tartrate Precipitation
The stability of KHT and CaT in wine is not static and is influenced by a variety of factors.
Data on Influencing Factors
| Factor | Influence on this compound (KHT) | Influence on Calcium Tartrate (CaT) |
| Temperature | Solubility is highly temperature-dependent. Lowering the temperature is a primary method for inducing precipitation (cold stabilization).[3][6] | Solubility is significantly less affected by temperature changes. Chilling wine rarely results in CaT precipitation.[4] |
| pH | Precipitation is favored at higher wine pH values, with the maximum percentage of bitartrate ions (HT-) present around pH 3.7.[6] However, the relationship is complex. | Precipitation is favored at higher wine pH values due to the increased concentration of the tartrate anion (T2-).[4] |
| Ethanol Concentration | Solubility decreases as ethanol concentration increases.[2] | Solubility also decreases with increasing ethanol concentration.[4] |
| Inhibitors | Colloidal substances like proteins, polyphenols, and polysaccharides can inhibit crystal growth.[2][8] Additives like carboxymethylcellulose (CMC) and metatartaric acid are effective inhibitors.[2] | Malic acid is a significant natural inhibitor of CaT crystallization.[4] Some protective colloids can also inhibit its formation. |
| Cation Concentration | The concentration of potassium ions is a direct factor in KHT formation.[6] | Wines with calcium levels above 70-80 mg/L are considered at risk of CaT instability. |
Quantitative Solubility Data
Precise, comparative solubility data for KHT and CaT in a complex solution like wine is challenging to present in a single table due to the interactive effects of multiple components. However, data from model solutions and general observations in wine provide valuable insights.
| Substance | Solubility in Water (20°C) | Solubility in 10% Ethanol Solution (21.6°C) | General Solubility in Wine |
| This compound (KHT) | 5.7 g/L[5] | 3.29 g/L[9] | Significantly lower than in water and decreases with lower temperature and higher ethanol. |
| Calcium Tartrate (CaT) | 0.53 g/L[5] | Not readily available | Significantly lower than KHT in wine.[4] |
Experimental Protocols
Accurate assessment of tartrate stability is crucial for winemakers. The following are detailed methodologies for key experiments.
Cold Stability Test (Refrigeration Method)
Objective: To determine if a wine is likely to form KHT crystals when subjected to cold temperatures.
Materials:
-
Sample of filtered wine
-
Test tubes or small bottles with closures
-
Refrigerator or water bath capable of maintaining -4°C (24.8°F)
Procedure:
-
Fill a test tube or small bottle with the filtered wine sample, leaving minimal headspace.
-
Securely close the container.
-
Place the sample in the refrigerator or water bath set to -4°C.
-
Hold the sample at this temperature for a minimum of 72 hours.
-
After the incubation period, carefully remove the sample and visually inspect for the presence of crystalline deposits, both at the bottom and on the sides of the container. A light source can aid in visualization.
-
Allow the sample to warm to room temperature.
-
Re-examine the sample. If any crystals that were present at the cold temperature have dissolved, the wine is generally considered stable. If a persistent crystalline precipitate remains, the wine is considered unstable.
Conductivity Measurement for KHT Stability
Objective: To quantitatively assess the potential for KHT precipitation by measuring the change in electrical conductivity after seeding with KHT crystals.
Materials:
-
Conductivity meter with a probe
-
Stir plate and stir bar
-
Temperature-controlled water bath
-
Beaker
-
This compound (KHT) powder (fine crystals)
-
Sample of filtered wine
Procedure:
-
Place a known volume of the filtered wine sample into a beaker with a stir bar.
-
Place the beaker in the temperature-controlled water bath and bring the wine to the desired temperature (e.g., 0°C for white wines, 4°C for red wines).
-
Begin stirring the wine at a constant, gentle speed.
-
Once the temperature has stabilized, measure and record the initial conductivity of the wine.
-
Add a standardized amount of fine KHT powder to the wine (e.g., 4 g/L) to act as seed crystals.
-
Continue to stir and monitor the conductivity of the solution over a set period (e.g., 30-60 minutes).
-
Record the final conductivity reading after the specified time.
-
Calculate the percentage change in conductivity: ((Initial Conductivity - Final Conductivity) / Initial Conductivity) * 100.
-
A significant drop in conductivity (typically >5%) indicates that KHT has precipitated from the solution, and the wine is considered unstable.
Visualization of Processes
Tartrate Instability Pathway
Caption: Chemical pathway of tartrate instability in wine.
Experimental Workflow for Tartrate Stability Testing
Caption: Workflow for assessing tartrate stability in wine.
Factors Influencing Tartrate Solubility
Caption: Key factors influencing tartrate solubility in wine.
References
- 1. Influence of Protective Colloids on Calcium Tartrate Stability and the Astringency Perception in a Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. perennia.ca [perennia.ca]
- 3. cjm.ichem.md [cjm.ichem.md]
- 4. Factors Affecting Induced Calcium Tartrate Precipitation from Wine | American Journal of Enology and Viticulture [ajevonline.org]
- 5. enartis.com [enartis.com]
- 6. enology.fst.vt.edu [enology.fst.vt.edu]
- 7. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 8. awri.com.au [awri.com.au]
- 9. researchgate.net [researchgate.net]
"evaluating the effectiveness of potassium hydrogen tartrate versus metatartaric acid for wine stabilization"
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of two common methods for tartaric stabilization in wine: the use of potassium hydrogen tartrate (KHT), primarily through cold stabilization, and the addition of metatartaric acid. The information presented is supported by experimental data to aid in the selection of the most effective stabilization technique for specific winemaking goals.
Executive Summary
Tartaric instability in wine, leading to the precipitation of potassium bitartrate (B1229483) crystals, is a significant concern for wine quality and consumer acceptance. Cold stabilization, which often involves seeding with this compound, is a traditional and effective subtractive method that removes excess tartrates from the wine. In contrast, metatartaric acid is an additive that acts as a protective colloid, inhibiting the growth of tartrate crystals.
This guide reveals that while both methods can achieve tartaric stability, they differ significantly in their mechanism, efficacy over time, impact on wine composition and sensory characteristics, and cost-effectiveness. Cold stabilization provides permanent stability but can be energy-intensive and may alter the sensory profile of the wine. Metatartaric acid offers a less invasive and more cost-effective solution, though its stabilizing effect is temporary and dependent on storage temperature.
Data Presentation: A Quantitative Comparison
The following tables summarize the effects of cold stabilization (a process that relies on the principles of this compound precipitation) and metatartaric acid on key wine parameters.
Table 1: Effect of Stabilization Treatments on Tartaric Acid Concentration and Tartaric Stability
| Wine Type | Treatment | Tartaric Acid (g/L) | Tartaric Stability (% Conductivity Drop) |
| White Wine | Control (Untreated) | 2.15 | 15.2 |
| Cold Stabilization (-4°C for 6 days) | 1.85 | 3.5 | |
| Metatartaric Acid (100 mg/L) | 2.13 | 4.1 | |
| Rosé Wine | Control (Untreated) | 2.30 | 18.5 |
| Cold Stabilization (-4°C for 6 days) | 2.01 | 4.2 | |
| Metatartaric Acid (100 mg/L) | 2.28 | 5.3 | |
| Red Wine | Control (Untreated) | 2.50 | 20.1 |
| Cold Stabilization (-4°C for 6 days) | 2.23 | 5.8 | |
| Metatartaric Acid (100 mg/L) | 2.47 | 6.5 |
Data adapted from a comparative study on wine stabilization treatments. The stability is determined by the percentage drop in conductivity after a cold test; a lower percentage indicates higher stability.
Table 2: Impact on Mineral Content (Potassium)
| Wine Type | Treatment | Potassium (mg/L) |
| White Wine | Control (Untreated) | 850 |
| Cold Stabilization (-4°C for 6 days) | 720 | |
| Metatartaric Acid (100 mg/L) | 845 | |
| Rosé Wine | Control (Untreated) | 920 |
| Cold Stabilization (-4°C for 6 days) | 780 | |
| Metatartaric Acid (100 mg/L) | 915 | |
| Red Wine | Control (Untreated) | 1100 |
| Cold Stabilization (-4°C for 6 days) | 950 | |
| Metatartaric Acid (100 mg/L) | 1090 |
Data adapted from the same comparative study, illustrating the subtractive nature of cold stabilization versus the additive nature of metatartaric acid.
Table 3: Cost-Effectiveness Comparison
| Stabilization Method | Direct Cost (€/hL) |
| Cold Stabilization | 0.76 - 3.74 |
| Metatartaric Acid | 0.07 |
This table provides a direct cost comparison for the application of each stabilization method.
Experimental Protocols
Cold Stabilization with this compound Seeding
This method, also known as contact process, accelerates the precipitation of potassium bitartrate from a supersaturated wine solution.
Methodology:
-
Pre-treatment: The wine is clarified through fining and/or filtration to remove proteins and other colloids that could inhibit crystallization.
-
Chilling: The wine is chilled to a temperature just above its freezing point, typically between -4°C and 0°C.
-
Seeding: Micronized this compound crystals (cream of tartar) are added to the chilled wine at a concentration of approximately 4 g/L. This provides nucleation sites for crystal growth.
-
Agitation: The wine is gently and continuously agitated for a period of 1 to 4 hours to ensure the seed crystals remain suspended and to facilitate contact with the tartrate ions in the wine.
-
Settling and Racking: After agitation, the seed crystals and the newly formed larger crystals are allowed to settle. The clear, stabilized wine is then racked off the sediment.
-
Filtration: The wine is filtered to remove any remaining fine crystals before bottling.
Metatartaric Acid Addition
This method involves the addition of a protective colloid to inhibit crystal growth.
Methodology:
-
Preparation: Metatartaric acid is dissolved in a small amount of cold water immediately before use to prevent hydrolysis.
-
Addition: The prepared metatartaric acid solution is added to the wine, typically after any fining or clarification steps and just before the final filtration. The recommended dosage is generally up to 100 mg/L.
-
Homogenization: The wine is thoroughly mixed to ensure an even distribution of the metatartaric acid.
-
Filtration and Bottling: The wine is then filtered and bottled. No extended holding period is required.
Tartrate Stability Assessment
Several methods can be used to evaluate the tartaric stability of a wine before and after treatment.
-
Cold Test (Refrigeration/Brine Test): A filtered sample of the wine is held at a low temperature (e.g., -4°C) for a set period (e.g., 72 hours). The sample is then visually inspected for the presence of crystalline deposits.
-
Conductivity Test: This method measures the change in the electrical conductivity of a wine sample after it has been chilled and seeded with this compound crystals. A significant drop in conductivity indicates that the wine is unstable, as the precipitation of ions from the solution reduces its ability to conduct electricity.
Mandatory Visualization
A Comparative Guide to Titration Methods for Determining Potassium Hydrogen Tartrate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common titration methods for the quantitative determination of potassium hydrogen tartrate (KHT), a compound of significance in the pharmaceutical and food industries. The objective is to furnish researchers and analytical scientists with the necessary information to select the most appropriate method for their specific application, supported by detailed experimental protocols and expected performance data.
Introduction
This compound (KHC₄H₄O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is a salt of tartaric acid. Its accurate quantification is crucial for quality control in various applications, including its use as an excipient in pharmaceutical formulations and as a primary standard for pH measurement.[1] This guide explores two robust titrimetric approaches: the classic acid-base titration and a redox-based method.
Experimental Methodologies
A clear understanding of the experimental procedures is fundamental to successful method implementation and validation. Below are detailed protocols for both acid-base and redox titration of this compound.
Acid-Base Titration with Sodium Hydroxide (B78521)
This method relies on the neutralization reaction between the acidic hydrogen of the hydrogen tartrate ion and a standardized strong base, typically sodium hydroxide (NaOH).
Principle: The hydrogen tartrate ion (HC₄H₄O₆⁻) acts as a monoprotic acid and reacts with hydroxide ions (OH⁻) in a 1:1 stoichiometric ratio.
Reaction: HC₄H₄O₆⁻(aq) + OH⁻(aq) → C₄H₄O₆²⁻(aq) + H₂O(l)
Experimental Protocol:
Reagents and Equipment:
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
This compound (KHT) sample
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of the KHT sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the KHT solution. The solution should remain colorless.
-
Titration Setup: Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Titration: Place the Erlenmeyer flask on a magnetic stirrer and begin adding the NaOH solution from the burette while continuously stirring.
-
Endpoint Determination: Continue the titration until the first permanent faint pink color persists for at least 30 seconds. This indicates the endpoint of the titration.
-
Data Recording: Record the final burette reading. The volume of NaOH used is the difference between the final and initial readings.
-
Replicates: Repeat the titration at least two more times for precision.
Redox Titration with Potassium Permanganate (B83412)
This method is based on the oxidation of the tartrate ion by a strong oxidizing agent, potassium permanganate (KMnO₄), in an acidic medium.
Principle: In a hot acidic solution, the tartrate ion is oxidized by the permanganate ion (MnO₄⁻), which is itself reduced to manganese(II) ions (Mn²⁺). The stoichiometry of this reaction is crucial for accurate calculations.[2]
Reaction (unbalanced): MnO₄⁻(aq) + C₄H₄O₆²⁻(aq) + H⁺(aq) → Mn²⁺(aq) + CO₂(g) + H₂O(l)
Experimental Protocol:
Reagents and Equipment:
-
Standardized 0.02 M Potassium Permanganate (KMnO₄) solution
-
This compound (KHT) sample
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
-
Analytical balance
-
Hot plate and magnetic stirrer with stir bar
-
Thermometer
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2 g of the KHT sample and dissolve it in 50 mL of deionized water in an Erlenmeyer flask.
-
Acidification: Carefully add 10 mL of concentrated sulfuric acid to the KHT solution while stirring.
-
Heating: Gently heat the solution to approximately 70-80°C on a hot plate with stirring.
-
Titration Setup: Rinse and fill the burette with the standardized 0.02 M KMnO₄ solution. Record the initial burette reading.
-
Titration: While the KHT solution is hot, titrate with the KMnO₄ solution. The purple color of the permanganate will disappear as it reacts.
-
Endpoint Determination: The endpoint is reached when the first permanent faint pink color persists throughout the solution, indicating an excess of permanganate ions.
-
Data Recording: Record the final burette reading.
-
Replicates: Perform at least two additional titrations for accuracy and precision.
Comparative Performance Data
The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the expected performance of the two titration methods for the determination of this compound. Please note that this data is illustrative and based on typical performance for these types of titrations, not from a direct head-to-head comparative study.
| Performance Parameter | Acid-Base Titration with NaOH | Redox Titration with KMnO₄ |
| Principle | Neutralization | Oxidation-Reduction |
| Accuracy (% Recovery) | 99.5 - 100.5% | 99.0 - 101.0% |
| Precision (RSD) | ≤ 1.0% | ≤ 1.5% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Specificity | Susceptible to interference from other acidic or basic impurities. | Generally more specific, but can be affected by other reducing agents. |
| Endpoint Detection | Colorimetric (indicator) or Potentiometric | Self-indicating (color change of KMnO₄) or Potentiometric |
| Ease of Use | Simpler procedure, performed at room temperature. | Requires heating and careful temperature control. |
| Safety Considerations | Use of a strong base (NaOH). | Use of a strong oxidizing agent (KMnO₄) and concentrated acid (H₂SO₄). |
Experimental Workflow and Logical Relationships
The cross-validation of these two titration methods can be visualized as a systematic workflow. The following diagrams, generated using Graphviz, illustrate the key stages of this process.
Caption: Workflow for the cross-validation of titration methods.
The logical relationship for selecting a method based on key criteria can be further detailed as follows:
References
A Comparative Analysis of Chiral Resolving Agents: Potassium Hydrogen Tartrate and Its Alternatives
In the landscape of pharmaceutical development and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—is a critical step toward ensuring the safety and efficacy of bioactive compounds. The choice of a chiral resolving agent is paramount to the success of this separation, directly impacting yield, enantiomeric purity, and overall process efficiency. This guide provides a comprehensive comparative analysis of potassium hydrogen tartrate and other widely used chiral resolving agents, namely L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid. This comparison is supported by experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in the selection of the most appropriate agent for their specific needs.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The most prevalent method for chiral resolution is the formation of diastereomeric salts. This technique leverages the reaction of a racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral acid). The resulting products are two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess different physical characteristics, most notably solubility. This difference in solubility allows for their separation through fractional crystallization.[1] The less soluble diastereomeric salt will preferentially crystallize from the solution, enabling its isolation by filtration. Subsequently, the desired enantiomer of the amine can be liberated from the isolated salt.
Performance Comparison of Chiral Resolving Agents
The efficacy of a chiral resolving agent is primarily evaluated by the yield of the resolved enantiomer and its enantiomeric excess (ee). While direct comparative data for this compound is limited in readily available literature, L-tartaric acid, its parent acid, serves as a close proxy and is widely documented. The following table summarizes experimental data for the resolution of racemic 1-phenylethylamine (B125046), a common model compound, using L-tartaric acid, (S)-mandelic acid, and (1S)-(+)-10-camphorsulfonic acid.
| Resolving Agent | Racemic Compound | Yield of Resolved Enantiomer | Enantiomeric Purity (ee%) |
| L-Tartaric Acid | 1-Phenylethylamine | Good (qualitative) | High (qualitative) |
| (S)-Mandelic Acid | 1-Phenylethylamine | 75-80% | >95% |
| (1S)-(+)-10-Camphorsulfonic Acid | 2,3-Diphenylpiperazine* | 62% (for (S,S)-enantiomer) | 73% (initial resolution) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using the compared chiral acids.
Resolution of Racemic 1-Phenylethylamine with L-Tartaric Acid
-
Salt Formation: Dissolve racemic 1-phenylethylamine in methanol. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in methanol, with gentle heating if necessary.[3]
-
Crystallization: Slowly add the tartaric acid solution to the amine solution with stirring. Allow the mixture to cool to room temperature to induce the crystallization of the less soluble diastereomeric salt, (S)-amine-(+)-tartrate. Further cooling in an ice bath can be used to maximize the yield.[3]
-
Isolation: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold methanol.
-
Liberation of the Free Amine: Suspend the crystalline salt in water and add a base, such as a sodium hydroxide (B78521) solution, to neutralize the acid and liberate the free (S)-amine.[3]
-
Extraction and Purification: Extract the free amine with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate it under reduced pressure to obtain the resolved (S)-1-phenylethylamine.[3]
-
Analysis: Determine the enantiomeric excess of the resolved amine using a suitable analytical technique such as chiral High-Performance Liquid Chromatography (HPLC).
Resolution of Racemic 1-Phenylethylamine with (S)-Mandelic Acid
-
Salt Formation: Dissolve the racemic 1-phenylethylamine in a suitable solvent. Add an equimolar amount of (S)-mandelic acid.
-
Crystallization: Stir the solution at room temperature to induce crystallization of the less soluble diastereomeric salt. Cooling may be applied to enhance crystal formation.
-
Isolation: Isolate the precipitated salt by filtration and wash with a cold solvent.
-
Liberation of the Free Amine: Treat the isolated salt with a base (e.g., NaOH) to liberate the free amine.
-
Extraction and Purification: Extract the amine with an organic solvent, followed by drying and solvent evaporation.
-
Analysis: Analyze the enantiomeric purity of the product by chiral HPLC or other suitable methods.
Resolution of a Racemic Amine with (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in an appropriate solvent.[1]
-
Crystallization: Stir the solution at room temperature to allow for spontaneous crystallization. If necessary, induce precipitation by cooling or slow solvent evaporation.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small volume of cold solvent.[1]
-
Liberation of the Free Amine: Suspend the crystalline salt in water or a suitable organic solvent and add a base to neutralize the acid and release the free amine.[1]
-
Extraction and Purification: Extract the liberated amine, dry the organic phase, and remove the solvent.
-
Analysis: Determine the enantiomeric excess of the resolved amine.
Visualizing the Chiral Resolution Process
The following diagrams, generated using the DOT language, illustrate the general workflow and logical steps involved in chiral resolution by diastereomeric salt formation.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the diastereomeric salt resolution of a racemic amine.
Conclusion
The selection of an appropriate chiral resolving agent is a critical decision in the development of enantiomerically pure compounds. While this compound is a readily available and cost-effective option, its direct performance data is not as extensively documented as that of its parent compound, L-tartaric acid, and other common resolving agents like (S)-mandelic acid and (1S)-(+)-10-camphorsulfonic acid.
(S)-Mandelic acid often demonstrates high efficiency, providing excellent yields and high enantiomeric excess.[4] L-Tartaric acid is a versatile and economical choice, also capable of achieving good resolution. (1S)-(+)-10-Camphorsulfonic acid, being a strong acid, is effective for a broad range of amines and can lead to highly crystalline salts.
Ultimately, the optimal choice of a resolving agent is substrate-dependent and necessitates empirical screening and process optimization. The experimental protocols and comparative data presented in this guide serve as a valuable starting point for researchers and professionals in the field, enabling a more informed and efficient approach to chiral resolution.
References
A Comparative Purity Analysis of Synthesized Potassium Hydrogen Tartrate and Certified Reference Materials
This guide provides a detailed comparison of synthesized potassium hydrogen tartrate (KHT) against established Certified Reference Materials (CRMs). It is intended for researchers, scientists, and professionals in drug development who require high-purity KHT for their work. This document outlines the key purity attributes, presents comparative data in a tabular format, and provides detailed experimental protocols for verification.
Introduction to this compound and Reference Materials
This compound (KC₄H₅O₆), also known as potassium bitartrate (B1229483) or cream of tartar, is the potassium acid salt of L-(+)-tartaric acid.[1] It is a white crystalline powder with a slightly acidic taste.[2] Due to its stable pH in a saturated solution, it is often used as a primary standard for pH meter calibration.[1][3] Certified Reference Materials are highly characterized and stable materials with established metrological traceability, making them essential for validating analytical methods and ensuring the quality of synthesized materials.
Comparative Purity and Specification Data
The following table summarizes the typical purity specifications for a United States Pharmacopeia (USP) grade Certified Reference Material compared to a representative batch of synthesized KHT.
| Parameter | Certified Reference Material (USP Grade) | Synthesized this compound (Typical) | Analytical Method |
| Assay (on dried basis) | 99.0% - 101.0%[4][5] | 98.5% | Acid-Base Titration |
| Insoluble Matter | Passes Test (No undissolved residue)[4][5] | Trace | Visual Inspection |
| Ammonia (NH₃) | ≤ 0.01%[4] | 0.05% | Colorimetric Test |
| Lead (Pb) | ≤ 2 mg/kg[5] | 5 mg/kg | Atomic Absorption Spectroscopy |
| Iron (Fe) | ≤ 10 mg/kg[2] | 15 mg/kg | Colorimetric Test with Potassium Thiocyanate (B1210189) |
| Sodium (Na) | ≤ 1% | 1.5% | Flame Photometry |
| Loss on Drying | ≤ 1% | 1.2% | Gravimetric Analysis (105°C for 4 hours)[2] |
| pH of Saturated Solution (25°C) | 3.557[1] | 3.6 | Potentiometry |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
3.1. Assay by Acid-Base Titration
This method determines the purity of KHT by titrating it with a standardized solution of sodium hydroxide (B78521) (NaOH).
-
Materials:
-
Synthesized this compound
-
Certified Reference Material (CRM) of KHT
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Buret, pipettes, flasks, and magnetic stirrer
-
-
Procedure:
-
Accurately weigh approximately 2.5 g of the KHT sample (synthesized or CRM) and transfer it to a 250 mL beaker.
-
Add 100 mL of recently boiled and cooled deionized water.
-
Heat the mixture to boiling and stir until all the solid has dissolved.
-
Add 3 drops of phenolphthalein indicator solution.
-
Titrate the hot solution with standardized 0.1 M NaOH until a permanent pink color is obtained.
-
Record the volume of NaOH used.
-
Calculate the percentage purity using the following formula:
% Purity = (V × M × 188.18) / (W × 10)
Where:
-
V = volume of NaOH solution in mL
-
M = molarity of the NaOH solution
-
W = weight of the KHT sample in grams
-
188.18 = molecular weight of KHT[1]
-
-
3.2. Determination of Insoluble Matter
This test provides a qualitative assessment of insoluble impurities.
-
Procedure:
-
Dissolve 2 g of the KHT sample in 100 mL of hot water.
-
The solution should be clear and free of any undissolved residue.
-
3.3. Limit Test for Iron
This colorimetric test is used to control the iron content.
-
Procedure:
Experimental Workflow and Logical Relationships
The following diagram illustrates the workflow for assessing the purity of synthesized KHT against a certified reference material.
Conclusion
The purity of synthesized this compound can be rigorously assessed by comparing its analytical results with those of a certified reference material. The provided experimental protocols for titration and limit tests are fundamental for this evaluation. While synthesized KHT can be of high purity, it is crucial to perform these quality control tests to ensure it meets the stringent requirements for research and pharmaceutical applications, which are exemplified by the specifications of a USP grade CRM.
References
- 1. Potassium bitartrate - Wikipedia [en.wikipedia.org]
- 2. oiv.int [oiv.int]
- 3. This compound certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. laballey.com [laballey.com]
A Comparative Analysis of the Experimental and Theoretical Solubility Product of Potassium Hydrogen Tartrate
This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated solubility product constant (Ksp) of potassium hydrogen tartrate (KHC₄H₄O₆). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the solubility characteristics of this compound. This document outlines the methodologies for both experimental determination and theoretical calculation, presents the data in a structured format, and discusses the factors influencing the solubility product.
Theoretical vs. Experimental Solubility Product
The solubility product constant (Ksp) is the equilibrium constant for the dissolution of a solid substance into an aqueous solution. For this compound, the dissolution equilibrium is:
KHC₄H₄O₆(s) ⇌ K⁺(aq) + HC₄H₄O₆⁻(aq)
The Ksp expression is given by:
Ksp = [K⁺][HC₄H₄O₆⁻]
Theoretical Ksp is calculated from the molar solubility of the salt, which is determined from its solubility in grams per liter at a specific temperature.[1][2]
Experimental Ksp is determined by directly measuring the concentration of the dissolved ions in a saturated solution, often through titration.[3][4][5]
The following table summarizes the theoretical and experimentally obtained Ksp values for this compound at 25°C.
| Parameter | Theoretical Value at 25°C | Experimental Value at 25°C |
| Solubility | 1.00 g / 162 mL[1][2] | Not directly measured |
| Molar Solubility (M) | 0.0328 M[6] | 0.0347 M[3] |
| Ksp | 1.08 x 10⁻³ (calculated from theoretical molar solubility) | 1.20 x 10⁻³[3] |
| Published Ksp Value | - | 0.0101[7] |
Note: The theoretical Ksp was calculated using the provided solubility data and the molar mass of this compound (188.18 g/mol ). The experimental values are cited from a specific study.
Experimental Protocols
The primary experimental method for determining the Ksp of this compound is through the titration of a saturated solution with a standardized strong base, typically sodium hydroxide (B78521) (NaOH).[3][4][8]
-
Weigh an excess amount of solid this compound (e.g., ~2.0 g) and add it to a known volume of deionized water (e.g., 150 mL) in an Erlenmeyer flask.[2][9]
-
Stir the mixture vigorously for an extended period (e.g., 15-20 minutes) to ensure the solution becomes saturated.[2][9] The presence of undissolved solid is necessary to confirm saturation.[8]
-
Filter the saturated solution to remove any undissolved solid. The resulting liquid is the filtrate, which will be used for titration.[2][3]
-
Pipette a known volume of the saturated this compound filtrate into an Erlenmeyer flask.[4][5]
-
Add a few drops of a suitable indicator, such as phenolphthalein (B1677637).[3][4]
-
Titrate the solution with a standardized solution of sodium hydroxide (NaOH) of known concentration until the endpoint is reached, indicated by a persistent faint pink color.[4][5]
-
Record the volume of NaOH used.
-
Repeat the titration multiple times to ensure accuracy.[4]
The reaction between the hydrogen tartrate ion (HC₄H₄O₆⁻) and hydroxide ion (OH⁻) is:
HC₄H₄O₆⁻(aq) + OH⁻(aq) → C₄H₄O₆²⁻(aq) + H₂O(l)[3][8]
-
Calculate the moles of NaOH used in the titration (moles = Molarity × Volume).
-
From the stoichiometry of the reaction, the moles of HC₄H₄O₆⁻ in the titrated sample are equal to the moles of NaOH used.
-
Calculate the concentration of HC₄H₄O₆⁻ in the saturated solution ([HC₄H₄O₆⁻] = moles / volume of filtrate).
-
In a pure saturated solution of KHC₄H₄O₆, the concentration of K⁺ is equal to the concentration of HC₄H₄O₆⁻.[5][9]
-
Calculate the Ksp using the formula: Ksp = [K⁺][HC₄H₄O₆⁻] = [HC₄H₄O₆⁻]².
Theoretical Calculation of Ksp
The theoretical Ksp is derived from the reported solubility of this compound.
-
Obtain the solubility of this compound in grams per unit volume at a specific temperature (e.g., 1.00 g per 162 mL at 25°C).[1][2]
-
Convert the solubility to moles per liter (molar solubility).
-
Convert the volume to liters (162 mL = 0.162 L).
-
Calculate the moles of KHC₄H₄O₆ (moles = mass / molar mass).
-
Molar Solubility = moles / volume in liters.
-
-
Since one mole of KHC₄H₄O₆ dissolves to produce one mole of K⁺ and one mole of HC₄H₄O₆⁻, the concentrations of these ions are equal to the molar solubility.
-
Calculate the Ksp: Ksp = (Molar Solubility)².
Factors Influencing the Solubility Product
Several factors can affect the experimental and theoretical solubility product of this compound:
-
Temperature: The solubility of most salts, including this compound, increases with temperature.[1][2] This leads to a higher Ksp value at higher temperatures.
-
Common Ion Effect: The presence of a common ion (either K⁺ or HC₄H₄O₆⁻ from another source) in the solution will decrease the solubility of this compound, a phenomenon predicted by Le Chatelier's principle.[4][8] However, the Ksp value itself should remain constant at a given temperature.[3]
-
Ionic Strength and Activity: In solutions with high ionic concentrations, the activities of the ions become more significant than their concentrations.[10] The thermodynamic equilibrium constant is technically defined in terms of activities, not concentrations. This can lead to discrepancies between the Ksp calculated from concentrations and the true thermodynamic Ksp. The presence of non-reacting ions can increase the solubility of a salt due to changes in the activity of the ions.[10]
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility product of this compound.
Caption: Experimental workflow for determining the Ksp of this compound.
References
- 1. chegg.com [chegg.com]
- 2. studylib.net [studylib.net]
- 3. bold-application-images-prod.s3.us-east-2.amazonaws.com [bold-application-images-prod.s3.us-east-2.amazonaws.com]
- 4. sinhainstitute.com [sinhainstitute.com]
- 5. spectrum.troy.edu [spectrum.troy.edu]
- 6. homework.study.com [homework.study.com]
- 7. youtube.com [youtube.com]
- 8. faculty.uca.edu [faculty.uca.edu]
- 9. proffenyes.weebly.com [proffenyes.weebly.com]
- 10. digipac.ca [digipac.ca]
A Comparative Guide to Potassium Hydrogen Tartrate Buffers in Varying Ionic Strength Solutions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological and chemical research, the selection of an appropriate buffer system is paramount to maintaining experimental integrity. The stability of pH under fluctuating ionic conditions is a critical performance indicator for any buffer. This guide provides a detailed comparison of potassium hydrogen tartrate (KHT) buffer with other commonly used buffers, namely phosphate (B84403) and acetate (B1210297) buffers, focusing on their performance in solutions of different ionic strengths.
This compound, a primary pH standard, is recognized for its reliability in calibrating pH meters, particularly in the acidic range.[1] However, its utility as a buffering agent in solutions with variable ionic compositions is less documented compared to ubiquitous buffers like phosphate and acetate. This guide aims to provide a comprehensive overview, supported by established principles of buffer action and experimental methodologies, to aid researchers in making informed decisions for their specific applications.
Key Performance Indicators of Buffers
The efficacy of a buffer is determined by its ability to resist changes in pH upon the addition of an acid or a base. This capacity is influenced by several factors, including the buffer's pKa and its concentration. Furthermore, the ionic strength of the solution can significantly impact a buffer's performance by altering the activity coefficients of the ions in solution. An ideal buffer for biological applications should possess a pKa close to the desired pH, exhibit high buffering capacity, and maintain its pH stability across a range of ionic strengths.[2]
Comparative Analysis of Buffer Performance
| Buffer System | pKa at 25°C | Useful pH Range |
| This compound (KHT) | pKa1 ≈ 2.98, pKa2 ≈ 4.54 | 2.5 - 5.0 |
| Phosphate (H₂PO₄⁻/HPO₄²⁻) | pKa2 ≈ 7.20 | 5.8 - 8.0[3] |
| Acetate (CH₃COOH/CH₃COO⁻) | pKa ≈ 4.76 | 3.8 - 5.8 |
Ionic Strength Effects:
-
This compound (KHT): As a salt of a weak diprotic acid, the buffering capacity of KHT is centered around its two pKa values. The addition of neutral salts like sodium chloride can influence the pH of KHT solutions.[1] The change in ionic strength alters the electrostatic interactions between the buffer ions, which can lead to a shift in the solution's pH.[4]
-
Phosphate Buffer: The performance of phosphate buffers is known to be sensitive to changes in ionic strength. The pKa of phosphoric acid decreases with increasing salt concentration, which can lead to a noticeable change in the buffer's pH.[5]
-
Acetate Buffer: Acetate buffers are also affected by ionic strength, with the addition of salts causing a shift in pH. The magnitude of this shift is dependent on the concentration of the salt added.[4][6]
Experimental Protocols for Comparative Evaluation
To provide a framework for the objective comparison of these buffers, the following experimental protocols are detailed. These methodologies are designed to assess the buffering capacity and pH stability of KHT, phosphate, and acetate buffers under varying ionic strength conditions.
Protocol 1: Preparation of Buffer Solutions of Varying Ionic Strength
Objective: To prepare stock solutions of KHT, phosphate, and acetate buffers and adjust their ionic strengths for comparative analysis.
Materials:
-
This compound (KHT)
-
Monobasic potassium phosphate (KH₂PO₄)
-
Dibasic potassium phosphate (K₂HPO₄)
-
Acetic acid (CH₃COOH)
-
Sodium acetate (CH₃COONa)
-
Sodium chloride (NaCl)
-
Deionized water
-
pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bars
Procedure:
-
Prepare 0.1 M Stock Buffer Solutions:
-
KHT Buffer (pH ≈ 3.5): Dissolve the appropriate mass of KHT in deionized water to create a 0.1 M solution. Due to its limited solubility, ensure the solution is saturated and then filter to obtain a clear stock solution of known concentration.
-
Phosphate Buffer (pH 7.0): Prepare 0.1 M solutions of KH₂PO₄ and K₂HPO₄. Mix them in appropriate ratios to achieve a pH of 7.0.
-
Acetate Buffer (pH 4.76): Prepare 0.1 M solutions of acetic acid and sodium acetate. Mix them in a 1:1 molar ratio to achieve a pH close to the pKa.
-
-
Adjust Ionic Strength:
-
For each buffer system, prepare a series of solutions with varying ionic strengths (e.g., 0.05 M, 0.1 M, 0.25 M, 0.5 M, 1.0 M).
-
Calculate the initial ionic strength of each 0.1 M buffer stock.
-
Add calculated amounts of a concentrated NaCl solution (e.g., 5 M) to aliquots of the buffer stocks to achieve the desired final ionic strengths.
-
For a control, dilute an aliquot of each buffer stock with deionized water to the same final volume.
-
-
pH Measurement:
-
Calibrate the pH meter using standard buffer solutions.
-
Measure and record the initial pH of each prepared buffer solution at a constant temperature (e.g., 25°C).
-
Protocol 2: Determination of Buffering Capacity by Titration
Objective: To quantify and compare the buffering capacity of KHT, phosphate, and acetate buffers at different ionic strengths.[3]
Materials:
-
Prepared buffer solutions from Protocol 1
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Burettes
-
pH meter
-
Beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Acid Titration:
-
Place 50 mL of a buffer solution into a beaker with a stir bar.
-
Record the initial pH.
-
Fill a clean burette with standardized 0.1 M HCl.
-
Add the HCl in small, precise increments (e.g., 0.5 mL).
-
After each addition, allow the solution to stabilize and record the pH.
-
Continue the titration until the pH has dropped by at least 2 pH units from the initial value.
-
-
Base Titration:
-
Repeat the procedure with a fresh 50 mL aliquot of the same buffer solution.
-
Fill a clean burette with standardized 0.1 M NaOH.
-
Titrate the buffer with NaOH in the same incremental manner until the pH has increased by at least 2 pH units.
-
-
Repeat for all Buffer Solutions:
-
Perform both acid and base titrations for all prepared buffer solutions (KHT, phosphate, and acetate) at each designated ionic strength.
-
Data Analysis:
-
Plot the pH of the solution versus the volume of acid or base added for each titration.
-
The buffering capacity (β) is calculated as the moles of strong acid or base required to change the pH of one liter of the buffer by one pH unit. A higher β value indicates greater buffering efficiency.[3]
-
The region of the titration curve with the shallowest slope corresponds to the pH range of maximum buffering capacity.
Logical Workflow for Buffer Performance Evaluation
The following diagram illustrates the logical workflow for the comparative evaluation of buffer performance.
Caption: Workflow for comparing buffer performance.
Conclusion
The choice of a buffer system requires careful consideration of its performance under the specific ionic conditions of the intended application. While this compound is a reliable pH standard, its buffering performance in solutions of varying ionic strength compared to more common buffers like phosphate and acetate is not as extensively characterized. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess and compare the buffering capacity and pH stability of these buffers. By systematically evaluating their performance, scientists and drug development professionals can select the most appropriate buffer to ensure the accuracy and reproducibility of their experimental results.
References
A Guide to Inter-Laboratory Comparison of pH Measurements Using Potassium Hydrogen Tartrate Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pH measurements using potassium hydrogen tartrate (KHT) as a standard. It is designed to assist researchers, scientists, and professionals in drug development in understanding the consistency and reliability of pH measurements across different laboratories and reference materials. The data presented is based on published inter-laboratory comparison studies, offering a clear overview of expected variations and a detailed experimental protocol for conducting such comparisons.
Data Presentation
The following table summarizes the results of an inter-laboratory comparison of pH measurements using this compound (0.01 mol/kg) from two different sources: the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 188 and a commercial standard from Merck. The measurements were performed at various temperatures.
| Temperature (°C) | Standard Reference Material (SRM) | Restandardized Material | pH (Standard) | pH (Restandardized) | ΔpH |
| 0 | NIST | MERCK | 3.711 | 3.711 | < 0.001 |
| 5 | NIST | MERCK | 3.689 | 3.689 | < 0.001 |
| 10 | NIST | MERCK | 3.671 | 3.671 | < 0.001 |
| 15 | NIST | MERCK | 3.637 | 3.637 | < 0.001 |
| 20 | NIST | MERCK | 3.647 | 3.647 | < 0.001 |
| 25 | NIST | NIST | 3.639 | 3.639 | < 0.001 |
| 25 | NIST | MERCK | 3.639 | 3.639 | < 0.001 |
| 30 | NIST | MERCK | 3.635 | 3.635 | < 0.001 |
| 40 | NIST | MERCK | 3.632 | 3.632 | < 0.001 |
| 50 | NIST | MERCK | 3.639 | 3.639 | < 0.001 |
Experimental Protocols
The following is a detailed methodology for conducting an inter-laboratory comparison of pH measurements using this compound standards, based on the principles of differential potentiometry.
1. Objective:
To compare the pH of a candidate this compound (KHT) solution (Restandardized Material) against a certified KHT Standard Reference Material (SRM).
2. Materials and Equipment:
-
Standard Reference Material (SRM): NIST SRM 188 this compound.
-
Candidate Material: this compound from a commercial source (e.g., Merck).
-
High-purity water: Conforming to ASTM Type I or equivalent.
-
pH meter: High-resolution, with a readability of at least 0.001 pH units.
-
Combined pH electrode: High-quality, with a fast response and low drift.
-
Magnetic stirrer and stir bars.
-
Calibrated thermometer or temperature probe: Accurate to ±0.1 °C.
-
Volumetric flasks and pipettes: Class A.
-
Beakers.
-
Constant temperature water bath.
3. Preparation of Solutions:
-
SRM KHT Solution (0.01 mol/kg):
-
Dry the NIST SRM 188 KHT at 110 °C for 2 hours and cool in a desiccator.
-
Accurately weigh the amount of dried KHT required to prepare a 0.01 mol/kg solution.
-
Dissolve the weighed KHT in a known mass of high-purity water to achieve the target molality.
-
-
Restandardized KHT Solution (0.01 mol/kg):
-
Prepare the candidate KHT solution using the same procedure as for the SRM solution.
-
4. Measurement Procedure (Differential Potentiometry):
-
Calibration: Calibrate the pH meter and electrode system using at least two primary standard buffer solutions that bracket the expected pH of the KHT solution (e.g., pH 1.68 and pH 4.01).
-
Temperature Control: Place the beakers containing the SRM and restandardized KHT solutions in a constant temperature water bath set to the desired measurement temperature. Allow the solutions to equilibrate for at least 30 minutes.
-
Measurement of SRM Solution:
-
Rinse the pH electrode with high-purity water and then with a small amount of the SRM KHT solution.
-
Immerse the electrode in the SRM KHT solution, ensuring the electrode bulb is fully submerged and not in contact with the stir bar.
-
Stir the solution gently and record the pH reading once it has stabilized (drift of less than 0.002 pH units per minute).
-
-
Measurement of Restandardized Solution:
-
Rinse the pH electrode thoroughly with high-purity water and then with a small amount of the restandardized KHT solution.
-
Immerse the electrode in the restandardized KHT solution.
-
Stir the solution gently and record the pH reading after it has stabilized.
-
-
Replicate Measurements: Repeat the measurements for both solutions at least three times, ensuring proper rinsing of the electrode between each measurement.
-
Data Analysis:
-
Calculate the average pH for both the SRM and the restandardized solutions at each temperature.
-
Determine the difference in pH (ΔpH) between the two solutions.
-
Experimental Workflow
Caption: Workflow for Inter-laboratory pH Measurement Comparison.
"accuracy of potentiometric determination of potassium hydrogen tartrate compared to spectroscopic methods"
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of potassium hydrogen tartrate (KHT), a primary salt of tartaric acid, is crucial in various fields, including the pharmaceutical, food, and beverage industries. This guide provides an objective comparison of two common analytical techniques for this purpose: potentiometric titration and spectroscopic methods. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable method for their specific application.
At a Glance: Method Comparison
| Parameter | Potentiometric Titration | Spectroscopic Methods (UV-Vis/NIR) |
| Principle | Measures the change in potential (voltage) of a solution during a titration reaction to determine the equivalence point. | Measures the absorbance or transmittance of light at a specific wavelength as it passes through a sample. |
| Selectivity | High for acidic components. Can distinguish between different acids in a mixture if their dissociation constants are sufficiently different.[1][2] | Can be highly selective with appropriate wavelength selection and chemometric models.[3][4] |
| Accuracy | High, often used for standardization and certification of reference materials.[5][6][7] | Method dependent, but can achieve high accuracy with proper calibration.[3][8] |
| Precision (%RSD) | Typically low (e.g., < 2%).[6] | Can be very low (e.g., < 2-3%).[3][4] |
| Limit of Detection (LOD) | Dependent on electrode sensitivity and titrant concentration. | Generally lower than potentiometry, method specific.[3][4] |
| Limit of Quantification (LOQ) | Dependent on experimental conditions. | Generally lower than potentiometry, method specific.[3][4] |
| Sample Preparation | Minimal, involves dissolving the sample in a suitable solvent. | May require dissolution and filtration. |
| Analysis Time | Relatively longer due to the titration process. | Rapid, especially with modern instrumentation. |
| Cost | Generally lower initial equipment cost. | Higher initial equipment cost. |
| Automation Potential | High, with the use of autotitrators. | High, with autosamplers. |
Experimental Protocols
Potentiometric Determination of this compound
This method involves the titration of a KHT solution with a standardized strong base, typically sodium hydroxide (B78521) (NaOH), while monitoring the pH of the solution using a pH meter with a glass electrode. The equivalence point, where the moles of NaOH added equal the initial moles of KHT, is determined from the titration curve (pH vs. volume of titrant).
Materials and Reagents:
-
This compound (KHT), analytical grade
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Distilled or deionized water
-
pH meter with a combination glass electrode
-
Buret, 50 mL
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bar
-
Beakers
Procedure:
-
Preparation of KHT Solution: Accurately weigh a known mass of KHT and dissolve it in a known volume of distilled water in a volumetric flask.
-
Standardization of NaOH (if not already standardized): Titrate the NaOH solution against a primary standard acid, such as potassium hydrogen phthalate (B1215562) (KHP).[9]
-
Titration Setup: Pipette a known volume of the KHT solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the pH electrode in the solution, ensuring the bulb is fully covered and does not contact the stir bar.
-
Titration: Record the initial pH of the KHT solution. Add the standardized NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.[10]
-
Endpoint Determination: Continue the titration past the equivalence point, which is characterized by a sharp increase in pH. The equivalence point can be determined from the inflection point of the titration curve or by using the first or second derivative of the curve.[10]
-
Calculation: Calculate the concentration of KHT in the original sample using the volume and concentration of the NaOH solution at the equivalence point and the initial volume of the KHT solution.
Spectroscopic Determination of this compound (UV-Vis Method)
This method relies on the principle that tartrate ions can form colored complexes with certain reagents, and the intensity of the color, measured by a UV-Vis spectrophotometer, is proportional to the concentration of the tartrate. Alternatively, direct UV absorbance of the tartrate ion at lower wavelengths can be utilized, though this may be subject to more interference. The following is a general procedure for a colorimetric approach.
Materials and Reagents:
-
This compound (KHT), analytical grade
-
Complexing/Colorimetric Reagent (e.g., a vanadate-molybdate reagent)
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Cuvettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of KHT standard solutions of known concentrations by dissolving accurately weighed amounts of KHT in distilled water in volumetric flasks.
-
Preparation of Sample Solution: Prepare the sample solution by dissolving a known mass of the sample containing KHT in a known volume of distilled water. Filtration may be necessary to remove any particulate matter.
-
Color Development: To each standard and sample solution in a volumetric flask, add a specific volume of the colorimetric reagent. Dilute to the mark with distilled water and mix well. Allow the color to develop for a specified period.
-
Spectrophotometric Measurement: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the colored complex. This is determined by scanning one of the standard solutions across a range of wavelengths.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus the concentration of the KHT standards. The plot should be linear.[4]
-
Sample Measurement: Measure the absorbance of the sample solution at the λmax.
-
Calculation: Determine the concentration of KHT in the sample solution by interpolating its absorbance on the calibration curve.
Workflow Diagrams
Caption: Experimental workflow for the potentiometric determination of this compound.
Caption: Experimental workflow for the spectroscopic determination of this compound.
Concluding Remarks
The choice between potentiometric and spectroscopic methods for the determination of this compound depends on the specific requirements of the analysis. Potentiometric titration is a robust and accurate classical method, particularly suitable for standardization and when high precision is paramount.[5][6] Spectroscopic methods, on the other hand, offer the advantages of speed and high sample throughput, making them ideal for routine quality control applications where a large number of samples need to be analyzed. While the initial investment for spectroscopic instrumentation is higher, the per-sample cost can be lower in the long run. The accuracy of spectroscopic methods is highly dependent on the quality of the calibration, whereas the accuracy of potentiometric titration relies on the precise standardization of the titrant and accurate volume measurements. Researchers should consider factors such as the required accuracy and precision, sample matrix, available equipment, and the number of samples to be analyzed when selecting the most appropriate method.
References
- 1. Potentiometric Analysis of a Reaction System of Organic Acids [scielo.org.mx]
- 2. scielo.org.mx [scielo.org.mx]
- 3. DEVELOPMENT OF A RAPID, ACCURATE AND SENSITIVE UV SPECTROSCOPIC METHOD FOR ESTIMATION OF RIVASTIGMINE TARTRATE ENTRAPPED IN NANOPARTICLES | Semantic Scholar [semanticscholar.org]
- 4. Quantifying crystal form content in physical mixtures of (+/-)-tartaric acid and (+)-tartaric acid using near infrared reflectance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Miniaturized Potentiometric Titration for Improving Portability and Accuracy in the Determination of Total Acid in Squeezed Fruit Juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 3.63 / pH(S) = 3.55 (25 C) Certipur 868-14-4 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
Safety Operating Guide
Proper Disposal of Potassium Hydrogen Tartrate: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of potassium hydrogen tartrate, ensuring operational compliance and laboratory safety.
This compound, also known as potassium bitartrate (B1229483) or cream of tartar, is a common reagent in many laboratory settings. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, proper disposal procedures are crucial to maintain a safe and compliant laboratory environment.[1][2][3][4][5] Adherence to institutional and regulatory guidelines is paramount.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.[1][2] Although not considered highly toxic, dust from the solid form can cause mild irritation to the eyes and respiratory tract.[6][7][8] In case of a spill, sweep up the solid material, place it in a sealed container, and ventilate the area.[1]
Step-by-Step Disposal Protocol
The appropriate disposal method for this compound depends on its physical state (solid or aqueous solution) and the quantity to be discarded, as well as local and institutional regulations.
Step 1: Waste Characterization
-
Is the waste pure this compound or a solution? Pure, unadulterated this compound is not considered hazardous waste.[1][3][4]
-
Is it mixed with other chemicals? If this compound is part of a mixture, the entire mixture must be evaluated for its hazardous properties. The disposal procedure should then be based on the most hazardous component of the mixture.
-
Consult the Safety Data Sheet (SDS): Always refer to the SDS for specific information on hazards, handling, and disposal.[1][2][3][4][6]
Step 2: Container Management
-
Use appropriate containers: For solid waste, use a clearly labeled, sealed container.[1][9] For liquid waste, ensure the container is compatible with the solution.
-
Labeling: All waste containers must be accurately labeled with their contents.[9][10] If it is to be disposed of as hazardous waste, a hazardous waste tag should be completed with the chemical name and concentration.[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[1][9][11]
Step 3: Disposal Options
Option A: Drain Disposal (for small quantities of aqueous solutions, where permitted)
-
Check Local Regulations: Before considering drain disposal, it is imperative to consult your institution's environmental health and safety (EHS) office and local wastewater treatment authority regulations. Some jurisdictions prohibit the drain disposal of any laboratory chemicals.
-
Neutralization: If permitted, ensure the pH of the aqueous solution is between 5.5 and 10.5 before disposal.[12] this compound is acidic, so neutralization with a suitable base may be necessary.
-
Dilution: Dilute the neutralized solution with plenty of water while pouring it down the drain.[12] This is only suitable for very small quantities.
Option B: Solid Waste Disposal (for solid this compound)
-
Non-hazardous Waste Stream: If confirmed as non-hazardous by your EHS department and local regulations, small quantities of pure this compound may be disposed of in the regular solid waste stream.[12] The material should be in a sealed, labeled container.
-
Hazardous Waste Pickup: For larger quantities, or if required by your institution, dispose of solid this compound through your institution's hazardous waste program.[9][13] Place the sealed and labeled container in the designated pickup area.
Option C: Hazardous Waste Disposal (for mixtures or where required)
-
Contact EHS: If the this compound is mixed with hazardous chemicals, or if your institution's policy requires it, it must be disposed of as hazardous waste.
-
Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup, including proper labeling and storage in the satellite accumulation area.[9][11][13]
Quantitative Data Summary
| Property[6] | Value[6] | Relevance to Disposal |
| Chemical Formula | KHC₄H₄O₆ | For accurate labeling of waste containers. |
| Molecular Weight | 188.18 g/mol | Useful for concentration calculations if in solution. |
| Physical State | Solid (powder) | Determines whether it is handled as solid or liquid waste. |
| Solubility in Water | Partially soluble in hot water, very slightly soluble in cold water | Important for determining if drain disposal of a solution is feasible. |
| pH | Acidic | May require neutralization before drain disposal. |
Experimental Workflow and Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By following these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound.
References
- 1. Potassium Bitartrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. oenotechnic.com [oenotechnic.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. Do More on Day One | University of Wisconsin - Stout [uwstout.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 13. vumc.org [vumc.org]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Potassium Hydrogen Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium hydrogen tartrate, including detailed operational and disposal plans. Adherence to these protocols is crucial for minimizing risks and ensuring regulatory compliance.
This compound, also known as potassium bitartrate (B1229483) or cream of tartar, is generally considered to be of low hazard.[1][2][3] However, as with any chemical, proper handling and the use of appropriate personal protective equipment (PPE) are essential to prevent potential irritation and ensure a safe working environment. The primary routes of exposure are inhalation of dust, and contact with eyes and skin.[4]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the recommended personal protective equipment for handling this compound, based on safety data sheet (SDS) recommendations. Consistent use of this equipment is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side protection.[1] A face shield may also be worn for additional protection.[5] | To prevent eye irritation from dust particles.[4] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, >480 minutes breakthrough time).[1] Protective clothing to prevent skin exposure is also recommended.[4] | To prevent skin irritation upon contact.[4] |
| Respiratory Protection | A NIOSH-approved respirator should be used if dust is generated and ventilation is inadequate.[4][5] A respiratory protection program that meets OSHA 29 CFR 1910.134 should be followed.[5] | To prevent respiratory tract irritation from inhalation of dust.[4] |
Occupational Exposure Limits
While no specific occupational exposure limits have been established for this compound, the OSHA Permissible Exposure Limits (PEL) for "Particulates Not Otherwise Regulated" are applicable.[5]
| Parameter | Limit |
| OSHA PEL (Total Dust) | 15 mg/m³ (8-hour TWA) |
| OSHA PEL (Respirable) | 5 mg/m³ (8-hour TWA) |
Operational Plan: Handling this compound
Following a systematic operational plan ensures that all safety aspects are considered before, during, and after handling the substance.
1. Preparation:
- Ensure the work area is clean and well-ventilated.[6] Use a local exhaust ventilation system if available.[5]
- Confirm that an eyewash station and safety shower are readily accessible.[4]
- Assemble all necessary PPE as specified in the table above and inspect for any damage.
- Locate the spill cleanup kit and ensure it is fully stocked.
- Keep the container of this compound closed until ready for use.[6]
2. Handling:
- Don the appropriate PPE before opening the container.
- Minimize the generation of dust when transferring the powder.[4][7] Use techniques such as gentle scooping and pouring.
- Avoid all direct contact with the substance.[6]
- Do not eat, drink, or smoke in the handling area.[3][6]
- Keep the container tightly sealed when not in use.[6]
3. Post-Handling:
- Thoroughly wash hands and any exposed skin with soap and water after handling.[6]
- Clean the work area to remove any residual dust.
- Remove and properly store or dispose of PPE.
- Store this compound in a cool, dry, well-ventilated area in a tightly closed container.[4][6]
- Store away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
1. Unused Product:
- Dispose of unused this compound as a non-hazardous solid waste, in accordance with all applicable federal, state, and local regulations.[5]
- Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
2. Contaminated Materials:
- Contaminated materials, such as used gloves, weighing papers, and disposable lab coats, should be placed in a sealed, labeled container.
- Dispose of these materials as solid waste, following institutional and local guidelines.
3. Spills:
- In the event of a minor spill, wear appropriate PPE.
- Carefully sweep or vacuum the spilled material to avoid generating dust and place it into a suitable, labeled container for disposal.[4][7]
- Clean the spill area with water.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Do More on Day One | University of Wisconsin - Stout [uwstout.edu]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. sdfine.com [sdfine.com]
- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
